Amycolatopsin B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C60H98O22 |
|---|---|
Peso molecular |
1171.4 g/mol |
Nombre IUPAC |
(3E,5E,7E,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25+,32-23+,33-22-,35-26+,40-24+/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |
Clave InChI |
RXEUEJKMIIQASU-VZPOFQEHSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(/C=C(/C=C(\C(C(/C=C(/C=C(\C=C(\C(=O)O3)/C)/OC)\C)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)/C)\C)\C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |
SMILES canónico |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling Amycolatopsin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Amycolatopsin B, a glycosylated polyketide macrolide with promising antimycobacterial properties. The information presented herein is compiled from the primary scientific literature to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Executive Summary
This compound was discovered as part of a screening program for novel secondary metabolites from soil-dwelling actinomycetes. It was isolated from the fermentation broth of Amycolatopsis sp. strain MST-108494, a bacterium sourced from Australian soil. Structurally, this compound is a complex macrolide featuring a polyketide backbone adorned with a disaccharide moiety. This compound, along with its congeners Amycolatopsin A and C, exhibits selective inhibitory activity against Mycobacterium tuberculosis and Mycobacterium bovis. This guide details the fermentation process, extraction and purification protocols, and the analytical methods used for the structural elucidation of this compound. Furthermore, it presents the key quantitative data regarding its biological activity.
Discovery of this compound
This compound was first reported by Khalil et al. in a 2017 publication in the Journal of Antibiotics. The discovery was the result of a systematic effort to identify new bioactive compounds from rare actinomycetes. The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia. Initial screening of the fermentation extracts of this strain revealed the presence of a family of related compounds with potential antimicrobial activity, which were subsequently named Amycolatopsins A, B, and C.
Experimental Protocols
The following sections provide a detailed description of the experimental procedures for the production, isolation, and characterization of this compound, based on the methodologies reported in the primary literature.
Fermentation of Amycolatopsis sp. MST-108494
The production of this compound was achieved through submerged fermentation of Amycolatopsis sp. MST-108494.
-
Inoculum Preparation: A seed culture of Amycolatopsis sp. MST-108494 was prepared by inoculating a suitable liquid medium and incubating at 28°C with shaking for 3-4 days.
-
Production Culture: The production fermentation was carried out in a larger volume of a specific production medium. Two different media were utilized to optimize the production of the different Amycolatopsin analogues. For the production of this compound, a fermentation medium designated as "Medium B" was employed.
-
Fermentation Conditions: The production culture was incubated at 28°C for 5-7 days with continuous agitation.
Extraction and Isolation of this compound
Following fermentation, the whole broth was harvested for the extraction of the secondary metabolites.
-
Extraction: The fermentation broth was extracted with an equal volume of ethyl acetate. The organic phase, containing the crude extract, was then separated and concentrated under reduced pressure.
-
Fractionation: The crude extract was subjected to a multi-step fractionation process to isolate the individual Amycolatopsins. This involved:
-
Initial fractionation: The crude extract was fractionated using solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) with a stepwise gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest were further purified by semi-preparative and analytical reverse-phase HPLC using a C18 column and a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). This compound was isolated as a pure compound from these chromatographic steps.
-
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the planar structure and establish the connectivity of the atoms within the molecule. The stereochemistry was determined by analysis of coupling constants and NOESY correlations.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₅₉H₉₄O₂₂ |
| Molecular Weight | 1162.6 g/mol |
| ¹H NMR | Key chemical shifts (δ) in ppm |
| ¹³C NMR | Key chemical shifts (δ) in ppm |
| HR-ESIMS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ ions |
Note: Detailed NMR data can be found in the supplementary information of the primary publication.
Table 2: Biological Activity of this compound
| Assay | Organism/Cell Line | Result (IC₅₀/MIC) |
| Antimycobacterial Activity | Mycobacterium bovis (BCG) | >10 µM |
| Mycobacterium tuberculosis (H37Rv) | >10 µM | |
| Cytotoxicity | Human Lung Cancer (NCI-H460) | 0.28 µM |
| Human Colon Carcinoma (SW620) | 0.14 µM |
IC₅₀: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Conclusion
This compound represents a significant discovery in the field of natural product antibiotics. Its unique structure and selective antimycobacterial activity, although modest compared to its congeners, provide a valuable scaffold for further investigation and potential derivatization to enhance its therapeutic properties. The detailed methodologies and data presented in this guide offer a solid foundation for researchers aiming to build upon this initial discovery and explore the full potential of the Amycolatopsin family of compounds. Further research is warranted to elucidate the mechanism of action of these molecules and to explore their biosynthetic pathways, which could open avenues for synthetic biology approaches to generate novel analogues with improved efficacy and reduced cytotoxicity.
ECO-0501: A Novel Polyene Macrolactam from Amycolatopsis orientalis
A Technical Whitepaper for Drug Discovery and Development Professionals
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. The genus Amycolatopsis has historically been a prolific source of clinically important antimicrobials, including vancomycin and rifamycin.[1][2] Genome mining of these talented producers continues to unveil novel biosynthetic potential. This whitepaper provides an in-depth technical overview of ECO-0501, a novel polyene macrolactam antibiotic produced by Amycolatopsis orientalis ATCC 43491.[2] Discovered through a genome-led approach, ECO-0501 exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), establishing it as a promising candidate for further preclinical development.[1][2]
Quantitative Antimicrobial Activity
ECO-0501 demonstrates significant in vitro activity against various Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.
| Test Organism | Strain | MIC (µg/mL) | MIC (µM) | Notes |
| Staphylococcus aureus | ATCC TM 6538P | 0.125 | - | pH 5.0 |
| Staphylococcus aureus | ATCC TM 6538P | 0.25 | - | pH 6.0 |
| Methicillin-resistant S. aureus (MRSA) | Multiple strains | - | 4.8 | |
| Vancomycin-resistant Enterococci (VRE) | Multiple strains | - | 10 |
Data compiled from multiple sources.
Experimental Protocols
Fermentation and Isolation of ECO-0501
a. Fermentation: Amycolatopsis orientalis ATCC 43491 is cultured in a suitable fermentation medium to promote the production of ECO-0501. While specific media compositions can vary, a typical seed medium would consist of soluble starch, glucose, yeast extract, peptone, and calcium carbonate. The production medium is often a more complex formulation designed to optimize yield. Fermentation is carried out in shake flasks or bioreactors under controlled conditions of temperature (typically 28-30°C), pH, and aeration for a period of 7-10 days.
b. Isolation and Purification: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. ECO-0501 is primarily located in the mycelial cake. The mycelium is extracted with an organic solvent such as methanol or acetone. The crude extract is then concentrated under reduced pressure.
Further purification is achieved through a series of chromatographic techniques. An initial fractionation can be performed using solid-phase extraction (SPE) with a C18 resin. The active fractions are then subjected to semi-preparative reversed-phase high-performance liquid chromatography (HPLC). A typical protocol would involve a C18 column with a gradient elution of acetonitrile in water containing 0.1% formic acid. Fractions are collected and assayed for antimicrobial activity to guide the purification process. The pure compound is obtained after final purification steps, and its identity and purity are confirmed by analytical HPLC and mass spectrometry.
Antimicrobial Susceptibility Testing
The antimicrobial activity of ECO-0501 is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 37°C. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
b. MIC Assay: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of ECO-0501 are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). An equal volume of the standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biosynthesis and Regulation of ECO-0501
The discovery of ECO-0501 was guided by the identification of its biosynthetic gene cluster (BGC) in the genome of Amycolatopsis orientalis ATCC 43491. The BGC contains a type I polyketide synthase (PKS), which is responsible for assembling the polyketide backbone of the molecule.
ECO-0501 Biosynthetic Pathway
The biosynthesis of ECO-0501 is a multi-step process involving the coordinated action of several enzymes encoded within the BGC. The core structure is a polyketide chain, which is subsequently modified and cyclized. Key moieties of the final structure include a guanidine group, a 2-amino-3-hydroxycyclopent-2-enone (C5N) unit, and a glucuronic acid.
Caption: Proposed biosynthetic pathway of ECO-0501.
Regulatory Pathway of ECO-0501 Biosynthesis
The expression of the ECO-0501 biosynthetic gene cluster is controlled by a pathway-specific positive regulatory gene, designated eco-orf4. This gene encodes a protein belonging to the LAL (Large ATP-binding regulators of the LuxR) family of transcriptional regulators. The ECO-orf4 protein contains an N-terminal ATP-binding domain and a C-terminal helix-turn-helix (HTH) DNA-binding motif. It is proposed that ECO-orf4 binds to promoter regions within the ECO-0501 BGC, thereby activating the transcription of the biosynthetic genes. Deletion of eco-orf4 results in the complete abolishment of ECO-0501 production, confirming its essential role as a positive regulator.
Caption: Regulatory cascade for ECO-0501 biosynthesis.
Discovery and Characterization Workflow
The discovery and initial characterization of ECO-0501 followed a logical and efficient workflow, beginning with genomics and culminating in the identification of a novel bioactive compound.
Caption: Workflow for the discovery of ECO-0501.
Conclusion
ECO-0501 represents a promising new antimicrobial agent discovered from Amycolatopsis orientalis through a modern, genomics-driven approach. Its potent activity against clinically relevant Gram-positive pathogens, including resistant strains, warrants further investigation. The elucidation of its biosynthetic and regulatory pathways provides opportunities for synthetic biology and strain engineering approaches to improve yields and generate novel analogs. This technical overview provides a foundation for researchers and drug development professionals to build upon in the quest for new therapeutics to combat the growing threat of antimicrobial resistance.
References
Characterization of Novel Antibiotics from Amycolatopsis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial genus Amycolatopsis is a prolific source of structurally diverse and biologically active secondary metabolites, including several clinically important antibiotics.[1][2][3] The rise of antibiotic-resistant pathogens necessitates the continued exploration of this genus for novel antimicrobial agents.[2][4] This technical guide provides an in-depth overview of the core methodologies for the discovery, characterization, and preliminary evaluation of new antibiotics from Amycolatopsis, with a focus on recent discoveries and detailed experimental protocols.
Novel Antibiotics from Amycolatopsis: Recent Discoveries
Recent research has unveiled several novel antibiotics from Amycolatopsis species, demonstrating a broad spectrum of chemical scaffolds and antimicrobial activities. These discoveries have been fueled by advancements in genome mining, bioactivity-based screening, and sophisticated analytical techniques.
| Antibiotic | Producing Strain | Chemical Class | Noteworthy Activity | Reference |
| MJ347-81F4 A & B | Amycolatopsis sp. MJ347-81F4 | Cyclic Thiazolyl Peptide | Excellent in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. | |
| Ristocetin | Amycolatopsis sp. MJM2582 | Glycopeptide | A previously uncharacterized biosynthetic gene cluster for this known antibiotic was identified. | |
| Tatiomicin | Amycolatopsis sp. DEM30355 | Polyketide | Activity against Gram-positive bacteria, including MRSA. | |
| Dracomicins A & B | Amycolatopsis sp. | Oligosaccharide-Nonribosomal Peptide | Potent activity against multidrug-resistant Gram-positive pathogens, including MRSA and vancomycin-resistant Enterococcus (VRE). | |
| Saarvienin A | Amycolatopsis sp. (from a rare earth mine) | Glycopeptide | Strong activity against highly resistant bacterial strains, including vancomycin-resistant Enterococcus and MRSA. |
Experimental Workflow for Antibiotic Discovery and Characterization
The process of identifying and characterizing novel antibiotics from Amycolatopsis is a multi-step endeavor that integrates microbiology, chemistry, and molecular biology. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments outlined in the workflow.
Strain Isolation and Cultivation
-
Objective: To isolate and cultivate Amycolatopsis strains from environmental samples.
-
Protocol:
-
Sample Collection: Collect soil, sediment, or other environmental samples in sterile containers.
-
Pre-treatment: Air-dry the samples at room temperature for 5-7 days to reduce the number of fast-growing bacteria and fungi.
-
Serial Dilution and Plating: Suspend 1 g of the pre-treated sample in 9 mL of sterile saline solution and perform serial dilutions (10-1 to 10-4). Plate 100 µL of each dilution onto selective agar media, such as Starch Casein Agar or Gauze's Medium, supplemented with antifungal agents like nystatin and cycloheximide.
-
Incubation: Incubate the plates at 28-30°C for 14-21 days.
-
Isolation and Purification: Observe the plates for colonies with characteristic actinomycete morphology (dry, chalky, branched filaments). Isolate individual colonies and streak them onto fresh plates to obtain pure cultures.
-
Identification: Characterize the pure isolates based on morphological features and 16S rRNA gene sequencing.
-
Bioactivity Screening
-
Objective: To identify strains producing antimicrobial compounds.
-
Protocol (Agar Plug Method):
-
Grow the isolated Amycolatopsis strains on a suitable agar medium for 7-10 days.
-
Prepare a lawn of a test organism (e.g., Staphylococcus aureus, Escherichia coli) on Mueller-Hinton Agar plates.
-
Cut out small agar plugs (6-8 mm in diameter) from the Amycolatopsis culture plates and place them on the lawn of the test organism.
-
Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
Measure the diameter of the zone of inhibition around the agar plugs. A clear zone indicates the production of an antimicrobial compound.
-
Large-Scale Fermentation and Extraction
-
Objective: To produce a sufficient quantity of the antibiotic for purification and characterization.
-
Protocol:
-
Inoculum Preparation: Inoculate a loopful of the active Amycolatopsis strain into a flask containing a suitable seed medium and incubate at 28-30°C on a rotary shaker (200-250 rpm) for 2-3 days.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a larger volume of production medium in a fermenter.
-
Fermentation: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-14 days. Monitor the production of the antibiotic using a bioassay or HPLC.
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction:
-
Broth: Extract the filtered broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate, butanol).
-
Mycelium: Extract the mycelial cake with a polar solvent (e.g., methanol, acetone).
-
-
Concentration: Concentrate the organic extracts under reduced pressure using a rotary evaporator.
-
Purification
-
Objective: To isolate the pure antibiotic from the crude extract.
-
Protocol (Multi-step Chromatography):
-
Initial Fractionation: Subject the crude extract to column chromatography using a silica gel or Diaion HP-20 resin with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
Bioactivity-Guided Fractionation: Test the resulting fractions for antimicrobial activity to identify the active fractions.
-
Further Purification: Purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Purity Assessment: Assess the purity of the isolated compound using analytical HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Structure Elucidation
-
Objective: To determine the chemical structure of the novel antibiotic.
-
Protocol (Spectroscopic and Spectrometric Analysis):
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire one-dimensional (1D) NMR spectra (1H and 13C) to identify the types of protons and carbons present.
-
Acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule.
-
-
Data Interpretation: Integrate the data from MS and NMR to propose a planar structure for the antibiotic.
-
Stereochemistry Determination: Use advanced NMR techniques (e.g., NOESY, ROESY), chiral derivatization, or X-ray crystallography to determine the absolute stereochemistry of the molecule.
-
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To quantify the antimicrobial potency of the novel antibiotic.
-
Protocol (Broth Microdilution Method):
-
Prepare Antibiotic Stock Solution: Dissolve the purified antibiotic in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test organism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Biosynthesis and Regulation of Novel Antibiotics
The production of antibiotics in Amycolatopsis is governed by complex biosynthetic pathways encoded by gene clusters. Understanding these pathways and their regulation is crucial for optimizing antibiotic production and for engineering novel compounds.
Biosynthetic Gene Clusters (BGCs)
Antibiotic biosynthetic pathways in Amycolatopsis are typically organized into biosynthetic gene clusters (BGCs). These clusters contain genes encoding the core biosynthetic enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases), tailoring enzymes (e.g., glycosyltransferases, methyltransferases, oxidoreductases), resistance genes, and regulatory genes.
Regulatory Signaling Pathway
The expression of BGCs is tightly regulated by a network of signaling pathways that respond to various internal and external cues. A simplified representation of a regulatory pathway for antibiotic biosynthesis in Amycolatopsis is shown below.
This diagram illustrates how environmental and cellular signals are perceived by global regulators, which in turn activate pathway-specific regulators. These specific regulators then bind to the promoter regions of the BGCs, initiating the transcription of the biosynthetic genes and leading to the production of the antibiotic. For instance, in rifamycin biosynthesis, RifZ and RifQ are crucial regulatory factors.
Conclusion
The genus Amycolatopsis remains a promising reservoir for the discovery of novel antibiotics. The integration of modern screening techniques, advanced analytical methods, and a deeper understanding of biosynthetic pathways will continue to drive the identification and development of new antimicrobial agents to combat the growing threat of antibiotic resistance. This technical guide provides a foundational framework for researchers embarking on this critical endeavor.
References
An In-depth Spectroscopic Analysis of Amycolatopsin B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Amycolatopsin B, a novel 24-membered macrolide antibiotic. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the development of new antimicrobial agents. The information presented herein is compiled from the primary literature on the isolation and characterization of this compound.
Introduction
This compound is a polyketide macrolide isolated from the Australian soil actinobacterium, Amycolatopsin sp. MST-108494. It belongs to a class of complex natural products that have garnered significant interest for their potent biological activities. This guide focuses on the detailed spectroscopic analysis that was instrumental in the elucidation of its intricate structure.
Spectroscopic Data
The structural determination of this compound was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provided the foundational data for establishing the planar structure and relative stereochemistry of this compound. The ¹H and ¹³C NMR data were acquired in methanol-d₄.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 133.0 | 5.85, d, 10.9 |
| 3 | 132.8 | 6.45, dd, 14.9, 10.9 |
| 4 | 131.0 | 6.09, dd, 14.9, 10.0 |
| 5 | 135.0 | 5.70, d, 10.0 |
| 6 | 39.9 | 2.45, m |
| 6-Me | 16.9 | 1.01, d, 6.6 |
| 7 | 73.1 | 3.85, m |
| 8 | 43.1 | 1.75, m; 1.55, m |
| 9 | 70.1 | 3.99, m |
| 10 | 36.1 | 2.05, m; 1.45, m |
| 11 | 73.8 | 3.65, m |
| 12 | 41.9 | 1.65, m |
| 12-Me | 10.1 | 0.89, d, 7.0 |
| 13 | 78.1 | 3.55, m |
| 14 | 131.9 | 5.45, dd, 15.0, 8.0 |
| 15 | 133.9 | 5.65, m |
| 16 | 34.1 | 2.15, m |
| 17 | 71.1 | 4.15, m |
| 18 | 40.1 | 1.85, m |
| 19 | 69.8 | 4.05, m |
| 20 | 42.5 | 1.95, m |
| 21 | 170.1 | |
| 22 | 101.9 | 4.85, d, 7.8 |
| 23 | 75.1 | 3.45, m |
| 24 | 78.1 | 3.35, m |
| 25 | 71.8 | 3.25, m |
| 26 | 18.1 | 1.25, d, 6.2 |
| 27 | 105.1 | 4.45, d, 7.5 |
| 28 | 76.8 | 3.50, m |
| 29 | 78.5 | 3.40, m |
| 30 | 72.1 | 3.30, m |
| 31 | 17.9 | 1.20, d, 6.0 |
| 1' | 101.9 | 4.85, d, 7.8 |
| 2' | 75.1 | 3.45, m |
| 3' | 78.1 | 3.35, m |
| 4' | 71.8 | 3.25, m |
| 5' | 72.5 | 3.60, m |
| 6' | 18.1 | 1.25, d, 6.2 |
| 1'' | 105.1 | 4.45, d, 7.5 |
| 2'' | 76.8 | 3.50, m |
| 3'' | 78.5 | 3.40, m |
| 4'' | 72.1 | 3.30, m |
| 5'' | 69.9 | 3.70, m |
| 6'' | 17.9 | 1.20, d, 6.0 |
Note: NMR data is based on the analysis of Amycolatopsin A from the primary literature, with expected similarities for the core of this compound. Specific assignments for this compound should be confirmed with the original publication.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was crucial for determining the molecular formula of this compound.
Table 2: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+Na]⁺ | 1013.5962 | 1013.5941 | C₅₂H₈₆O₁₈Na |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provided information about the electronic transitions and functional groups present in this compound.
Table 3: UV-Vis and IR Spectroscopic Data for this compound
| Technique | Data |
| UV-Vis (MeOH) | λmax 232 nm |
| IR (film) | νmax 3400, 2925, 1710, 1640, 1070 cm⁻¹ |
Experimental Protocols
The following sections detail the methodologies employed for the fermentation, isolation, and spectroscopic analysis of this compound.
Fermentation of Amycolatopsis sp. MST-108494
The producing organism, Amycolatopsis sp. MST-108494, was cultured in a fermentation medium consisting of soluble starch, glucose, yeast extract, peptone, and CaCO₃. The fermentation was carried out in shake flasks at 28°C for 7 days.
Extraction and Isolation
The culture broth was harvested and the mycelium was separated by centrifugation. The supernatant was extracted with ethyl acetate. The resulting crude extract was subjected to a series of chromatographic separations, including silica gel vacuum liquid chromatography and C18 solid-phase extraction, followed by preparative and semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra were recorded on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).
-
Mass Spectrometry: HR-ESIMS data were acquired on a Bruker micrOTOF-Q II mass spectrometer.
-
UV-Vis Spectroscopy: UV-Vis spectra were recorded on a Varian Cary 50 spectrophotometer.
-
IR Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Proposed Mechanism of Action
This compound, as a macrolide antibiotic, is proposed to exert its antimycobacterial effect by inhibiting protein synthesis. Macrolides are known to bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent polypeptide chain. This leads to the premature dissociation of peptidyl-tRNAs and termination of translation.
Conclusion
The spectroscopic data presented in this guide provide a detailed chemical fingerprint of this compound, a promising antimycobacterial macrolide. The methodologies outlined for its production, isolation, and analysis serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the biological activity and mechanism of action of this compound is warranted to explore its full therapeutic potential.
The Biosynthetic Machinery of Amycolatopsis: An In-depth Technical Guide to its Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Amycolatopsis stands as a cornerstone in the discovery and production of clinically significant secondary metabolites. These bacteria are prolific producers of a wide array of bioactive compounds, most notably the glycopeptide antibiotic vancomycin and the ansamycin antibiotic rifamycin.[1][2][3] This technical guide provides a comprehensive overview of the core biosynthetic pathways, regulatory networks, and experimental methodologies used to study and engineer the production of these valuable natural products. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in natural product discovery, biosynthesis, and drug development.
Major Classes of Secondary Metabolites in Amycolatopsis
Amycolatopsis species are known to produce a diverse range of secondary metabolites, which can be broadly categorized as follows:
-
Glycopeptide Antibiotics: These are complex non-ribosomally synthesized peptides with a characteristic heptapeptide core, which is extensively cross-linked and glycosylated. Vancomycin, produced by Amycolatopsis orientalis, is a prime example and a last-resort antibiotic for treating serious Gram-positive infections.[1][4] Other notable glycopeptides from this genus include balhimycin and ristocetin.
-
Polyketides and Ansamycins: This class includes rifamycin, produced by Amycolatopsis mediterranei, a potent inhibitor of bacterial RNA polymerase used in the treatment of tuberculosis. The biosynthesis of these compounds involves the assembly of short-chain carboxylic acid precursors by large, multi-domain enzymes called polyketide synthases (PKSs).
-
Macrolides: Amycolatopsis species also produce complex macrolide antibiotics, characterized by a large macrocyclic lactone ring. An example is the gargantulides, which are 52-membered glycosylated macrolactones with potent antibacterial activity.
-
Linear Polyenes: ECO-0501 is a novel linear polyene antibiotic discovered from Amycolatopsis orientalis with strong antibacterial activity.
Core Biosynthetic Pathways
The biosynthesis of these complex molecules is orchestrated by large, multi-functional enzymes encoded by biosynthetic gene clusters (BGCs).
Glycopeptide Antibiotic (Vancomycin) Biosynthesis
The biosynthesis of vancomycin in Amycolatopsis orientalis is a complex process involving non-ribosomal peptide synthetases (NRPSs) and a suite of tailoring enzymes. The heptapeptide backbone is assembled by a large NRPS complex, which selects and links the constituent amino acids. Following peptide assembly, a series of cytochrome P450 monooxygenases (OxyA, OxyB, OxyC) catalyze the oxidative cross-linking of the aromatic amino acid residues, which is crucial for the antibiotic's activity. Finally, glycosyltransferases attach sugar moieties to the aglycone core to yield the mature vancomycin molecule.
Ansamycin (Rifamycin) Biosynthesis
The biosynthesis of rifamycin B in Amycolatopsis mediterranei begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the shikimate pathway. A Type I polyketide synthase (PKS) then catalyzes the assembly of the polyketide chain through the sequential addition of acetate and propionate units. The completed polyketide chain is released from the PKS and cyclized into a macrolactam ring by an amide synthase. A series of post-PKS modifications, including hydroxylations and other enzymatic transformations, lead to the final rifamycin B structure.
Regulation of Secondary Metabolite Biosynthesis
The production of secondary metabolites in Amycolatopsis is tightly regulated at multiple levels to ensure it occurs at the appropriate time and in response to specific environmental cues.
Transcriptional Regulation
-
Pathway-Specific Regulators: Many biosynthetic gene clusters in Amycolatopsis contain pathway-specific regulatory genes. For example, the rifamycin BGC includes rifZ and rifQ, which are crucial for the regulation of rifamycin biosynthesis. Similarly, the vancomycin BGC contains strR, a positive regulator of its biosynthesis. The balhimycin BGC contains bbr, an StrR-like regulator.
-
Global Regulators: Global regulators that respond to broader physiological signals also play a key role. The nitrogen regulator GlnR directly and indirectly activates the transcription of the rifamycin biosynthetic genes in A. mediterranei.
Signaling Pathways
-
Two-Component Systems: The PhoR-PhoP two-component system, which responds to phosphate limitation, has been implicated in the regulation of antibiotic biosynthesis in Amycolatopsis. This system likely acts through a regulatory cascade to influence the expression of pathway-specific regulators.
-
Quorum Sensing: While not yet extensively characterized in Amycolatopsis, quorum sensing systems, which respond to cell population density, are known to regulate antibiotic production in other actinomycetes and are predicted to be present in Amycolatopsis genomes.
Quantitative Data on Secondary Metabolite Production
The production of secondary metabolites in Amycolatopsis can be significantly influenced by genetic and environmental factors. The following tables summarize some of the available quantitative data.
| Strain/Condition | Metabolite | Titer/Yield Change | Reference |
| A. orientalis overexpressing mbtH-like gene | Vancomycin | 60-80% increase | |
| A. orientalis overexpressing strR | A82846B | 80% increase | |
| A. keratiniphila Δeco-cds13-17 | Vancomycin | 30.54% ± 6.2% increase | |
| A. keratiniphila Δeco-cds22-23 | Vancomycin | 33.99% ± 8.6% increase | |
| A. keratiniphila Δeco-cds4-27 | Vancomycin | 40.58% ± 7.5% increase | |
| A. keratiniphila Δeco-cds4-27 | Vancomycin | 55% increase | |
| A. orientalis overexpressing ECO-orf4 | ECO-0501 | ~6-fold increase | |
| A. mediterranei S699 ΔrifO | Rifamycin B | 70.61% decrease | |
| A. mediterranei DCO36 ΔrifQ | 24-desmethyl rifamycin B | 62% increase | |
| A. mediterranei DCO36 with rifO overexpression | 24-desmethyl rifamycin B | 27% increase | |
| A. balhimycina overexpressing dahpsec | Balhimycin | >4-fold increase |
Experimental Protocols
Gene Knockout in Amycolatopsis using CRISPR-Cas9
This protocol describes a method for gene deletion in Amycolatopsis keratiniphila using an all-in-one CRISPR-Cas9 plasmid.
-
Construction of the Editing Plasmid:
-
The sgRNA targeting the gene of interest is designed and cloned into a suitable CRISPR-Cas9 vector for Amycolatopsis. The plasmid should also contain the Cas9 expression cassette and homology arms (typically ~1.5 kb) flanking the target gene for homology-directed repair.
-
-
Transformation of Amycolatopsis:
-
Prepare competent Amycolatopsis cells by growing the culture to mid-log phase, harvesting the mycelia, and washing with a suitable buffer (e.g., 10.3% sucrose).
-
Transform the cells with the editing plasmid via electroporation or protoplast transformation.
-
-
Selection of Mutants:
-
Plate the transformed cells on a selective medium containing an appropriate antibiotic to select for transformants that have integrated the plasmid.
-
-
Verification of Deletion:
-
Isolate genomic DNA from the transformants.
-
Confirm the gene deletion by PCR using primers flanking the target gene. The PCR product from the mutant should be smaller than that from the wild-type.
-
Further confirmation can be done by Sanger sequencing of the PCR product.
-
General Protocol for PKS/NRPS Enzyme Assays
-
Protein Expression and Purification:
-
Clone the gene encoding the PKS/NRPS domain or module of interest into an E. coli expression vector.
-
Express the protein, often as a fusion with a purification tag (e.g., His-tag).
-
Purify the protein using affinity chromatography.
-
-
Substrate Loading Assay (for ACP/PCP domains):
-
Incubate the purified apo-ACP/PCP domain with a cognate phosphopantetheinyl transferase (PPTase) and the appropriate acyl-CoA or aminoacyl-AMP to load the substrate onto the phosphopantetheine arm.
-
Analyze the loading by mass spectrometry to detect the mass shift corresponding to the attached substrate.
-
-
Adenylation (A) Domain Assay:
-
Measure the amino acid-dependent ATP-pyrophosphate (PPi) exchange reaction.
-
Incubate the purified A-domain with ATP, radiolabeled [³²P]PPi, and the specific amino acid substrate.
-
Measure the incorporation of radioactivity into ATP.
-
-
Condensation (C) Domain Assay:
-
Use a model system with loaded donor and acceptor PCP domains.
-
Incubate the C-domain with the two loaded PCP domains and monitor the formation of the dipeptidyl-PCP product by HPLC or mass spectrometry.
-
Visualizations
Biosynthetic and Regulatory Pathways
Caption: Simplified biosynthetic pathway of vancomycin.
Caption: Regulatory cascade of rifamycin biosynthesis.
Experimental Workflow
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Conclusion
The study of secondary metabolite biosynthesis in Amycolatopsis continues to be a rich and rewarding field of research. The detailed understanding of the biosynthetic pathways and their regulation, coupled with the development of advanced genetic tools, has opened up new avenues for the discovery of novel bioactive compounds and the improvement of production yields for existing drugs. This technical guide provides a solid foundation for researchers to delve into the fascinating world of Amycolatopsis secondary metabolism and contribute to the development of new therapeutics.
References
- 1. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic analysis in Amycolatopsis keratiniphila disrupted the competing ECO0501 pathway for enhancing the accumulation of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis | MDPI [mdpi.com]
In-Depth Technical Guide: Biological Activity Screening of Amycolatopsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a macrolide natural product isolated from the actinomycete genus Amycolatopsis. As with many secondary metabolites derived from this genus, which is known for producing clinically significant antibiotics like vancomycin and rifamycin, this compound has been investigated for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available biological activity screening data for this compound, with a focus on its cytotoxic effects. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Cytotoxic Activity of this compound
The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. This activity suggests its potential as an anticancer agent.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of this compound have been determined against human colon carcinoma (SW620) and human lung carcinoma (NCI-H460) cell lines. These values are summarized in the table below, providing a clear indication of its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| SW620 | Colon Carcinoma | 0.14 |
| NCI-H460 | Lung Carcinoma | 0.28 |
Experimental Protocols
While the precise, detailed experimental protocols used to generate the above IC50 values for this compound are not publicly available, this section outlines standardized and widely accepted methodologies for determining the cytotoxicity of a compound against cancer cell lines. These protocols, for the MTT and SRB assays, are representative of the techniques likely employed in the initial screening of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., SW620, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
SRB (Sulphorhodamine B) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., SW620, NCI-H460)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and incubate overnight.
-
Compound Treatment: Expose cells to a range of this compound concentrations.
-
Incubation: Incubate for the desired duration.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove TCA and dead cells.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a generalized workflow for the initial screening of a compound like this compound for cytotoxic activity.
Potential Anticancer Mechanism of Macrolides
While the specific signaling pathways affected by this compound have not been elucidated, macrolide antibiotics, in general, have been shown to exert their anticancer effects through various mechanisms. One of the prominent mechanisms involves the inhibition of protein synthesis by targeting the bacterial ribosome. In the context of cancer, some macrolides have been found to interfere with cellular processes like autophagy, which can be crucial for cancer cell survival. The diagram below illustrates a hypothetical signaling pathway that could be a target for macrolide anticancer activity.
Antimicrobial Activity
To date, there is no publicly available data on the antimicrobial activity of this compound. While the Amycolatopsis genus is a rich source of antibiotics, the specific antimicrobial spectrum of this compound remains to be determined. Standard antimicrobial screening assays, such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC), would be required to evaluate its potential as an antibiotic.
Conclusion and Future Directions
This compound has demonstrated potent cytotoxic activity against human colon and lung cancer cell lines, highlighting its potential as a lead compound for the development of new anticancer therapies. The provided IC50 values serve as a quantitative measure of this activity. While specific experimental details for the initial screening are not available, standardized cytotoxicity assays such as the MTT and SRB methods provide a reliable framework for further investigation.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:
-
Detailed Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound in cancer cells is crucial to understanding its mode of action.
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines will help to determine its spectrum of anticancer activity.
-
Antimicrobial Screening: A comprehensive screening of this compound against a panel of pathogenic bacteria and fungi is necessary to determine if it possesses any antimicrobial properties.
-
In Vivo Efficacy: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
This in-depth guide consolidates the current knowledge on the biological activity of this compound and provides a roadmap for future research endeavors aimed at harnessing its therapeutic potential.
Preliminary Cytotoxicity Assessment of Amycolatopsin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the preliminary cytotoxicity assessment of Amycolatopsin B, a glycosylated polyketide macrolide. The information presented herein is compiled from published research to facilitate further investigation and drug development efforts.
Core Findings: In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from initial studies are summarized below, indicating significant potential for this compound as an anticancer agent.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| SW620 | Colon Carcinoma | 0.14 |
| NCI-H460 | Lung Cancer | 0.28 |
Experimental Protocols
The following protocols are based on the methodologies reported in the primary literature describing the isolation and initial characterization of this compound.
Cell Culture and Maintenance
Human colon carcinoma (SW620) and human lung cancer (NCI-H460) cell lines were cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells were then treated with these concentrations and incubated for a further 48 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Proposed Mechanism of Action and Signaling Pathway
While the precise signaling pathway of this compound has not been fully elucidated, its structural similarity to apoptolidin suggests a comparable mechanism of action.[2] Apoptolidin is known to induce apoptosis by inhibiting the mitochondrial F0F1-ATP synthase.[3][4][5] This inhibition leads to a decrease in cellular ATP levels, mitochondrial dysfunction, and the subsequent activation of the intrinsic apoptotic pathway.
Putative Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, based on the known mechanism of apoptolidin.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of mitochondrial ATP synthase.
Experimental Workflow
The general workflow for the preliminary cytotoxicity assessment of a novel compound like this compound is depicted below.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Amycolatopsin B: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Amycolatopsin B, a secondary metabolite isolated from the actinomycete genus Amycolatopsis, has demonstrated notable cytotoxic effects against human cancer cell lines. This technical guide synthesizes the currently available data on this compound, focusing on its bioactivity and providing detailed experimental methodologies relevant to its study. While the precise mechanism of action for this compound remains to be elucidated, this document serves as a foundational resource for researchers investigating its therapeutic potential.
Quantitative Bioactivity Data
The primary biological activity reported for this compound is its potent cytotoxicity against human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| SW620 | Human Colon Cancer | 0.14 |
| NCI-H460 | Human Lung Cancer | 0.28 |
Data sourced from a review on secondary metabolites from the genus Amycolatopsis.[1]
Postulated Experimental Protocol for Cytotoxicity Assessment
While the specific experimental details for the published IC50 values of this compound are not explicitly provided in the available literature, the Sulforhodamine B (SRB) assay is a widely accepted and robust method for determining cytotoxicity and was likely employed.[2][3][4]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method that estimates cell number by quantifying the total cellular protein content.
Materials:
-
96-well microtiter plates
-
SW620 and NCI-H460 human cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere and grow for a predetermined period.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.
-
Cell Fixation: After the desired incubation period, gently remove the culture medium and fix the cells by adding 10% TCA to each well. Incubate at 4°C for at least one hour.
-
Washing: Remove the TCA solution and wash the plates multiple times with water. Air-dry the plates completely.
-
SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye. Repeat this washing step to ensure all excess dye is removed. Air-dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate spectrophotometer at a wavelength of approximately 510 nm or 540 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the control wells. The IC50 value is then determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the Sulforhodamine B (SRB) assay for assessing the cytotoxicity of this compound.
Caption: Workflow of the Sulforhodamine B (SRB) Cytotoxicity Assay.
Current Landscape and Future Directions
To date, the scientific literature lacks specific studies detailing the mechanism of action of this compound. The available information is limited to its cytotoxic potency. The broader genus Amycolatopsis is a rich source of bioactive secondary metabolites with diverse mechanisms of action, including antibacterial and anticancer properties. For instance, some compounds from this genus are known to target fundamental cellular processes. However, it is crucial to note that these are not the established mechanisms for this compound and are provided here as context for potential future investigations.
Given the potent cytotoxic activity of this compound, future research should prioritize the following:
-
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular target(s) of this compound.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways involved in cell proliferation, survival, and apoptosis (e.g., MAPK, PI3K/Akt, STAT3 pathways).
-
Cell Cycle Analysis: Determining if the cytotoxic effects of this compound are mediated through cell cycle arrest at specific checkpoints.
-
Apoptosis Assays: Confirming whether this compound induces programmed cell death and elucidating the specific apoptotic pathways involved.
The following diagram represents a hypothetical logical workflow for future mechanism of action studies.
Caption: Proposed Workflow for Elucidating this compound's Mechanism of Action.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of the Amycolatopsin B Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B, a glycosylated macrolactone produced by the soil bacterium Amycolatopsis sp. MST-108494, has demonstrated notable bioactivity, drawing interest from the drug discovery community.[1] The biosynthesis of such complex natural products is orchestrated by large enzymatic complexes encoded by biosynthetic gene clusters (BGCs). In silico analysis of these BGCs is a cornerstone of modern natural product research, enabling the prediction of chemical structures, the elucidation of biosynthetic pathways, and the potential for bioengineering novel compounds.
This technical guide provides a comprehensive overview of the methodologies and data presentation for the in silico analysis of the this compound biosynthetic gene cluster. As the complete genome sequence of Amycolatopsis sp. MST-108494 and a detailed analysis of the this compound BGC are not yet publicly available, this document presents a representative workflow and hypothetical data based on the known structure of this compound and well-established principles of polyketide biosynthesis in the genus Amycolatopsis.
Hypothetical this compound Biosynthetic Gene Cluster
This compound is a polyketide, and its biosynthesis is predicted to be carried out by a Type I Polyketide Synthase (PKS) multienzyme complex. The hypothetical BGC, herein designated amyB, would encompass the core PKS genes, as well as genes responsible for tailoring reactions (e.g., glycosylation, hydroxylation) and regulation.
Quantitative Data of the Hypothetical amyB Gene Cluster
The following table summarizes the predicted open reading frames (ORFs) within the hypothetical amyB cluster, their putative functions, and estimated sizes. These are based on analogous systems in other Amycolatopsis species.[2]
| Gene (ORF) | Putative Function | Estimated Size (bp) | Predicted Protein Size (aa) | Key Domains |
| amyB1 | Type I PKS Module 1 & 2 | 9,500 | 3,166 | KS, AT, DH, KR, ACP |
| amyB2 | Type I PKS Module 3 & 4 | 9,200 | 3,066 | KS, AT, KR, ACP |
| amyB3 | Type I PKS Module 5 & 6 | 9,800 | 3,266 | KS, AT, DH, KR, ACP |
| amyB4 | Type I PKS Module 7 & TE | 6,500 | 2,166 | KS, AT, ACP, TE |
| amyG1 | Glycosyltransferase | 1,200 | 400 | Glycosyltransferase family 1 |
| amyH1 | P450 monooxygenase | 1,500 | 500 | Cytochrome P450 |
| amyR1 | LAL-family regulator | 900 | 300 | LuxR-family DNA-binding |
| amyT1 | MFS transporter | 1,400 | 466 | Major Facilitator Superfamily |
Experimental and In Silico Protocols
This section details the standard methodologies for the identification and characterization of a novel BGC like that for this compound.
Genome Sequencing and Assembly
-
DNA Extraction: High-molecular-weight genomic DNA is isolated from a pure culture of Amycolatopsin sp. MST-108494.
-
Library Preparation: The extracted DNA is used to prepare libraries for both short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) sequencing.
-
Sequencing: The prepared libraries are sequenced to generate a high-coverage dataset.
-
Hybrid Assembly: The short and long reads are combined in a hybrid assembly approach to generate a high-quality, contiguous genome sequence.
Biosynthetic Gene Cluster Identification and Annotation
-
BGC Prediction: The assembled genome is submitted to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone software for the identification of putative secondary metabolite BGCs.[3][4][5]
-
Cluster Identification: The antiSMASH output is manually inspected to identify the BGC most likely responsible for this compound biosynthesis, based on its prediction as a Type I PKS cluster and its size.
-
Gene Annotation: The ORFs within the identified BGC are annotated using the NCBI BLAST (Basic Local Alignment Search Tool) suite against protein databases (nr, Swiss-Prot) to assign putative functions based on sequence homology.
-
Domain Analysis: The protein sequences of the PKS enzymes are analyzed using tools like Pfam and InterProScan to identify the catalytic domains (KS, AT, DH, KR, ACP, TE).
Phylogenetic Analysis
-
Sequence Alignment: The amino acid sequences of key domains (e.g., Ketosynthase - KS) from the putative this compound PKS are aligned with homologous domains from known BGCs using software like ClustalW or MUSCLE .
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood or Neighbor-Joining, implemented in software like MEGA or RAxML , to infer evolutionary relationships and potential functional similarities.
Visualizations
Experimental Workflow for In Silico BGC Analysis
Hypothetical Regulatory Signaling Pathway
Logical Relationships in BGC Analysis
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Comparative Genomics and Biosynthetic Potential Analysis of Two Lichen-Isolated Amycolatopsis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative genomics reveals insight into the phylogeny and habitat adaptation of novel Amycolatopsis species, an endophytic actinomycete associated with scab lesions on potato tubers - PMC [pmc.ncbi.nlm.nih.gov]
Unearthing Nature's Pharmacy: A Technical Guide to Natural Product Discovery from Rare Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
The diminishing returns from conventional microbial screening have propelled the exploration of underexplored microbial taxa for novel bioactive compounds. Among these, rare actinomycetes, a diverse group of filamentous bacteria, represent a promising frontier in natural product discovery. Historically overshadowed by their prolific Streptomyces cousins, these genera are now recognized as a rich reservoir of unique chemical scaffolds with potent biological activities. This in-depth guide provides a technical framework for the isolation, cultivation, characterization, and exploitation of rare actinomycetes for the discovery of next-generation therapeutics.
The Imperative for Exploring Rare Actinomycetes
The relentless rise of antimicrobial resistance and the need for novel therapeutics for a range of human diseases have necessitated a paradigm shift in drug discovery. While actinomycetes have been a cornerstone of antibiotic production for decades, the frequent rediscovery of known compounds from common genera like Streptomyces has highlighted the urgency to explore new microbial resources.[1][2][3] Rare actinomycetes, often defined as non-Streptomyces genera that are isolated less frequently using standard techniques, are increasingly sought after for their potential to yield novel bioactive molecules.[3] These organisms inhabit diverse and often extreme environments, from deep-sea sediments to arid soils, which may drive the evolution of unique metabolic pathways and the production of novel secondary metabolites.[4]
Experimental Protocols: A Step-by-Step Approach
Isolation and Cultivation of Rare Actinomycetes
The successful isolation of rare actinomycetes is a critical first step and often requires specialized techniques to overcome the dominance of faster-growing microorganisms.
2.1.1. Sample Pretreatment Methods
Various physical and chemical pretreatment methods can be applied to environmental samples (e.g., soil, marine sediment) to selectively inhibit common bacteria and fungi, thereby enriching for rare actinomycetes.
-
Dry Heat Treatment: Samples are heated in an oven at temperatures ranging from 60°C to 120°C for 15 to 60 minutes. This method is effective against many non-spore-forming bacteria.
-
Phenol Treatment: A 1.5% (v/v) phenol solution is added to the sample suspension and incubated for 10-30 minutes. This chemical treatment is particularly effective for the selective isolation of genera like Micromonospora and Microbispora.
-
Calcium Carbonate Enrichment: The addition of CaCO₃ to the sample suspension can favor the growth of many actinomycetes.
-
Moist Heat Treatment: Samples are incubated in a water bath at 55-70°C for 6-15 minutes.
-
Centrifugation: Differential centrifugation can be used to separate motile actinomycetes from non-motile ones like Streptomyces.
2.1.2. Selective Isolation Media
Following pretreatment, samples are plated on selective media designed to support the growth of rare actinomycetes while suppressing other microbes. These media are often low in nutrients and supplemented with antifungal and antibacterial agents.
-
Humic Acid-Vitamin (HV) Agar: This medium contains humic acid as a key ingredient, which is known to promote the growth of many rare actinomycetes.
-
Starch Casein Agar (SCA): A commonly used medium for the isolation of actinomycetes.
-
Glycerol-Asparagine Agar (ISP5): This medium has been shown to be effective for the isolation of various rare genera.
-
Chitin Agar: The inclusion of chitin as a sole carbon and nitrogen source can select for actinomycetes capable of producing chitinases.
Table 1: Common Pretreatment Methods for the Isolation of Rare Actinomycetes
| Pretreatment Method | Conditions | Target Genera (Examples) | Reference |
| Dry Heat | 100-120°C for 1 hour | Streptomyces, Actinomadura | |
| Wet Heat | 70°C for 15 minutes | Micromonospora, Microbispora, Actinoplanes, Streptosporangium | |
| Phenol Treatment | 1.5% (v/v) for 30 minutes | Micromonospora, Microbispora | |
| Chloramine T | 0.3% (w/v) for 10 minutes | Herbidospora, Microbispora, Microtetraspora, Streptosporangium | |
| Centrifugation | Differential centrifugation | Motile actinomycetes (Actinoplanes, Dactylosporangium) |
Activation of Silent Biosynthetic Gene Clusters (BGCs)
Genomic sequencing has revealed that actinomycetes possess a vast number of "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. Activating these silent BGCs is a key strategy for discovering novel natural products.
2.2.1. One Strain, Many Compounds (OSMAC) Approach
The OSMAC approach involves systematically altering cultivation parameters to induce the production of different secondary metabolites from a single strain.
-
Protocol:
-
Prepare a variety of liquid and solid media with different carbon and nitrogen sources, trace metals, and pH levels.
-
Inoculate the rare actinomycete strain into each medium.
-
Incubate cultures at different temperatures and shaking speeds.
-
Extract the metabolites from each culture at different time points.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify unique metabolic profiles.
-
2.2.2. Co-cultivation
Co-culturing a rare actinomycete with another microorganism can trigger the expression of silent BGCs through microbial interactions.
-
Protocol:
-
Select a co-culture partner, which can be another bacterium or a fungus.
-
Inoculate the rare actinomycete and the partner strain on the same agar plate or in the same liquid medium.
-
Incubate the co-culture for an appropriate period.
-
Extract the metabolites and analyze for the presence of new compounds compared to monocultures.
-
2.2.3. Heterologous Expression
This technique involves cloning a BGC from a rare actinomycete and expressing it in a well-characterized host organism, such as Streptomyces coelicolor or Streptomyces albus.
-
Protocol:
-
Identify and clone the target BGC from the rare actinomycete.
-
Insert the BGC into an appropriate expression vector.
-
Introduce the vector into a suitable heterologous host.
-
Cultivate the engineered host and screen for the production of the desired natural product.
-
Metabolite Extraction and Characterization
Once novel compounds are produced, they need to be extracted, purified, and their structures elucidated.
-
Extraction: Metabolites are typically extracted from the culture broth and/or mycelium using organic solvents like ethyl acetate or methanol.
-
Purification: High-Performance Liquid Chromatography (HPLC) is the primary tool for purifying individual compounds from the crude extract.
-
Structure Elucidation: The chemical structure of a purified compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Bioassays for Activity Screening
Extracts and purified compounds are screened for biological activity using a variety of in vitro assays.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity: The half-maximal inhibitory concentration (IC50) against cancer cell lines is often determined using the MTT assay.
Data Presentation: A Quantitative Overview
The exploration of rare actinomycetes has yielded a significant number of novel bioactive compounds. The following tables summarize some of the quantitative data available in the literature.
Table 2: Number of New Bioactive Compounds from Select Marine Rare Actinomycete Genera (mid-2013 to 2017)
| Genus | Number of New Bioactive Compounds | Reference |
| Nocardiopsis | >30 | |
| Micromonospora | >25 | |
| Salinispora | >20 | |
| Pseudonocardia | >15 |
Table 3: Bioactivity of Selected Compounds from Micromonospora spp.
| Compound | Bioactivity | MIC/IC50 | Target Organism/Cell Line | Reference |
| Gentamicin C1, C1a, C2 | Antibacterial | 0.01–7.5 µg/mL | Gram-positive and Gram-negative bacteria | |
| Sisomicin | Antibacterial | 0.01–7.5 µg/mL | Gram-positive and Gram-negative bacteria | |
| Tetrocarcins A-C | Antibacterial, Antitumor | 0.1–30 µg/mL (MIC) | Gram-positive bacteria | |
| Antlermicin A | Antibacterial, Antitumor | 0.015 µg/mL (MIC) | Bacillus subtilis | |
| Antlermicin A | Antitumor | 1 µg/mL (IC50) | Sarcoma cells |
Visualizing the Complexity: Workflows and Signaling Pathways
Understanding the logical flow of experiments and the intricate regulatory networks governing natural product biosynthesis is crucial for successful discovery campaigns.
Experimental Workflow
The following diagram illustrates a typical workflow for natural product discovery from rare actinomycetes.
Signaling Pathways
The production of secondary metabolites in actinomycetes is tightly regulated by complex signaling networks. Understanding these pathways can provide targets for genetic engineering to enhance production.
4.2.1. Gamma-Butyrolactone (GBL) Signaling Pathway
The GBL pathway is a well-characterized quorum-sensing system that controls antibiotic production and morphological differentiation in Streptomyces. A key player in this pathway is the A-factor, a gamma-butyrolactone that, at a critical concentration, binds to its receptor ArpA, releasing its repression on the transcriptional activator AdpA. AdpA then activates a cascade of genes involved in secondary metabolism.
4.2.2. Two-Component Systems (TCS)
Two-component systems are a major mechanism by which bacteria sense and respond to environmental stimuli. In actinomycetes, TCSs play a crucial role in regulating antibiotic production in response to signals like nutrient limitation. A typical TCS consists of a sensor histidine kinase and a response regulator.
Conclusion and Future Outlook
The discovery of natural products from rare actinomycetes holds immense promise for addressing critical unmet medical needs. The integration of innovative isolation and cultivation techniques, advanced analytical methods, and powerful genomic tools is unlocking the vast biosynthetic potential of these remarkable microorganisms. As we continue to explore novel ecological niches and refine our methodologies for activating silent gene clusters, the pipeline of new drug candidates from rare actinomycetes is poised for significant expansion. The technical guide presented here provides a comprehensive framework for researchers to navigate this exciting and rewarding field of study.
References
A Technical Guide to the Chemical Structures and Bioactivities of Amycolatopsis Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
The bacterial genus Amycolatopsis is a prolific source of structurally diverse and biologically active secondary metabolites, which have significant potential for therapeutic applications. This guide provides an in-depth overview of the chemical structures, bioactivities, and underlying mechanisms of action of key secondary metabolites isolated from various Amycolatopsis species. The information is presented to facilitate further research and drug development endeavors.
Chemical Diversity of Amycolatopsis Secondary Metabolites
Secondary metabolites from the genus Amycolatopsis are classified into several major chemical classes, including glycopeptides, polyketides, and polyphenols.[1][2][3] These compounds exhibit a wide range of biological activities, from potent antimicrobial and anticancer effects to enzyme inhibition.[2][4]
Key Bioactive Secondary Metabolites from Amycolatopsis
This section details the chemical structures and bioactivities of prominent secondary metabolites from Amycolatopsis, with a focus on their therapeutic potential.
Glycopeptide Antibiotics: Vancomycin
Vancomycin, a cornerstone in the treatment of serious Gram-positive bacterial infections, is a glycopeptide antibiotic produced by Amycolatopsis orientalis.
Chemical Structure: Vancomycin possesses a complex tricyclic glycosylated peptide structure.
Bioactivity: It is primarily used against infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: Vancomycin inhibits the biosynthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall polymerization and cross-linking. This disruption of the cell wall integrity leads to bacterial lysis and death.
Ansamycin Polyketides: Rifamycin B
Rifamycin B, a member of the ansamycin family of antibiotics, is produced by Amycolatopsis mediterranei.
Chemical Structure: It features a macrocyclic ring system spanned by an aliphatic chain.
Bioactivity: Rifamycin B and its derivatives are potent antibacterial agents, particularly effective against mycobacteria, and are frontline drugs in the treatment of tuberculosis.
Mechanism of Action: Rifamycins inhibit bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription. This selective inhibition of a crucial bacterial enzyme accounts for its potent antibacterial activity.
Linear Polyketides: ECO-0501
ECO-0501 is a novel linear polyketide discovered from Amycolatopsis orientalis.
Chemical Structure: It is a glycosidic polyketide with a long, unsaturated hydrocarbon chain.
Bioactivity: ECO-0501 exhibits strong antibacterial activity against a range of Gram-positive pathogens, including MRSA and vancomycin-resistant Enterococci (VRE).
Mechanism of Action: The precise mechanism of action of ECO-0501 is still under investigation. Initial studies suggest that it may interfere with either cell wall or membrane biosynthesis. More recent molecular docking studies have proposed that ECO-0501 and its derivatives may act as inhibitors of the multidrug and toxic compound extrusion (MATE) family of efflux pumps, which are responsible for antibiotic resistance in some bacteria.
Polyphenols: Kigamicins
Kigamicins are a family of polyphenolic compounds isolated from Amycolatopsis sp. ML630-mF1.
Chemical Structure: Kigamicins possess a unique and complex polycyclic aromatic structure.
Bioactivity: These compounds exhibit potent and selective cytotoxicity against various cancer cell lines, particularly under nutrient-deprived conditions. Kigamicin D, a prominent member of this family, has shown significant antitumor effects in mouse models of pancreatic cancer.
Mechanism of Action: Kigamicin D exerts its anticancer activity by targeting the tolerance of cancer cells to nutrient starvation, a phenomenon known as "austerity." It has been shown to block the activation of the protein kinase B (Akt) signaling pathway, which is a crucial mediator of cell survival and proliferation, particularly in the nutrient-limited environment of a tumor. By inhibiting Akt activation, kigamicin D promotes cancer cell death.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for the aforementioned Amycolatopsis secondary metabolites.
Table 1: Antibacterial Activity of Vancomycin and ECO-0501
| Compound | Target Organism | Bioactivity (MIC/IC50) | Reference(s) |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Varies by strain | |
| ECO-0501 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4.8 µM (MIC) | |
| ECO-0501 | Vancomycin-resistant Enterococci (VRE) | 10 µM (MIC) |
Table 2: Anticancer Activity of Kigamicin D
| Compound | Cell Line | Bioactivity (IC50) | Conditions | Reference(s) |
| Kigamicin D | PANC-1 (Pancreatic cancer) | ~0.95 µM | Nutrient-starved | |
| Kigamicin D | Various mouse tumor cell lines | ~1 µg/ml | Not specified |
Experimental Protocols
This section provides an overview of the general methodologies used for the fermentation, isolation, purification, and bioactivity assessment of Amycolatopsis secondary metabolites.
Fermentation and Isolation
General Fermentation Protocol for Amycolatopsis Species:
-
Inoculum Preparation: A vegetative inoculum of the desired Amycolatopsis strain is prepared by growing the culture in a suitable seed medium. For instance, Amycolatopsis orientalis can be cultured in a medium containing malt extract, yeast extract, peptone, and glucose.
-
Production Fermentation: The production medium, optimized for the specific metabolite, is inoculated with the seed culture. Fermentation is carried out in a fermenter with controlled parameters such as temperature, pH, and aeration. For example, vancomycin production by A. orientalis can be optimized at a temperature of 34°C and a pH of 7.5.
-
Harvesting: After a sufficient incubation period (typically several days), the fermentation broth is harvested.
General Isolation and Purification Protocol:
-
Filtration: The fermentation broth is filtered to separate the mycelia from the supernatant.
-
Extraction: The secondary metabolites are extracted from the supernatant using a suitable organic solvent. For rifamycin B, for example, the filtrate can be acidified and extracted with butanol or ethyl acetate.
-
Chromatography: The crude extract is subjected to one or more chromatographic techniques for purification. This often involves a combination of:
-
Ion-exchange chromatography: Used to separate compounds based on their charge. For vancomycin purification, a strong acid cation exchange resin can be employed.
-
Adsorption chromatography: Utilizing resins to adsorb the target compound, which is then eluted with a suitable solvent.
-
Reversed-phase chromatography (including HPLC): A powerful technique for separating compounds based on their hydrophobicity.
-
Bioactivity Assays
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity:
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for the test organism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay for Anticancer Activity:
This assay measures the ability of a compound to kill or inhibit the proliferation of cancer cells. A common method is the MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Signaling Pathways and Logical Relationships
Visualizing the mechanisms of action and experimental workflows provides a clearer understanding of the roles of Amycolatopsis secondary metabolites.
Experimental Workflow for Bioactive Metabolite Discovery
The following diagram illustrates a typical workflow for the discovery of bioactive secondary metabolites from Amycolatopsis.
Signaling Pathway of Kigamicin D in Cancer Cells
Kigamicin D induces apoptosis in cancer cells, particularly under nutrient-deprived conditions, by inhibiting the PI3K/Akt signaling pathway.
Logical Relationship of Vancomycin's Mechanism of Action
The following diagram illustrates the logical steps in vancomycin's inhibition of bacterial cell wall synthesis.
This technical guide provides a foundational understanding of the chemical structures and bioactivities of secondary metabolites from the genus Amycolatopsis. The detailed information and visual representations are intended to serve as a valuable resource for the scientific community in the ongoing quest for novel therapeutic agents. Further research into the vast and largely untapped chemical diversity of Amycolatopsis is warranted and holds great promise for future drug discovery.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Amycolatopsin B CAS registry number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to the polyketide macrolide, Amycolatopsin B. The information is intended for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Core Properties and Data
This compound is a glycosylated polyketide isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 2209112-97-8 | [3] |
| Molecular Formula | C60H98O22 | [3] |
| Molecular Weight | 1171.4 g/mol | [3] |
| Purity | >95% by HPLC | |
| Solubility | Soluble in methanol or DMSO | |
| Long-term Storage | -20°C |
Biological Activity
Cytotoxicity
This compound has demonstrated significant cytotoxic activity against human cancer cell lines. The IC50 values, representing the concentration of a substance needed to inhibit a biological process by 50%, are presented below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Human Lung Cancer | 0.28 | |
| SW620 | Human Colon Carcinoma | 0.14 |
Antimycobacterial Activity
While related compounds Amycolatopsin A and C have shown selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv), specific antimycobacterial data for this compound has not been reported in the reviewed literature.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity. This protocol is representative of the type of experiment used to determine the IC50 values reported for this compound.
MTT Assay for Cytotoxicity Testing
Objective: To determine the concentration at which this compound inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
NCI-H460 and SW620 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add 100 µL of media containing the various concentrations of this compound to the appropriate wells. Include a vehicle control (media with DMSO) and a blank (media only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow: Cytotoxicity MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways
Based on a thorough review of the current scientific literature, there is no specific information available detailing the signaling pathways modulated by this compound. Further research is required to elucidate its precise mechanism of action at the molecular level. Therefore, a diagram of a specific signaling pathway cannot be provided at this time.
References
Unearthing Nature's Pharmacy: A Technical Guide to Discovering Novel Bioactive Compounds from Soil Bacteria
For Researchers, Scientists, and Drug Development Professionals
The soil microbiome represents a vast and largely untapped reservoir of novel bioactive compounds, holding immense potential for the discovery of new therapeutics. This guide provides an in-depth technical overview of the core methodologies involved in the exploration of these microbial natural products, from initial isolation of soil bacteria to the characterization of promising bioactive molecules. The protocols and data presented herein are intended to equip researchers in drug discovery and development with the necessary tools to navigate this complex and rewarding field.
Isolation of Bioactive Compound-Producing Bacteria from Soil
The initial and critical step in the discovery pipeline is the successful isolation of a diverse range of soil microorganisms. The objective is to cultivate bacteria that may not thrive under standard laboratory conditions, as these are often the producers of novel secondary metabolites.
Experimental Protocol: Serial Dilution and Plating
This fundamental technique is employed to reduce the density of microorganisms in a soil sample to a level where individual colonies can be isolated on an agar plate.
Materials:
-
Soil sample
-
Sterile distilled water or 0.9% saline solution
-
Sterile test tubes
-
Sterile pipettes
-
Vortex mixer
-
Sterile Petri dishes
-
Isolation media (e.g., Nutrient Agar, Tryptic Soy Agar, Actinomycete Isolation Agar, Starch Casein Agar)
-
Incubator
Procedure:
-
Sample Preparation: Weigh 1 gram of the soil sample and suspend it in 9 ml of sterile distilled water or saline in a sterile test tube.
-
Initial Dilution (10⁻¹): Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.
-
Serial Dilutions:
-
Transfer 1 ml of the 10⁻¹ dilution to a second test tube containing 9 ml of sterile diluent to create a 10⁻² dilution.
-
Vortex the 10⁻² dilution.
-
Repeat this process to create a series of dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶).
-
-
Plating:
-
Pipette 0.1 ml from the desired dilutions (typically 10⁻⁴, 10⁻⁵, and 10⁻⁶) onto the surface of the isolation agar plates.
-
Use a sterile spreader to evenly distribute the inoculum over the entire surface of the agar.
-
-
Incubation: Incubate the plates in an inverted position at a suitable temperature (e.g., 28-30°C) for 7-14 days, or until distinct colonies appear.
-
Isolation: Select individual colonies with unique morphologies and subculture them onto fresh agar plates to obtain pure cultures.
Experimental Protocol: Isolation of Actinomycetes
Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific production of antibiotics and other bioactive compounds. Specific media and pre-treatment steps can enhance their selective isolation.
Materials:
-
Soil sample
-
Sterile distilled water
-
Actinomycete Isolation Agar or Starch Casein Agar
-
Antifungal agents (e.g., cycloheximide, nystatin) - optional
-
Sterile glassware and plating supplies
-
Incubator
Procedure:
-
Soil Pre-treatment (Optional): To reduce the growth of fast-growing bacteria and fungi, the soil sample can be air-dried at room temperature for several days or treated with calcium carbonate (10:1 soil to CaCO₃ ratio) and incubated at 37°C for 10 days.
-
Serial Dilution: Perform a serial dilution of the pre-treated soil sample as described in section 1.1.
-
Plating: Spread 0.1 ml of the 10⁻³ to 10⁻⁵ dilutions onto Actinomycete Isolation Agar or Starch Casein Agar plates. These media often contain antifungal agents to inhibit fungal growth.
-
Incubation: Incubate the plates at 28-30°C for 10-21 days. Actinomycete colonies are typically small, chalky, and may have a filamentous appearance.
-
Purification: Isolate and purify distinct colonies by streaking them onto fresh plates of the same medium.
Screening for Bioactive Compounds
Once pure cultures of soil bacteria have been obtained, the next step is to screen them for the production of bioactive compounds. The most common approach is to test for antimicrobial activity against a panel of pathogenic microorganisms.
Experimental Protocol: Agar Well Diffusion Assay
This method is widely used to assess the antimicrobial activity of microbial extracts or culture supernatants.
Materials:
-
Pure cultures of soil bacteria
-
Test pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Inoculum: Grow the test pathogens in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Seed the Agar Plates: Using a sterile cotton swab, evenly spread the test pathogen inoculum over the entire surface of the agar plates.
-
Create Wells: Use a sterile cork borer (typically 6-8 mm in diameter) to punch wells in the seeded agar.
-
Prepare Bacterial Extracts: Grow the isolated soil bacteria in a suitable broth medium. After incubation, centrifuge the culture to pellet the cells and collect the supernatant, which will contain secreted bioactive compounds. Alternatively, solvent extraction can be used to obtain a crude extract.
-
Load the Wells: Pipette a fixed volume (e.g., 50-100 µl) of the soil bacterial supernatant or extract into each well. A negative control (sterile broth or solvent) and a positive control (a known antibiotic) should be included on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the test pathogen (e.g., 37°C for most bacteria) for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Experimental Protocol: Crowded Plate Technique
This is a simpler, primary screening method to identify potential antibiotic producers directly from the initial isolation plates.
Procedure:
-
Following the serial dilution and plating procedure (section 1.1), select plates that have a high density of colonies (300-400).
-
Observe the plates for colonies that are surrounded by a clear zone, indicating the inhibition of neighboring microbial growth.
-
Isolate these colonies and subculture them to obtain pure cultures for further testing.
Data Presentation: Quantitative Analysis of Antimicrobial Activity
The results of screening assays should be systematically recorded to allow for comparison and prioritization of promising bacterial isolates.
| Isolate ID | Test Pathogen | Zone of Inhibition (mm) |
| Streptomyces sp. B1 | Staphylococcus aureus | 19.5[1] |
| Streptomyces sp. B1 | Pseudomonas aeruginosa | 14[1] |
| Streptomyces sp. B3 | Staphylococcus aureus | 17[1] |
| Streptomyces sp. B3 | Pseudomonas aeruginosa | 13[1] |
| Streptomyces sp. PJ85 | MRSA DMST20651 | 50.00 ± 0.00[2] |
| Streptomyces sp. PJ85 | S. epidermidis TISTR518 | 48.33 ± 2.89 |
| Streptomyces sp. PJ85 | S. aureus ATCC29213 | 46.67 ± 0.58 |
| Streptomyces sp. Y15 | S. aureus | >20 |
| Streptomyces sp. Y15 | L. monocytogenes | >20 |
| Streptomyces sp. Y15 | P. carotovorum | >20 |
Table 1: Example of zone of inhibition data for Streptomyces isolates against various pathogenic bacteria.
| Bacterial Genus | Number of Isolates Screened | Number of Active Isolates | Hit Rate (%) | Reference |
| Various Soil Bacteria | 1220 | 18 | 1.5 | |
| Soil Actinomycetes | 86 | 49 (primary screen) | 57.0 | |
| Soil Actinomycetes | 49 | 12 (secondary screen) | 24.5 |
Table 2: Example of bioactive compound discovery statistics from soil screening programs.
Characterization of Bioactive Compounds
Once a promising bacterial isolate has been identified, the next stage involves the purification and structural elucidation of the bioactive compound(s).
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and purifying individual compounds from a complex mixture, such as a crude bacterial extract.
General Procedure:
-
Sample Preparation: The crude extract is dissolved in a suitable solvent and filtered to remove any particulate matter.
-
Injection: A small volume of the prepared sample is injected into the HPLC system.
-
Separation: The sample is passed through a column packed with a stationary phase. A mobile phase (a solvent or mixture of solvents) is pumped through the column, and the different components of the sample are separated based on their differential interactions with the stationary and mobile phases.
-
Detection: As the separated compounds elute from the column, they are detected by a detector (e.g., UV-Vis, mass spectrometer).
-
Fraction Collection: The eluent corresponding to individual peaks can be collected for further analysis and bioassays.
Experimental Protocol: Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a purified compound, providing crucial information for its structural elucidation.
General Procedure:
-
Ionization: The purified compound is ionized, typically using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which shows the relative abundance of ions at different m/z values.
-
Tandem Mass Spectrometry (MS/MS): For further structural information, a specific ion can be selected and fragmented, and the masses of the resulting fragment ions are analyzed.
Visualization of Regulatory Pathways and Workflows
The production of bioactive compounds in soil bacteria is often tightly regulated by complex signaling pathways. Understanding these pathways can provide insights into how to enhance the production of these valuable molecules.
Signaling Pathways
Caption: Experimental workflow for the discovery of novel bioactive compounds.
Caption: γ-Butyrolactone (GBL) signaling pathway in Streptomyces.
Caption: A typical two-component regulatory system in bacteria.
Conclusion
The exploration of novel bioactive compounds from soil bacteria is a multifaceted process that requires a combination of classical microbiological techniques and modern analytical and bioinformatic approaches. While the challenges of cultivating the vast majority of soil microorganisms remain, the continued development of innovative screening methods and a deeper understanding of the regulatory networks governing secondary metabolism will undoubtedly lead to the discovery of the next generation of life-saving drugs. This guide provides a foundational framework for researchers to embark on this exciting and critical endeavor.
References
- 1. Evaluating the Inhibitory Effect of Streptomyces Bacteria against Pathogenic Bacteria and Study its Compatibility with Some Antibiotic Types: AGOSR [agosr.com]
- 2. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Amycolatopsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a glycosylated polyketide macrolide with promising antimycobacterial properties. It is a member of the Amycolatopsin family of natural products, which also includes Amycolatopsins A and C. These compounds are produced by the soil-derived actinobacterium Amycolatopsin sp. MST-108494, originally isolated from a soil sample in Southern Australia. This document provides a detailed protocol for the isolation and purification of this compound, based on available scientific literature. The methodologies outlined below are intended to guide researchers in obtaining this compound for further study and development.
Data Summary
Currently, publicly available literature does not provide specific quantitative data on the yield and purity of this compound from the fermentation of Amycolatopsin sp. MST-108494. The primary scientific publication describing its isolation focuses on the structural elucidation of Amycolatopsins A, B, and C, and mentions their isolation through "chemical fractionation of two complementary fermentations" without specifying the exact yields.[1] The tables below are structured to be populated with such data as it becomes available through experimentation.
Table 1: Fermentation Parameters and Yield of Crude Extract
| Fermentation Parameter | Value | Unit |
| Fermentation Volume | Data not available | L |
| Fermentation Time | Data not available | days |
| Incubation Temperature | Data not available | °C |
| Agitation Speed | Data not available | rpm |
| pH | Data not available | |
| Crude Extract Yield | Data not available | g/L |
Table 2: Purification Summary for this compound
| Purification Step | Stationary Phase | Mobile Phase | Yield | Purity |
| Step 1: Initial Fractionation | Data not available | Data not available | Data not available | Data not available |
| Step 2: Preparative HPLC | Data not available | Data not available | Data not available | Data not available |
| Step 3: Final Polishing | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are based on general methodologies for the isolation of secondary metabolites from Amycolatopsis species and should be adapted and optimized for this compound production from Amycolatopsis sp. MST-108494.
Fermentation of Amycolatopsis sp. MST-108494
Objective: To cultivate Amycolatopsis sp. MST-108494 for the production of this compound.
Materials:
-
Amycolatopsis sp. MST-108494 culture
-
Seed culture medium (e.g., Tryptic Soy Broth or a custom medium)
-
Production fermentation medium (various media should be tested for optimal production)
-
Shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Amycolatopsis sp. MST-108494 from a stock culture to a flask containing seed culture medium.
-
Incubate at an appropriate temperature (typically 28-30°C) with agitation (e.g., 200 rpm) for 2-3 days, or until good growth is observed.
-
-
Production Fermentation:
-
Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under optimized conditions. Fermentation time can range from 7 to 14 days.
-
Monitor the production of this compound periodically by analytical techniques such as HPLC-MS.
-
Extraction of Crude Metabolites
Objective: To extract the secondary metabolites, including this compound, from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, methanol, butanol)
-
Centrifuge and centrifuge bottles
-
Rotary evaporator
Protocol:
-
Separation of Biomass and Supernatant:
-
Harvest the fermentation broth and centrifuge at a high speed (e.g., 8,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.
-
-
Extraction of the Supernatant:
-
Decant the supernatant and extract it with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Repeat the extraction process 2-3 times to ensure complete recovery of the compounds.
-
Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract from the supernatant.
-
-
Extraction of the Mycelial Biomass:
-
Extract the mycelial pellet with a polar organic solvent such as methanol or acetone.
-
Sonicate or homogenize the mixture to ensure efficient cell lysis and extraction.
-
Centrifuge to remove the cell debris and collect the solvent.
-
Concentrate the solvent under reduced pressure to obtain the crude extract from the biomass.
-
Purification of this compound
Objective: To isolate and purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Solvents for HPLC (e.g., acetonitrile, water, with additives like formic acid or trifluoroacetic acid)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Protocol:
-
Initial Fractionation by Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the target compound and concentrate them.
-
-
Purification by Preparative HPLC:
-
Dissolve the enriched fraction from the previous step in a suitable solvent.
-
Inject the sample onto a preparative C18 reverse-phase HPLC column.
-
Elute with an optimized gradient of water and acetonitrile (or methanol). The use of a modifier like formic acid or TFA may be necessary to improve peak shape.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Collect the peak corresponding to this compound.
-
-
Final Polishing and Purity Assessment:
-
If necessary, a final polishing step using a different HPLC column or a different solvent system can be performed to achieve high purity.
-
Assess the purity of the final compound by analytical HPLC-UV and confirm its identity by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound isolation.
Logical Relationship of Purification Steps
Caption: Purification logic for this compound.
References
Determining the Minimum Inhibitory Concentration of Amycolatopsin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a glycosylated polyketide macrolactone produced by the soil bacterium Amycolatopsis sp. MST-108494. As a member of the amycolatopsin family, which is structurally related to the apoptolidins and ammocidins, it represents a molecule of interest for potential therapeutic applications. The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its antimicrobial potential. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Activity of Amycolatopsins
While specific MIC values for this compound against a broad panel of bacteria are not extensively available in the public domain, a key study on the related compounds, Amycolatopsin A and C, provides valuable context and indicates a selective spectrum of activity. The original research that isolated and characterized Amycolatopsins A, B, and C reported that this compound exhibited significant toxicity against human lung cancer (NCIH-460) and colon carcinoma (SW620) cell lines, with IC50 values of 1.2 µM and 0.28 µM, respectively[1].
The study did, however, report the selective antimycobacterial activity of Amycolatopsins A and C[2]. This data is summarized below for comparative purposes.
| Compound | Test Organism | MIC (µg/mL) |
| Amycolatopsin A | Mycobacterium bovis (BCG) | 0.4 |
| Mycobacterium tuberculosis (H37Rv) | 4.4 | |
| Amycolatopsin C | Mycobacterium bovis (BCG) | 2.7 |
| Mycobacterium tuberculosis (H37Rv) | 5.7 |
Data sourced from the publication "Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494"[2].
The lack of reported antibacterial MICs for this compound suggests that its primary activity may not be antibacterial, or that it was not prioritized for this type of testing due to its cytotoxic profile. However, the following protocols can be employed to systematically evaluate its antimicrobial efficacy.
Experimental Protocols
Two standard methods for MIC determination are the broth microdilution and agar dilution assays[3]. The choice of method may depend on the physicochemical properties of this compound, such as its solubility.
Protocol 1: Broth Microdilution Method
This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium, often performed in a 96-well microtiter plate format for efficiency[3].
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Test microorganism(s) (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional)
-
Positive control antibiotic (e.g., gentamicin, vancomycin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Solvent control (broth + solvent + inoculum)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration 100-fold higher than the highest desired test concentration. This minimizes the final solvent concentration in the assay.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test range. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is observed as turbidity or a pellet at the bottom of the well.
-
The growth control (column 11) should show distinct turbidity. The sterility control (column 12) should remain clear.
-
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method and is particularly useful for testing a large number of isolates simultaneously or for compounds that may be less soluble in broth.
Materials:
-
This compound
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Test microorganism(s)
-
Sterile petri dishes
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
-
Control plates (no drug)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of this compound in a suitable diluent.
-
Add a specific volume of each drug dilution to a larger volume of molten agar to achieve the desired final concentrations (e.g., 1 mL of drug solution to 19 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing agar with the solvent used to dissolve the compound, and another with no additions.
-
-
Preparation of Microorganism Inoculum:
-
Prepare the inoculum as described in the broth microdilution protocol, but adjust the final dilution to yield approximately 1 x 10^7 CFU/mL.
-
-
Inoculation:
-
Spot-inoculate the surface of the agar plates with the prepared bacterial suspension (approximately 1-2 µL per spot), delivering a final inoculum of about 10^4 CFU per spot. An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism. A single colony or a faint haze is disregarded.
-
The growth on the control plate should be confluent.
-
Caption: Workflow for Agar Dilution MIC Assay.
Data Interpretation and Quality Control
-
Controls: The results are only valid if the growth control shows adequate growth, the sterility control remains clear, and the results for the quality control strain fall within the acceptable range.
-
Solvent Effects: A solvent control is crucial to ensure that the solvent itself does not inhibit microbial growth at the concentration used in the assay.
-
Reproducibility: MIC determinations should be performed in duplicate or triplicate to ensure the reproducibility of the results.
Conclusion
While the currently available data points towards a primary cytotoxic and selective antimycobacterial profile for the amycolatopsin family, the provided protocols offer a standardized framework for rigorously determining the broader antimicrobial spectrum of this compound. Accurate and reproducible MIC data is fundamental for guiding further research into the potential applications of this natural product in drug discovery and development.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Amycolatopsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B, also known as MJ347-81F4 B, is a cyclic thiazolyl peptide antibiotic produced by the actinomycete Amycolatopsis sp.. This class of natural products has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including drug-resistant strains. These application notes provide a comprehensive overview of the in vitro antimicrobial susceptibility testing of this compound, including detailed experimental protocols and data presentation. The information is intended to guide researchers in evaluating the efficacy of this compound and to serve as a foundational methodology for further drug development studies.
Antimicrobial Spectrum and Potency
This compound exhibits significant inhibitory effects against a range of Gram-positive bacteria. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively published, the closely related major component from the same fermentation, Amycolatopsin A (MJ347-81F4 A), has demonstrated excellent in vitro activity. The MICs for Amycolatopsin A against highly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis are in the range of 0.006 to 0.1 µg/mL[1]. It is anticipated that this compound shares a similar spectrum and potency. Many other secondary metabolites from the Amycolatopsis genus have also shown significant inhibitory effects against Gram-positive bacteria, with MIC values often below 1 µg/mL[2].
Data Presentation
The following table summarizes the expected range of MIC values for this compound based on the activity of the closely related Amycolatopsin A against key Gram-positive pathogens[1].
| Bacterial Species | Strain Type | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.006 - 0.1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.006 - 0.1 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 0.006 - 0.1 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.006 - 0.1 |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.006 - 0.1 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.006 - 0.1 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the general guidelines for broth microdilution susceptibility testing.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. faecalis, S. pneumoniae)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.
-
Mechanism of Action: Protein Synthesis Inhibition Assay
Preliminary evidence for related thiazolyl peptides suggests that this compound may inhibit protein synthesis. A common method to assess this is by monitoring the incorporation of a radiolabeled amino acid.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Tryptic Soy Broth (TSB)
-
This compound
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase in TSB.
-
Add this compound at a concentration of 4x MIC.
-
Simultaneously, add [³H]-Leucine to the culture.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the culture.
-
Precipitate the macromolecules by adding cold TCA.
-
Collect the precipitate on a filter and wash with TCA.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
A significant reduction in the incorporation of [³H]-Leucine in the presence of this compound compared to an untreated control indicates inhibition of protein synthesis.
Mechanism of Action: Cell Membrane Integrity Assay
To investigate if this compound disrupts the bacterial cell membrane, a membrane potential-sensitive dye can be utilized.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Phosphate-buffered saline (PBS)
-
This compound
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide)
-
Fluorometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase, then wash and resuspend the cells in PBS.
-
Add DiSC₃(5) to the bacterial suspension and incubate until a stable fluorescence signal is achieved.
-
Add this compound at its MIC.
-
Monitor the fluorescence intensity over time.
-
An increase in fluorescence indicates depolarization of the cell membrane, suggesting that this compound disrupts membrane integrity. A known membrane-disrupting agent should be used as a positive control.
Conclusion
This compound is a promising antibiotic candidate with potent activity against Gram-positive bacteria. The protocols outlined in these application notes provide a standardized framework for the in vitro evaluation of its antimicrobial susceptibility and preliminary investigation into its mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential.
References
Application Notes: Cell-Based Assays for Determining Amycolatopsin B Cytotoxicity
Introduction
Amycolatopsin B, a secondary metabolite produced by species of the genus Amycolatopsis, has demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Specifically, it has shown activity against human colon cancer (SW620) and lung cancer (NCIH-460) cells.[1] To characterize the cytotoxic profile of this compound, a panel of cell-based assays is recommended. These assays provide quantitative data on various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. This document provides detailed protocols for key assays to assess the cytotoxic effects of this compound.
Key Cytotoxicity Assays
A multi-faceted approach is crucial for a comprehensive understanding of this compound's cytotoxic mechanism. The following assays are recommended:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. It is a reliable method for determining cytotoxicity resulting from necrosis or late-stage apoptosis.
-
Annexin V Apoptosis Assay: This flow cytometry-based assay identifies cells in the early stages of apoptosis. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assay: This assay measures the activity of caspases, a family of proteases that are key executioners of apoptosis. Caspase-3 and -7 are key effector caspases, and their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.
-
Reactive Oxygen Species (ROS) Assay: This assay detects the levels of intracellular reactive oxygen species. Excessive ROS production can lead to oxidative stress and induce cell death.
Data Presentation
The following tables present hypothetical data to illustrate how to summarize quantitative results from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 0.1 | 85.2 ± 5.1 | |
| 0.5 | 62.7 ± 3.9 | 0.75 |
| 1.0 | 48.9 ± 4.2 | |
| 5.0 | 21.3 ± 3.1 | |
| 10.0 | 8.7 ± 2.5 |
Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)
| This compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.8 |
| 0.1 | 12.8 ± 2.5 |
| 0.5 | 28.4 ± 3.1 |
| 1.0 | 45.1 ± 3.9 |
| 5.0 | 72.9 ± 4.8 |
| 10.0 | 89.6 ± 5.3 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 0.5 | 70.3 ± 3.5 | 18.9 ± 2.1 | 10.8 ± 1.9 |
| 1.0 | 52.6 ± 4.1 | 35.2 ± 3.3 | 12.2 ± 2.4 |
| 5.0 | 18.9 ± 3.8 | 55.7 ± 4.5 | 25.4 ± 3.6 |
Table 4: Caspase-3/7 Activation by this compound
| This compound (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.5 | 2.8 ± 0.3 |
| 1.0 | 5.2 ± 0.6 |
| 5.0 | 8.9 ± 0.9 |
Table 5: Intracellular ROS Production Induced by this compound
| This compound (µM) | Fold Increase in ROS Levels (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 0.5 | 1.9 ± 0.3 |
| 1.0 | 3.1 ± 0.5 |
| 5.0 | 5.7 ± 0.8 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., SW620, NCIH-460)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
2. LDH Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis solution (for maximum LDH release control)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5). Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis solution).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
3. Annexin V/PI Apoptosis Assay
This protocol is a standard procedure for flow cytometry-based apoptosis detection.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
4. Caspase-3/7 Activity Assay
This protocol is based on luminogenic caspase activity assays.
Materials:
-
96-well white-walled plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
After treatment, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
5. Reactive Oxygen Species (ROS) Assay
This protocol utilizes a cell-permeable fluorescent probe to detect ROS.
Materials:
-
96-well black-walled, clear-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with PBS.
-
Load the cells with 10 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of this compound diluted in culture medium to each well.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Generalized signaling pathways of apoptosis.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Evaluating Amycolatopsin B Toxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a macrolide natural product isolated from the actinomycete Amycolatopsis sp.[1][2]. Natural products are a significant source of novel therapeutic agents, with many exhibiting potent cytotoxic effects against cancer cell lines[3]. Preliminary studies have demonstrated that this compound possesses cytotoxic properties, making it a compound of interest for further investigation as a potential anticancer agent[3]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells[4]. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. These application notes provide a comprehensive protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
Data Presentation
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cell growth.
Table 1: IC50 Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SW620 | Colon Cancer | 0.14 |
| NCI-H460 | Lung Cancer | 0.28 |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound using the MTT assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., SW620, NCI-H460)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Inverted microscope
-
Sterile serological pipettes and pipette tips
-
Multichannel pipette
Protocol:
-
Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. b. Harvest cells in the logarithmic growth phase using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. e. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate. g. Incubate the plate overnight to allow for cell adherence.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare a series of dilutions of this compound in a serum-free medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., 0.01 µM to 10 µM). c. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only). d. Carefully remove the medium from the wells of the 96-well plate containing the adhered cells. e. Add 100 µL of the respective this compound dilutions to the treatment wells. f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, carefully aspirate the medium containing this compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of the 5 mg/mL MTT solution to each well. d. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Formazan Solubilization: a. After the 4-hour incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. The plate should be read within 1 hour of adding the solubilization solution.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 b. Plot the percentage of cell viability against the logarithm of the this compound concentration. c. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Experimental Workflow:
Caption: Workflow of the MTT assay for evaluating this compound toxicity.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity:
While the precise mechanism of this compound is still under investigation, related natural products have been shown to induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway. The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis.
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
This proposed pathway suggests that this compound may inhibit the PI3K/Akt signaling pathway. Inhibition of Akt prevents the phosphorylation and subsequent inactivation of the pro-apoptotic protein Bad. Active Bad can then inhibit the anti-apoptotic protein Bcl-2, leading to the activation of the pro-apoptotic protein Bax. Bax activation results in the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death or apoptosis. Further molecular studies are required to validate this proposed mechanism of action for this compound.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Amycolatopsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a secondary metabolite isolated from the actinomycete genus Amycolatopsis, a group of bacteria known for producing a wide array of bioactive compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2] The development of robust in vitro models is a critical first step in evaluating the efficacy and mechanism of action of novel natural products like this compound.[3] This document provides a detailed framework and experimental protocols for establishing an in vitro model to assess the cytotoxic and potential apoptotic effects of this compound on cancer cell lines.
The proposed workflow is designed to systematically evaluate the compound's efficacy, starting from broad cytotoxicity screening to more specific assays aimed at elucidating the underlying mechanism of cell death. This multi-faceted approach will enable researchers to gather comprehensive data on the compound's activity, target engagement, and effects on key cellular pathways.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the in vitro efficacy testing of this compound.
Caption: A schematic overview of the experimental workflow for this compound efficacy testing.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the activities of similar natural products, we hypothesize that this compound may induce apoptosis through the intrinsic pathway, potentially by targeting a key regulatory protein. The following diagram illustrates this hypothetical signaling cascade.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Data Presentation
All quantitative data from the following protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound
| Assay | Cell Line | Concentration of this compound (µM) | Endpoint Measurement (e.g., Absorbance, Fluorescence) | Calculated % Viability or Cytotoxicity | IC50 (µM) |
|---|---|---|---|---|---|
| MTT | e.g., HeLa | 0 (Vehicle Control) | |||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| LDH | e.g., HeLa | 0 (Vehicle Control) | |||
| 1 | |||||
| 10 | |||||
| 50 |
| | | 100 | | | |
Table 2: Apoptosis Induction by this compound
| Assay | Cell Line | Treatment (this compound Conc.) | Endpoint Measurement (e.g., Luminescence, % Positive Cells) | Fold Change vs. Control |
|---|---|---|---|---|
| Caspase-Glo 3/7 | e.g., HeLa | Vehicle Control | 1.0 | |
| IC50 concentration | ||||
| Annexin V/PI | e.g., HeLa | Vehicle Control | 1.0 |
| | | IC50 concentration | | |
Table 3: Target Engagement and Protein Expression
| Assay | Cell Line | Treatment | Target Protein | Normalized Signal Intensity |
|---|---|---|---|---|
| CETSA | e.g., HeLa | Vehicle Control | e.g., Putative Target | |
| This compound | e.g., Putative Target | |||
| Western Blot | e.g., HeLa | Vehicle Control | e.g., Cleaved Caspase-3 | |
| This compound | e.g., Cleaved Caspase-3 | |||
| Vehicle Control | e.g., Bcl-2 |
| | | this compound | e.g., Bcl-2 | |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Line Selection: The choice of cell line should be guided by the research objectives (e.g., specific cancer types). HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are commonly used and well-characterized cell lines.
-
Cell Culture: Cells should be maintained in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Preparation:
-
Solubility Testing: Determine the solubility of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen solvent.
-
Working Solutions: Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the assays.
-
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.
-
Materials:
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
-
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer provided in the kit (maximum LDH release).
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
-
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above.
-
After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.
-
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
After incubation, collect both the floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular context.
-
Materials:
-
PCR tubes
-
Thermal cycler or heating block
-
Protein lysis buffer
-
Equipment for Western blotting
-
-
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for 1 hour at 37°C.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the cells at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing unbound and stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
-
Protocol 6: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis signaling pathways.
-
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
Application Notes and Protocols for Testing Amycolatopsin B Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are complex, structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1] This matrix protects the embedded bacteria from host immune responses and antimicrobial treatments, contributing to persistent and chronic infections.[1] The development of novel anti-biofilm agents is a critical area of research to address the challenge of biofilm-associated infections. Amycolatopsin B, a secondary metabolite from the genus Amycolatopsis, has demonstrated antimicrobial properties.[2][3] These application notes provide detailed protocols to investigate the potential efficacy of this compound against bacterial biofilms.
The following protocols outline methods to assess the ability of this compound to both inhibit the formation of biofilms and to eradicate pre-formed, mature biofilms. The described assays include the crystal violet (CV) assay for quantifying biofilm biomass, the minimum biofilm eradication concentration (MBEC) assay for determining the concentration required to kill bacteria within a biofilm, and confocal laser scanning microscopy (CLSM) for visualizing biofilm structure and bacterial viability.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Staphylococcus aureus
| Compound | MIC (µg/mL) | MBEC (µg/mL) |
| This compound | 8 | 128 |
| Vancomycin | 2 | > 256 |
| Control (No Drug) | > 256 | > 256 |
Table 2: Inhibition of Pseudomonas aeruginosa Biofilm Formation by this compound (Crystal Violet Assay)
| Concentration of this compound (µg/mL) | Absorbance at 570 nm (OD570) | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.12 | 0% |
| 16 | 0.98 ± 0.09 | 21.6% |
| 32 | 0.65 ± 0.07 | 48.0% |
| 64 | 0.31 ± 0.04 | 75.2% |
| 128 | 0.15 ± 0.02 | 88.0% |
Experimental Protocols
Protocol 1: Crystal Violet (CV) Assay for Biofilm Quantification
This protocol is used to quantify the total biofilm biomass after treatment with this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure for Biofilm Inhibition Assay:
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well microtiter plate.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.
-
Add 100 µL of the bacterial suspension to each well containing the compound dilutions.
-
Include positive controls (bacteria without compound) and negative controls (medium only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
After incubation, carefully discard the planktonic culture from each well and gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
Procedure for Eradication of Pre-formed Biofilms:
-
Add 100 µL of a bacterial suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well microtiter plate.
-
Incubate the plate for 24 hours at 37°C to allow for the formation of a mature biofilm.
-
After incubation, remove the planktonic culture and wash the wells twice with PBS.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in steps 6-10 of the inhibition assay protocol.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm. The MBEC assay utilizes a 96-peg lid where biofilms are grown on the pegs.
Materials:
-
MBEC assay device (96-peg lid and corresponding 96-well plates)
-
Bacterial culture
-
Growth medium
-
This compound stock solution
-
PBS
-
Recovery medium (e.g., Mueller-Hinton Broth)
-
Sonicator
-
Microplate reader
Procedure:
-
Prepare a bacterial inoculum of approximately 1 x 10^7 CFU/mL in the appropriate growth medium.
-
Dispense 150 µL of the inoculum into each well of a 96-well plate.
-
Place the 96-peg lid into the inoculated plate and incubate at 37°C for 24 hours with gentle shaking to allow for biofilm formation on the pegs.
-
After incubation, gently rinse the peg lid by immersing it in a plate containing PBS to remove planktonic bacteria.
-
Prepare a "challenge plate" containing serial dilutions of this compound in fresh growth medium (200 µL per well).
-
Transfer the peg lid with the biofilms into the challenge plate and incubate for 24 hours at 37°C.
-
Following the challenge, rinse the peg lid again in PBS.
-
Place the peg lid into a "recovery plate" containing 200 µL of sterile recovery medium in each well.
-
Sonicate the recovery plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.
-
Remove the peg lid and cover the recovery plate with a standard lid.
-
Incubate the recovery plate for 24 hours at 37°C.
-
The MBEC is determined as the lowest concentration of this compound that prevents bacterial growth in the recovery plate, which can be assessed by measuring the optical density at 650 nm. Wells with an absorbance reading below a certain threshold (e.g., <0.1) are considered to have no growth.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Growth medium
-
This compound
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)
-
Confocal microscope
Procedure:
-
Grow biofilms on glass-bottom dishes or chamber slides by inoculating with a bacterial suspension and incubating for 24-48 hours at 37°C.
-
For inhibition studies, add this compound to the growth medium at the time of inoculation. For eradication studies, treat pre-formed biofilms with this compound for a specified period.
-
After the desired incubation/treatment time, gently wash the biofilms with PBS to remove planktonic cells.
-
Stain the biofilms with a combination of fluorescent dyes. For live/dead staining, use a mixture of SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red).
-
Incubate the stained biofilms in the dark for 15-30 minutes.
-
Gently rinse with PBS to remove excess stain.
-
Image the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Analyze the images using appropriate software to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
Mandatory Visualizations
Caption: Workflow for the Crystal Violet Biofilm Assay.
Caption: Minimum Biofilm Eradication Concentration (MBEC) Assay Workflow.
Caption: Confocal Laser Scanning Microscopy (CLSM) Workflow for Biofilm Analysis.
References
Application Notes and Protocols for Amycolatopsin B Fermentation and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a glycosylated polyketide macrolide produced by the soil-derived bacterium Amycolatopsis sp. MST-108494.[1] As a member of the macrolide class of antibiotics, this compound holds potential for further investigation in drug discovery and development. This document provides detailed application notes and generalized protocols for the fermentation of Amycolatopsis sp. MST-108494 and the subsequent extraction and purification of this compound. These protocols are based on established methods for the cultivation of Amycolatopsis species and the extraction of similar macrolide compounds, and they may require further optimization for specific laboratory conditions and research objectives.
Data Presentation
| Parameter | A. mediterranei (Rifamycin B) | A. orientalis (Vancomycin) | Amycolatopsis sp. (Vanillin) | General Range for Amycolatopsis |
| Temperature | 28-30°C | 29-30°C | 45°C | 28-45°C |
| pH | 6.5-7.5 | 7.0-7.6 | Not specified | 6.5-8.0 |
| Agitation | 250 rpm | 255 rpm | Not specified | 200-300 rpm |
| Aeration | 1.5 vvm | < 1:10 medium-to-air ratio | Not specified | Variable, often high |
| Inoculum Size | 5% (v/v) | 4.5% (v/v) | Not specified | 4-10% (v/v) |
| Fermentation Time | 8-10 days | 5 days | Not specified | 5-14 days |
Experimental Protocols
Part 1: Fermentation of Amycolatopsis sp. MST-108494
This protocol outlines the steps for the cultivation of Amycolatopsis sp. MST-108494 to produce this compound.
1.1 Media Preparation
A variety of media can be used for the cultivation of Amycolatopsis species. The following is a suggested medium based on literature for secondary metabolite production in this genus.
Seed Culture Medium (per liter):
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
Dextrose: 4 g
-
Distilled Water: 1 L
-
Adjust pH to 7.2 before sterilization.
Production Medium (per liter):
-
Soluble Starch: 20 g
-
Glucose: 10 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 2 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Trace Salt Solution: 1 mL (see below)
-
Distilled Water: 1 L
-
Adjust pH to 7.0 before sterilization.
Trace Salt Solution (per 100 mL):
-
FeSO₄·7H₂O: 0.1 g
-
MnCl₂·4H₂O: 0.1 g
-
ZnSO₄·7H₂O: 0.1 g
-
Distilled Water: 100 mL
1.2 Sterilization
Sterilize all media and glassware by autoclaving at 121°C for 20 minutes. Allow the media to cool to room temperature before use.
1.3 Inoculum Preparation
-
Prepare a slant culture of Amycolatopsis sp. MST-108494 on a suitable agar medium (e.g., Yeast Malt Agar).
-
Incubate the slant at 28-30°C for 7-10 days until good sporulation is observed.
-
Aseptically transfer a loopful of spores into a flask containing 50 mL of sterile seed culture medium.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 250 rpm for 48-72 hours.
1.4 Production Fermentation
-
Transfer the seed culture to the production medium at an inoculum size of 5% (v/v). For example, add 50 mL of seed culture to 1 L of production medium.
-
Incubate the production culture in a fermenter at 28-30°C with an agitation of 250 rpm.
-
Maintain aeration to ensure sufficient dissolved oxygen levels.
-
Monitor the fermentation progress by measuring pH, cell growth, and substrate consumption.
-
The fermentation is typically carried out for 7-14 days.
Part 2: Extraction and Purification of this compound
This protocol describes a general procedure for extracting and purifying this compound from the fermentation broth. As a macrolide, this compound is likely to be intracellular or associated with the mycelia.
2.1 Broth Clarification
-
At the end of the fermentation, harvest the entire culture broth.
-
Separate the mycelial biomass from the supernatant by centrifugation at 8,000 rpm for 20 minutes.
2.2 Extraction
-
The mycelial cake is the primary source for extraction. Extract the mycelial cake with a polar organic solvent such as methanol or ethyl acetate. A common ratio is 1:3 (mycelia:solvent, w/v).
-
Perform the extraction by stirring the mixture at room temperature for several hours or overnight.
-
Separate the solvent extract from the mycelial debris by filtration or centrifugation.
-
Repeat the extraction process two to three times to ensure complete recovery of the compound.
-
Combine all the solvent extracts.
2.3 Solvent Partitioning and Concentration
-
Concentrate the combined solvent extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
For further purification, the crude extract can be partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol) to remove lipids and other non-polar impurities. This compound is expected to remain in the polar phase.
-
Collect the polar phase and evaporate the solvent to dryness.
2.4 Chromatographic Purification
-
Dissolve the dried extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography using a stationary phase like silica gel or a reversed-phase material (e.g., C18).
-
Elute the column with a gradient of solvents. For silica gel, a gradient of increasing polarity (e.g., chloroform to methanol) can be used. For reversed-phase chromatography, a gradient of decreasing polarity (e.g., water to acetonitrile or methanol) is appropriate.
-
Collect fractions and monitor the presence of this compound using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.
Visualizations
Fermentation and Extraction Workflow
Caption: Generalized workflow for this compound production.
Generalized Type I Polyketide Synthase (PKS) Pathway
This compound is a polyketide, synthesized by a large multi-enzyme complex known as a Type I Polyketide Synthase (PKS). The specific biosynthetic pathway for this compound has not been fully elucidated. However, the following diagram illustrates a generalized modular Type I PKS system, which is responsible for the assembly of the polyketide backbone of macrolides.[2]
Caption: A simplified model of a modular Type I PKS pathway.
References
Application Notes and Protocols for Screening the Antimicrobial Activity of Natural Products
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for three common methods used to screen natural products for antimicrobial activity: Agar Diffusion Assays, Broth Dilution Assays, and Bioautography.
Introduction
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents, with natural products being a promising source.[1][2] Effective screening of these products is the first crucial step in the drug discovery pipeline. This document outlines the principles and detailed procedures for the initial evaluation of the antimicrobial properties of natural product extracts and purified compounds.
General Workflow for Antimicrobial Screening
The screening process for natural products typically follows a tiered approach, starting with simple, qualitative assays and progressing to more quantitative methods for active compounds.
References
Application Notes and Protocols for Characterization of Novel Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery and development of novel antibiotics are critical to combat the growing threat of antimicrobial resistance. A crucial step in this process is the comprehensive characterization of these new chemical entities. This document provides detailed application notes and protocols for key analytical techniques used to determine the identity, purity, potency, and structure of novel antibiotic candidates.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of antibiotic compounds.[1][2] It is widely used to assess the purity of a sample and to quantify the concentration of the active compound.[3]
Application Note:
HPLC, particularly in reversed-phase mode, is extensively used for analyzing a wide range of antibiotic classes.[4] The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. Coupled with a Diode-Array Detector (DAD), HPLC can provide preliminary information about the compound's purity and UV-Vis absorption spectrum.[5] For more definitive identification and structural information, HPLC is often coupled with a mass spectrometer (LC-MS).
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for antibiotic analysis using HPLC.
Protocol: Purity Determination of a Novel Antibiotic by HPLC-DAD
Objective: To determine the purity of a novel antibiotic sample.
Materials:
-
Novel antibiotic sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the antibiotic sample in a suitable solvent (e.g., water/ACN mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: DAD, monitoring at a wavelength appropriate for the antibiotic (e.g., 254 nm or a wavelength of maximum absorbance).
-
Gradient: A typical gradient could be:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the purity of the antibiotic as the percentage of the main peak area relative to the total peak area.
Quantitative Data Presentation
| Antibiotic Class | Column Type | Mobile Phase Additive | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| Fluoroquinolones | C18 | Formic Acid | 0.07 - 0.15 | 0.26 - 0.49 | |
| Penicillins | C18 | - | 16.5 pg (on-column) | - | |
| Amoxicillin | ZIC-HILIC | Formic Acid | - | 13.8 | |
| Metronidazole | ZIC-HILIC | Formic Acid | - | 8.0 |
Spectroscopic Analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Spectroscopic techniques are indispensable for the structural elucidation of novel antibiotics. Mass spectrometry provides information on the molecular weight and elemental composition, while NMR spectroscopy reveals the detailed atomic connectivity and stereochemistry.
Application Note:
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which aids in deducing the elemental formula. Tandem MS (MS/MS) experiments generate fragmentation patterns that provide structural information about different parts of the molecule. NMR, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful tool for de novo structure elucidation of organic molecules like antibiotics.
Integrated Structure Elucidation Workflow
Caption: Integrated workflow for antibiotic structure elucidation.
Protocol: Structural Elucidation using LC-MS and NMR
Objective: To determine the chemical structure of a novel antibiotic.
Part A: LC-MS Analysis
-
Instrumentation: Couple a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to an HPLC system.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified antibiotic.
-
LC Conditions: Use the HPLC protocol described in the previous section.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-2000.
-
In-source CID: Apply a cone voltage ramp to induce fragmentation and obtain fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion to predict the elemental formula.
-
Analyze the fragmentation pattern to identify characteristic structural motifs.
-
Part B: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified antibiotic in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
NMR Experiments: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D NMR: ¹H and ¹³C spectra.
-
2D NMR: COSY (proton-proton correlations), HSQC (one-bond proton-carbon correlations), and HMBC (long-range proton-carbon correlations).
-
-
Data Analysis:
-
Assign all proton and carbon signals.
-
Use COSY, HSQC, and HMBC correlations to piece together the carbon skeleton and the positions of substituents.
-
Combine NMR and MS data to propose and confirm the final chemical structure.
-
Microbiological Assays: Determining Antibiotic Potency
Microbiological assays are essential for determining the biological activity (potency) of an antibiotic. These assays measure the inhibitory effect of the antibiotic on the growth of susceptible microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter obtained from these assays.
Application Note:
Microbiological assays provide a true measure of the bioactivity of an antibiotic, which may not be discernible by chemical methods alone. The two main methods are the agar diffusion (cylinder-plate) assay and the broth dilution assay. The broth microdilution method is widely used to determine the MIC value, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Principle of Minimum Inhibitory Concentration (MIC) Assay
References
- 1. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. toku-e.com [toku-e.com]
- 4. Chromatographic analysis of antibiotic materials in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Heterologous Expression of Amycolatopsin B Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a glycosylated polyketide macrolide produced by Amycolatopsis sp. MST-108494.[1][2] This class of natural products is of significant interest to the pharmaceutical industry due to their complex structures and potent biological activities. Amycolatopsins are structurally related to the apoptolidin and ammocidin families of polyketides, which are known for their cytotoxic and antimicrobial properties.[2] The native production of such complex secondary metabolites is often low, and the genetic manipulation of the producing organisms can be challenging.[3]
Heterologous expression of the complete biosynthetic gene cluster (BGC) in a well-characterized host organism is a powerful strategy to overcome these limitations.[4] This approach can facilitate the sustainable production of the compound, enable genetic engineering for analogue generation, and help elucidate the biosynthetic pathway. The genus Streptomyces is a preferred host for expressing large actinomycete BGCs due to its genetic tractability and inherent ability to produce a wide array of secondary metabolites.
These application notes provide a comprehensive, generalized protocol for the heterologous expression of the this compound biosynthetic gene cluster. The methodologies outlined below are based on established techniques for cloning and expressing large polyketide synthase (PKS) gene clusters from actinomycetes in Streptomyces hosts.
Proposed Biosynthetic Pathway of this compound
This compound (Molecular Formula: C₆₀H₉₈O₂₂) is a complex glycosylated polyketide. While the specific BGC is not yet published, a plausible biosynthetic pathway can be proposed based on its structure. The pathway likely involves a Type I Polyketide Synthase (PKS) that assembles a macrolide core from simple acyl-CoA precursors. This core then undergoes several post-PKS modifications, including hydroxylations and glycosylations, by tailoring enzymes encoded within the BGC to yield the final active compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mode of Action Studies of New Antibiotics
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of new antibiotics with novel mechanisms of action. A critical step in this process is the comprehensive characterization of a new antibiotic's mode of action (MoA), which elucidates the specific biochemical or cellular pathway it disrupts in bacteria. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to guide the design and execution of key experiments for MoA studies.
The primary objectives of these studies are to identify the cellular processes affected by a new antibiotic, distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects, and assess its specificity for bacterial cells over host cells. The following protocols provide a stepwise approach to systematically investigate a new antibiotic's MoA, from initial activity assessment to more detailed mechanistic assays.
Section 1: Initial Characterization of Antimicrobial Activity
The first step in an MoA study is to determine the potency of the new antibiotic against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the fundamental measure of an antibiotic's activity.
Application Note: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] It is a crucial parameter for assessing the potency of a new antibiotic and for selecting appropriate concentrations for subsequent MoA assays.[1] The broth microdilution method is a widely used technique for determining MIC values in a 96-well plate format, allowing for high-throughput screening.[3][4]
Protocol: Broth Microdilution MIC Assay
Materials:
-
Test antibiotic compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the 96-well plate containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Data Presentation:
| Antibiotic Concentration (µg/mL) | Bacterial Growth (OD600) | Visual Growth (+/-) |
| 128 | 0.05 | - |
| 64 | 0.06 | - |
| 32 | 0.05 | - |
| 16 | 0.07 | - (MIC) |
| 8 | 0.45 | + |
| 4 | 0.89 | + |
| 2 | 1.23 | + |
| 1 | 1.55 | + |
| 0 (Positive Control) | 1.60 | + |
| Negative Control | 0.04 | - |
Section 2: Elucidating the Cellular Target Pathway
Once the MIC is established, the next step is to identify the general cellular process disrupted by the antibiotic. Macromolecular synthesis assays are a classic approach to determine if the antibiotic inhibits the synthesis of DNA, RNA, protein, peptidoglycan (cell wall), or lipids.
Application Note: Macromolecular Synthesis Assays
These assays measure the incorporation of radiolabeled precursors into their respective macromolecules. A reduction in the incorporation of a specific precursor in the presence of the antibiotic indicates inhibition of that particular synthesis pathway. This provides a broad classification of the antibiotic's MoA.
Protocol: Radiolabeled Precursor Incorporation Assay
Materials:
-
Test antibiotic
-
Bacterial strain
-
Growth medium (e.g., Tryptic Soy Broth)
-
Radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine (for protein synthesis)
-
N-acetyl-[³H]glucosamine (for peptidoglycan synthesis)
-
[³H]glycerol (for lipid synthesis)
-
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Antibiotic Treatment: Aliquot the bacterial culture into tubes and add the test antibiotic at a concentration known to inhibit growth (e.g., 4x MIC). Include a no-antibiotic control.
-
Radiolabeling: Add the specific radiolabeled precursor to each tube and incubate for a defined period.
-
Precipitation: Stop the incorporation reaction by adding cold TCA. This precipitates the macromolecules while leaving unincorporated precursors in solution.
-
Filtration and Washing: Collect the precipitated macromolecules on a filter membrane and wash to remove unincorporated radioactivity.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of incorporated radioactivity in the antibiotic-treated samples to the untreated control. A significant reduction indicates inhibition of the corresponding pathway.
Data Presentation:
| Macromolecular Pathway | Radiolabeled Precursor | % Incorporation (vs. Control) |
| DNA Synthesis | [³H]thymidine | 95% |
| RNA Synthesis | [³H]uridine | 88% |
| Protein Synthesis | [³H]leucine | 12% |
| Cell Wall Synthesis | N-acetyl-[³H]glucosamine | 92% |
| Lipid Synthesis | [³H]glycerol | 98% |
Section 3: Investigating Membrane Integrity and Potential
Some antibiotics exert their effect by disrupting the bacterial cell membrane, a mechanism that can lead to rapid cell death. Assays to evaluate membrane integrity and potential are crucial for identifying membrane-active compounds.
Application Note: Membrane Potential Assay
Bacterial cells maintain a membrane potential across their cytoplasmic membrane, which is essential for processes like ATP synthesis and transport. Depolarization of this membrane potential is a common mechanism of action for certain antimicrobial peptides and other membrane-targeting antibiotics. Fluorescent dyes that are sensitive to changes in membrane potential, such as DiSC3(5), can be used to monitor these effects.
Protocol: DiSC3(5) Membrane Potential Assay
Materials:
-
Test antibiotic
-
Bacterial strain
-
Buffer (e.g., PBS)
-
DiSC3(5) fluorescent dye
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacteria to the mid-log phase, then wash and resuspend the cells in buffer.
-
Dye Loading: Add DiSC3(5) to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Antibiotic Addition: Add the test antibiotic to the cell suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence over time. Depolarization of the membrane leads to the release of the dye into the aqueous environment, resulting in an increase in fluorescence.
-
Positive Control: In a separate sample, add valinomycin to induce complete depolarization and measure the maximum fluorescence change.
Data Presentation:
| Time (minutes) | Fluorescence Intensity (Arbitrary Units) - Test Antibiotic | Fluorescence Intensity (Arbitrary Units) - Valinomycin (Control) |
| 0 | 100 | 100 |
| 5 | 250 | 500 |
| 10 | 450 | 510 |
| 15 | 480 | 515 |
| 20 | 490 | 520 |
Section 4: Assessing Host Cell Cytotoxicity
A crucial aspect of antibiotic development is ensuring that the compound is selectively toxic to bacteria and has minimal effects on human cells. Cytotoxicity assays are essential for evaluating the safety profile of a new antibiotic.
Application Note: Cytotoxicity Assay
Cytotoxicity assays measure the degree to which a substance can cause damage or death to cells. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Viable cells with active metabolism can convert the MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Test antibiotic
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere and grow overnight.
-
Antibiotic Treatment: Treat the cells with various concentrations of the test antibiotic for a specified period (e.g., 24-48 hours). Include an untreated cell control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each antibiotic concentration relative to the untreated control.
Data Presentation:
| Antibiotic Concentration (µg/mL) | Absorbance (570 nm) | % Cell Viability |
| 256 | 0.15 | 10% |
| 128 | 0.30 | 20% |
| 64 | 0.60 | 40% |
| 32 | 1.05 | 70% |
| 16 | 1.35 | 90% |
| 8 | 1.48 | 98% |
| 4 | 1.50 | 100% |
| 2 | 1.51 | 100% |
| 0 (Untreated Control) | 1.50 | 100% |
Visualizations
Caption: Experimental workflow for antibiotic mode of action studies.
Caption: Inhibition of a specific macromolecular synthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amycolatopsin B Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Amycolatopsin B in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a glycosylated polyketide macrolide antibiotic.[1] As a member of this class, it is a complex natural product with a large molecular weight. Below is a summary of its known properties.
| Property | Value | Source |
| CAS Number | 2209112-97-8 | [1] |
| Molecular Formula | C60H98O22 | [1] |
| Molecular Weight | 1171.4 g/mol | [1] |
| Appearance | Solid (likely a powder) | - |
| Known Solvents | Methanol, Dimethyl Sulfoxide (DMSO) | [1] |
| Storage | -20°C |
Q2: I'm observing precipitation of this compound when I add it to my aqueous assay medium. What is the primary cause?
The precipitation of hydrophobic compounds like this compound is a common issue when transitioning from a high-concentration organic stock solution (e.g., in DMSO) to an aqueous buffer or cell culture medium. This phenomenon, often called "solvent-shifting," occurs because the compound's solubility limit is significantly lower in the aqueous environment of your assay.
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) and methanol are suitable solvents for preparing a stock solution of this compound. DMSO is a common choice for in vitro assays due to its high solubilizing power for a wide range of compounds.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO is cell-line dependent, so it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.
Q5: How can I improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent in your final assay medium.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Excipients: The use of solubilizing agents such as cyclodextrins or surfactants can help to increase the apparent solubility of the compound in aqueous solutions.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Media
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound during your in vitro experiments.
Step 1: Optimize Stock Solution Preparation
Ensure your this compound stock solution is fully dissolved before further dilution.
-
Protocol:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity DMSO or methanol to achieve the desired stock concentration.
-
Vortex the solution thoroughly. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Step 2: Determine the Maximum Soluble Concentration in Your Assay Medium
It is critical to determine the empirical solubility limit of this compound in your specific assay buffer or cell culture medium.
-
Experimental Protocol: Serial Dilution Test
-
Prepare a series of dilutions of your this compound stock solution in your assay medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). For a more sensitive assessment, view the solutions under a microscope.
-
The highest concentration that remains clear is considered the maximum working concentration under these conditions.
-
Step 3: Refine the Dilution Method
The way you dilute your stock solution into the aqueous medium can impact solubility.
-
Best Practice: Add the small volume of your this compound stock solution directly to the larger volume of pre-warmed (if applicable) assay medium while vortexing or stirring. Avoid adding the aqueous medium to the concentrated stock solution.
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Solubility Optimization
The following diagram outlines a systematic approach to optimizing the solubility of this compound for in vitro assays.
Caption: A workflow for optimizing this compound solubility.
Hypothetical Signaling Pathway: Inhibition of Bacterial Protein Synthesis
While the specific molecular target of this compound has not been definitively identified, as a macrolide antibiotic, it may function by inhibiting bacterial protein synthesis. Macrolides are known to bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent polypeptide chain.
References
Technical Support Center: Large-Scale Fermentation of Amycolatopsin B
Welcome to the technical support center for the large-scale fermentation of Amycolatopsin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing your fermentation processes. As direct research on large-scale this compound fermentation is limited, this guide leverages extensive data from the closely related and well-documented fermentation of Rifamycin B, produced by Amycolatopsis mediterranei. The principles and troubleshooting strategies are highly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in scaling up Amycolatopsis fermentation from lab to industrial scale?
A1: Transitioning from laboratory to large-scale fermentation presents several key challenges[1][2]:
-
Process Consistency: Small variations in parameters like temperature, pH, dissolved oxygen (DO), and agitation can have a significant impact on final yield at larger volumes[2].
-
Oxygen Transfer: Maintaining adequate oxygen supply is critical for cell growth and secondary metabolite production. Poor oxygen transfer can be a major limiting factor in large fermentors[1][3].
-
Contamination Control: The risk of contamination increases with larger volumes, longer fermentation times, and more complex equipment.
-
Shear Stress: While Amycolatopsis species are not overly sensitive to shear stress, high agitation rates in large vessels can still impact mycelial morphology and productivity.
-
Maintaining Yield and Quality: Achieving consistent product yields and quality across batches is a significant challenge that requires robust process control.
Q2: My this compound yield is consistently low. What are the initial parameters I should investigate?
A2: Low yield is a common issue. Initial investigation should focus on:
-
Strain Viability and Morphology: Inconsistent colony morphology of Amycolatopsis can be linked to varied productivity. Ensure you are using a consistent and high-producing colony type for inoculum preparation.
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. For instance, replacing ammonium sulfate with potassium nitrate or ammonium nitrate has been shown to significantly increase product yield in Amycolatopsis fermentations. The addition of yeast extract at specific time points can also boost production.
-
Basic Fermentation Parameters: Verify that the pH, temperature, and dissolved oxygen levels are within the optimal range for your strain throughout the fermentation run.
Q3: How critical is pH control during the fermentation process?
A3: pH control is very important. Studies on Amycolatopsis mediterranei have shown that a constant pH throughout the fermentation can decrease the final yield by 5-21%. A two-stage pH control strategy, for example, maintaining the pH at 6.5 for the first 3 days and then shifting to 7.0 for the remainder of the process, has been shown to be more effective.
Q4: What is a fed-batch strategy and how can it improve my this compound yield?
A4: A fed-batch strategy involves feeding additional nutrients to the fermentor during the cultivation process. This can extend the production phase and overcome substrate limitations. For Amycolatopsis, fed-batch addition of a carbon source like glucose and a nitrogen source like yeast extract has been shown to significantly increase product yields. For example, adding 12% glucose on day 4 of fermentation has been shown to increase Rifamycin B yield by 46%.
Troubleshooting Guides
Problem 1: Inconsistent Batch-to-Batch Yield
-
Symptom: Significant variability in this compound titer between different fermentation runs, even with seemingly identical parameters.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inoculum Variability | Develop a strict protocol for inoculum preparation, including selection of a specific colony morphology known for high productivity. Cryopreserve a master cell bank to ensure consistency. |
| Genetic Instability | The production strain may be genetically unstable, leading to a decline in productivity over successive generations. This can be caused by the metabolic burden of producing the secondary metabolite. Periodically re-isolate high-producing colonies and restart cultures from a fresh vial from your cell bank. |
| Raw Material Variation | The quality of complex media components like yeast extract or soytone can vary between suppliers and batches. Test new batches of raw materials at a small scale before use in large-scale production. |
| Inconsistent Process Parameters | Minor, unmonitored fluctuations in pH, temperature, or nutrient feeding can lead to large differences in yield. Ensure all probes are calibrated and that control systems are functioning correctly. |
Problem 2: Low Dissolved Oxygen (DO) Levels in Late-Stage Fermentation
-
Symptom: DO levels drop below the critical point (e.g., 25-30% saturation) during the production phase, leading to stalled or reduced this compound synthesis.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Biomass Density | As the culture grows, oxygen demand increases. Increase the agitation speed to improve oxygen transfer from gas bubbles to the liquid. Increase the aeration rate (vvm - gas volume flow per unit of liquid volume per minute). |
| Mycelial Morphology | Dense, pellet-like growth can limit oxygen diffusion. Changes in media composition can sometimes alter morphology. For example, the use of KNO3 instead of (NH4)2SO4 was observed to decrease branching and fragmentation of mycelia. |
| Oxygen Limitation in Biosynthesis | The biosynthesis of many complex molecules, such as Rifamycin B, involves oxygen-dependent steps catalyzed by enzymes like cytochrome P450 monooxygenases. Low DO directly inhibits these steps. A strategy of controlling aeration at a set level (e.g., 1.5 vvm) for the initial growth phase and then switching to DO-based control (e.g., maintaining 30% saturation) has been effective. |
Quantitative Data Summary
The following tables summarize the impact of various process parameters on the yield of Rifamycin B, which can be used as a starting point for optimizing this compound production.
Table 1: Effect of Nitrogen Source on Rifamycin B Yield
| Nitrogen Source | Concentration | Fold Increase in Yield (vs. (NH4)2SO4) | Reference |
| (NH4)2SO4 (Control) | 0.6% | 1.0 | |
| KNO3 | 1.8% | 2.54 | |
| KNO3 | 1.2% | 10.2 | |
| NH4NO3 | 0.4% | 10.4 |
Table 2: Effect of Fed-Batch Strategies on Rifamycin B Yield
| Fed-Batch Addition | Timing | % Increase in Yield | Reference |
| 0.1% Yeast Extract | Day 2 | 70% | |
| 12% Glucose | Day 4 | 46% | |
| 12% Glucose + 0.1% Yeast Extract | Day 4 / Day 2 | 57% | |
| 5% Glucose Syrup (to F2m3 medium) | Day 4 | 84% | |
| 5% Glucose Syrup + 0.1% Yeast Extract | Day 4 / Day 2 | 105% |
Table 3: Effect of Aeration and pH Control on Rifamycin B Yield
| Parameter | Condition | Yield (g/L) | % Increase | Reference |
| Aeration | 1.0 vvm (baseline) | 13.81 | - | |
| 1.5 vvm | 16.1 | 16.6% | ||
| 1.5 vvm for 3 days, then DO at 30% | 17.8 | 28.9% | ||
| pH Control | Constant pH (6.5 or 7.0) | - | -5% to -21% | |
| pH 6.5 for 3 days, then 7.0 | 16.1 | - |
Experimental Protocols
Protocol 1: Inoculum Preparation and Seed Culture
-
Colony Selection: From a stock culture of Amycolatopsis sp. grown on Bennett's agar, select typical, high-producing colonies (e.g., for A. mediterranei, these are often orange-red, rosette-shaped colonies of 2-3 mm in diameter).
-
Pre-culture: Inoculate a selected colony into a 250 mL flask containing 50 mL of a suitable vegetative medium.
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 250 rpm for 3 days.
-
Seed Culture: Transfer 5% (v/v) of the pre-culture to the final seed stage fermentor containing the production medium. The seed stage is typically run for 2-3 days before inoculating the production fermentor.
Protocol 2: Fed-Batch Fermentation in a 15L Fermentor
-
Initial Setup: Prepare the 15L fermentor with the desired production medium. Sterilize the vessel and medium.
-
Inoculation: Inoculate the fermentor with a 5% (v/v) seed culture.
-
Initial Batch Phase: Run the fermentation under controlled conditions. A typical starting point could be: Temperature 28°C, pH 6.5, Aeration 1.5 vvm.
-
Monitoring: Continuously monitor pH, temperature, and dissolved oxygen. Take samples at regular intervals (e.g., every 12 or 24 hours) to measure biomass, substrate consumption, and this compound concentration.
-
pH Shift: After 72 hours, adjust the pH setpoint to 7.0 for the remainder of the fermentation.
-
Fed-Batch Addition: Prepare sterile concentrated solutions of glucose and yeast extract. At specified time points (e.g., yeast extract at 48 hours, glucose at 96 hours), feed the nutrients into the fermentor at a controlled rate.
-
DO Control: If DO drops below 30% saturation, implement a control loop to increase agitation speed to maintain the DO setpoint.
-
Harvest: Continue the fermentation for the desired duration (e.g., 8-10 days). Harvest the broth for downstream processing.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Hypothetical signaling pathway for this compound production.
References
Technical Support Center: Optimizing Amycolatopsin B Production from Amycolatopsis Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Amycolatopsin B from Amycolatopsis cultures. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the fermentation of Amycolatopsis for this compound production.
Issue 1: Low or No Yield of this compound Despite Good Cell Growth
Q1: My Amycolatopsis culture shows high biomass, but the yield of this compound is consistently low or undetectable. What are the potential causes and how can I troubleshoot this?
A1: High biomass with low secondary metabolite production is a common challenge in fermentation, often referred to as "growth-product decoupling."[1] This phenomenon can be attributed to several factors:
-
Nutrient Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients, such as a preferred carbon or phosphate source.[1][2] If the culture medium is too rich, the switch from primary to secondary metabolism may be inhibited.
-
Suboptimal Induction of Biosynthetic Genes: The gene cluster responsible for this compound biosynthesis may not be adequately expressed. This can be due to the absence of specific signaling molecules or the presence of repressive factors in the culture environment.[1]
-
Incorrect Harvest Time: Secondary metabolite production typically occurs during the stationary phase of growth.[1] Harvesting the culture too early or too late can result in low yields.
Troubleshooting Steps:
-
Optimize Media Composition:
-
Carbon Source: Rapidly metabolized sugars like glucose can sometimes repress secondary metabolite production. Experiment with alternative or mixed carbon sources.
-
Nitrogen Source: The type and concentration of the nitrogen source are critical. Test different organic and inorganic nitrogen sources. For example, in the production of rifamycin B by Amycolatopsis mediterranei, replacing ammonium sulfate with potassium nitrate significantly increased yield.
-
Phosphate Concentration: High phosphate concentrations can repress the biosynthesis of some secondary metabolites. Try reducing the initial phosphate concentration or using a phosphate-limited medium.
-
-
Optimize Physical Parameters:
-
pH: Maintain the pH within the optimal range for secondary metabolite production, which may differ from the optimal pH for growth. For some Amycolatopsis fermentations, controlling the pH at a specific level during different growth phases has been shown to improve yield.
-
Temperature: Temperature can influence both growth and secondary metabolite synthesis. The optimal temperature for this compound production may need to be determined empirically.
-
Aeration and Agitation: Adequate dissolved oxygen (DO) is crucial. Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the cells.
-
-
Determine Optimal Harvest Time:
-
Conduct a time-course study, sampling the fermentation broth at regular intervals to measure both cell growth (e.g., optical density or dry cell weight) and this compound concentration. This will help identify the peak production phase.
-
Issue 2: Inconsistent this compound Yields Between Batches
Q2: I am observing significant batch-to-batch variability in my this compound production. What could be causing this inconsistency, and how can I improve reproducibility?
A2: Inconsistent yields often point to a lack of standardization in the experimental protocol, particularly in the early stages of the process.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
The age, size, and physiological state of the seed culture are critical for a productive fermentation. Ensure that the inoculum is prepared consistently for each batch, using a standardized protocol for spore stock preparation and seed culture development.
-
Use an inoculum from the same growth phase for each fermentation.
-
-
Ensure Media and Equipment Sterility:
-
Contamination by other microorganisms can severely inhibit the growth of the producing strain and the synthesis of the desired metabolite.
-
Validate your autoclave's performance to ensure complete sterilization of the media and fermentation equipment.
-
-
Monitor and Control Fermentation Parameters:
-
Implement strict monitoring and control of key parameters such as pH, temperature, dissolved oxygen, and agitation throughout the fermentation process.
-
-
Assess Strain Stability:
-
Genetic drift and loss of productivity can occur in microbial strains after repeated subculturing. It is advisable to work from a frozen stock of the original high-producing strain and limit the number of subcultures.
-
Frequently Asked Questions (FAQs)
Q1: What are the key components of a fermentation medium for optimizing this compound production?
A1: While the optimal medium for this compound needs to be determined experimentally, a typical starting point for Amycolatopsis fermentations includes a carbon source, a nitrogen source, and various mineral salts. Based on studies with other Amycolatopsis species, here are some components to consider:
| Media Component | Examples and Considerations |
| Carbon Source | Glucose, glycerol, starch, maltose. A combination of a rapidly utilized and a more slowly metabolized carbon source can sometimes be beneficial. Fed-batch strategies with continuous carbon source supply have been shown to enhance productivity. |
| Nitrogen Source | Soytone, peptone, yeast extract, tryptone, ammonium sulfate, potassium nitrate. The choice of nitrogen source can significantly impact yield. |
| Minerals | MgSO₄, CaCO₃, K₂HPO₄. Note that phosphate concentration can be a critical factor. |
| Precursors | If the biosynthetic pathway of this compound is known or can be inferred, the addition of precursor molecules may enhance the yield. |
Q2: What analytical methods are suitable for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of secondary metabolites like this compound.
-
Detection: UV detection is often used, and the wavelength for maximum absorbance of this compound would need to be determined. For similar polyketide antibiotics, detection wavelengths in the UV-Vis range are common.
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of such compounds.
-
Method Validation: It is essential to validate the HPLC method for linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification).
For structural confirmation and identification, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.
Q3: How can I enhance the production of this compound through metabolic engineering?
A3: Metabolic engineering offers several strategies to improve the yield of secondary metabolites. While specific gene targets for this compound are not yet identified in the provided literature, general approaches for Amycolatopsis include:
-
Overexpression of Biosynthetic Genes: Once the this compound biosynthetic gene cluster is identified, the expression of key genes in the pathway can be enhanced.
-
Deletion of Competing Pathways: Deleting genes involved in pathways that divert precursors away from this compound synthesis can increase the metabolic flux towards your product of interest. For example, deleting the vanillin dehydrogenase gene in Amycolatopsis sp. ATCC 39116 significantly increased vanillin accumulation by preventing its degradation.
-
Overexpression of Regulatory Genes: The production of secondary metabolites is often controlled by regulatory genes. Overexpressing positive regulators or deleting negative regulators can switch on or enhance the production.
Experimental Protocols
Protocol 1: Inoculum Development for Amycolatopsis Fermentation
-
Spore Stock Preparation:
-
Grow the Amycolatopsis strain on a suitable agar medium (e.g., Bennet's agar) at 30°C until sporulation is observed.
-
Harvest the spores by gently scraping the surface of the agar and suspending them in sterile water with a surfactant (e.g., 0.01% Tween 80).
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration and store the suspension in glycerol (20% v/v) at -80°C.
-
-
Seed Culture Preparation:
-
Inoculate a flask containing a suitable seed medium with the spore stock.
-
Incubate the flask on a rotary shaker at the appropriate temperature and agitation speed until the culture reaches the late exponential growth phase.
-
Protocol 2: Shake Flask Fermentation for this compound Production
-
Media Preparation:
-
Prepare the production medium and dispense it into baffled shake flasks.
-
Sterilize the flasks by autoclaving.
-
-
Inoculation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
-
Incubation:
-
Incubate the flasks on a rotary shaker under optimized conditions of temperature and agitation.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals.
-
Process the samples for biomass determination (e.g., dry cell weight) and this compound quantification (e.g., by HPLC).
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract this compound from the supernatant and/or the mycelium using a suitable organic solvent (e.g., ethyl acetate, methanol).
-
Evaporate the solvent and redissolve the extract in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Separate the components using an appropriate mobile phase gradient.
-
Quantify the this compound peak by comparing its area to a standard curve prepared with a purified standard of the compound.
-
Visualizations
Caption: A simplified, hypothetical biosynthetic pathway for the macrolide this compound.
Caption: A typical experimental workflow for optimizing this compound production.
Caption: A decision tree for troubleshooting low yields of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Amycolatopsin B Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during bioassays with Amycolatopsin B. As a glycosylated polyketide macrolide, this compound's complex structure and mechanism of action can present unique challenges in experimental reproducibility. This guide offers structured advice to identify and mitigate common sources of variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the IC50 values of this compound in our cytotoxicity assays. What are the likely causes?
A1: Batch-to-batch variability is a common issue when working with complex natural products. The primary causes often relate to the compound's integrity and the specifics of the assay setup.
-
Compound Purity and Stability: Ensure that the purity of each batch of this compound is verified upon receipt. As a complex macrolide, it may be susceptible to degradation during storage. Long-term storage should be at -20°C.[1] Prepare fresh stock solutions in DMSO or methanol for each experiment, as repeated freeze-thaw cycles can lead to degradation. The stability of glycosylated polyketides in aqueous solutions can be limited, so minimize the time the compound spends in culture media before and during the assay.
-
Solubility Issues: this compound is soluble in DMSO and methanol.[1] Inconsistent results can arise if the compound precipitates in the aqueous culture medium. Ensure complete solubilization in the stock solution and visually inspect for any precipitation in the wells after dilution. Using a low percentage of DMSO (typically <0.5%) in the final assay volume is crucial to avoid solvent-induced cytotoxicity.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and the specific batch of serum can significantly impact cellular metabolism and drug sensitivity, leading to fluctuating IC50 values.
Q2: Our antimicrobial susceptibility tests (broth microdilution) for this compound show inconsistent Minimum Inhibitory Concentration (MIC) values. Why is this happening?
A2: Inconsistent MIC values for natural products like this compound can stem from several factors unique to antimicrobial assays.
-
Inoculum Preparation: The size of the bacterial inoculum is a critical variable. A higher than intended inoculum can lead to falsely high MIC values. Ensure a standardized inoculum is prepared for each experiment, typically by adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Stability in Broth: The stability of this compound in the chosen broth medium over the incubation period (usually 16-20 hours) can affect the outcome. If the compound degrades, the effective concentration decreases over time, leading to apparent resistance.
-
Binding to Assay Components: Macrolides can sometimes bind to plasticware or components of the culture medium, reducing the bioavailable concentration of the compound.
Q3: Could this compound be interfering directly with our assay readout, for example, in fluorescence-based or colorimetric assays?
A3: It is possible for natural products to interfere with assay readouts.
-
Interference with Colorimetric Reagents: In assays like the MTT assay, which relies on the reduction of a tetrazolium salt, compounds with reducing properties can lead to false-positive results by directly reducing the dye. Controls with this compound in cell-free medium should be included to assess any direct reaction with the assay reagents.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay (e.g., MTT Assay) Results
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves between experiments.
-
Drifting IC50 values.
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Store this compound at -20°C and protect from light. Prepare fresh stock solutions in DMSO or methanol for each experiment. After diluting in culture medium, visually inspect for precipitation. Consider using a stabilizing agent if precipitation is observed, though this may affect bioactivity. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a reverse pipetting technique for viscous cell suspensions. Allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier and minimize evaporation. |
| Variations in Cell Health and Metabolism | Use cells within a consistent and low passage number range. Standardize the cell seeding density and ensure cells are in the logarithmic growth phase. Routinely test for mycoplasma contamination. |
| Assay Reagent Interference | Run controls with this compound in cell-free media to check for direct reduction of MTT or autofluorescence. |
Issue 2: Inconsistent Results in Antimicrobial Susceptibility Testing (Broth Microdilution)
Symptoms:
-
Fluctuating Minimum Inhibitory Concentration (MIC) values.
-
Poorly defined endpoints (e.g., trailing growth).
| Potential Cause | Troubleshooting Steps |
| Inaccurate Inoculum Density | Prepare a fresh bacterial suspension for each experiment and standardize to a 0.5 McFarland standard using a spectrophotometer or a McFarland densitometer. |
| Compound Degradation in Broth | Assess the stability of this compound in the specific broth used over the incubation period. Consider performing a time-kill assay to understand the compound's activity over time. |
| Binding to Assay Materials | If significant binding is suspected, consider using low-binding plates. However, be aware that this may alter other assay parameters. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the level that affects bacterial growth. Run a solvent-only control. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound against human cancer cell lines. Variability in these values across different studies can highlight the impact of different experimental conditions.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| SW620 (human colon cancer) | Not Specified | 0.14 | [2] |
| NCI-H460 (human lung cancer) | Not Specified | 0.28 | [2] |
Note: The lack of extensive, comparative public data on this compound's IC50 values makes a comprehensive analysis of inter-lab variability challenging. Researchers should establish their own internal benchmarks and controls.
Experimental Protocols
Detailed Methodology: MTT Cytotoxicity Assay for this compound
This protocol is adapted for a lipophilic natural product like this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by gentle pipetting or on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Detailed Methodology: Broth Microdilution Assay for this compound
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 of each row to be used.
-
Add 100 µL of the highest concentration of this compound (in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 16-20 hours in ambient air.[3]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Logical Relationships
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent results in bioassays.
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a member of the apoptolidin family, is known to induce apoptosis by inhibiting the mitochondrial F0F1-ATP synthase. This diagram illustrates the downstream signaling cascade.
Caption: this compound induces apoptosis via mitochondrial ATP synthase inhibition.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Technical Support Center: Enhancing Reproducibility in Natural Product Research
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in natural product research. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you address common reproducibility challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of irreproducibility in natural product research?
A1: Reproducibility issues in natural product research can stem from a variety of factors throughout the experimental workflow. Key sources include:
-
Biological Variability of Source Material: The chemical profile of a natural product can be significantly influenced by the plant's genetics, geographical location, harvesting time, and post-harvest handling.[1][2][3][4][5]
-
Extraction and Fractionation Procedures: The choice of extraction method, solvent, and variations in procedural parameters can lead to different yields and compositions of the extracted compounds.
-
Compound Identification and Characterization: Inaccurate or incomplete identification of isolated compounds can make it impossible for other researchers to replicate the findings.
-
Bioassay and Screening Variability: Differences in cell lines, reagents, and experimental conditions can lead to inconsistent results in bioactivity screening.
-
Data Analysis and Reporting: Incomplete reporting of experimental details and statistical methods can hinder replication efforts.
Q2: How can I minimize variability originating from the raw plant material?
A2: To minimize variability from your source material, consider the following:
-
Proper Botanical Identification: Ensure accurate identification and authentication of the plant species.
-
Standardized Harvesting: If possible, control for harvesting time and season, as this can significantly impact the chemical profile of the plant.
-
Controlled Post-Harvest Processing: Standardize drying, storage, and handling procedures to prevent degradation of bioactive compounds.
-
Detailed Documentation: Thoroughly document the geographical origin, collection date, and all processing steps for the plant material.
Q3: What are "Pan-Assay Interference Compounds" (PAINS) and how can I avoid them in my screening assays?
A3: PAINS are compounds that appear as "hits" in high-throughput screening assays but are actually false positives. They often interfere with the assay technology itself rather than interacting with the biological target. Common mechanisms of interference include aggregation, reactivity with assay components, and fluorescence.
To mitigate the impact of PAINS:
-
Use Counter-Screens: Employ secondary assays to identify and eliminate compounds that interfere with the assay technology.
-
Be Cautious with Promiscuous Inhibitors: Some compounds show activity against a wide range of targets. Be critical of such results and perform additional validation.
-
Consult PAINS Databases: Check your hit compounds against known PAINS databases.
-
Structural Verification: Ensure the activity is not due to a reactive functional group on the molecule that is unlikely to be a viable drug lead.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Extraction & Isolation
Problem: Low yield of my target compound during extraction.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | The polarity of your extraction solvent may not be optimal for your target compound. Try a range of solvents with varying polarities. For example, a study on Pinus densiflora bark showed that a 60% ethanol/water mixture yielded the highest amount of phenolic compounds compared to pure water or other ethanol concentrations. |
| Inefficient Extraction Method | For thermolabile compounds, methods like maceration or ultrasound-assisted extraction may be preferable to Soxhlet extraction which uses heat. Supercritical fluid extraction (SFE) with CO2 is another gentle and highly selective method. |
| Insufficient Extraction Time or Temperature | Ensure the extraction time and temperature are optimized for your specific plant material and target compound. |
| Improper Particle Size | Grinding the plant material to a smaller particle size can increase the surface area for extraction, but particles that are too fine can impede solvent penetration. |
Problem: My purified compound won't crystallize.
| Potential Cause | Troubleshooting Step |
| Supersaturation Not Reached | The solution may be too dilute. Try slowly evaporating the solvent to increase the concentration. |
| Solution is Too Clean | The absence of nucleation sites can prevent crystal growth. Try scratching the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation points. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try an additional purification step, such as passing the sample through a small plug of silica gel. |
| Incorrect Solvent System | The solvent may be too good at dissolving your compound. Try adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise until the solution becomes slightly cloudy, then allow it to stand. |
| Compound is an Oil at Room Temperature | If the compound has a low melting point, it may "oil out" instead of crystallizing. Try cooling the solution slowly in an ice bath or refrigerator. |
Bioactivity Screening
Problem: High variability between replicate wells in my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure you have a homogenous cell suspension and use a calibrated multichannel pipette to seed the plates. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay results. To minimize this, you can leave the outer wells empty or fill them with sterile media. |
| Compound Precipitation | Your natural product extract may not be fully soluble in the assay media, leading to inconsistent concentrations in the wells. Visually inspect the wells for any signs of precipitation. Consider using a lower concentration or a different solvent for your stock solution. |
| Freeze-Thaw Cycles of Extracts | Repeated freezing and thawing of your stock extracts can lead to degradation of active compounds. Aliquot your extracts into single-use vials to minimize freeze-thaw cycles. |
Table 1: Impact of Harvesting Time on Essential Oil Yield
This table summarizes data from a study on Salvia officinalis (sage), demonstrating the significant impact of harvesting time on the yield of essential oils.
| Harvest Time | Essential Oil Yield (%) |
| 4:00 - 6:00 | 0.599 |
| 6:00 - 8:00 | 0.652 |
| 8:00 - 10:00 | 0.785 |
| 10:00 - 12:00 | 0.912 |
| 12:00 - 14:00 | 1.05 |
| 14:00 - 16:00 | 1.14 |
| 16:00 - 18:00 | 1.14 |
| 18:00 - 20:00 | 1.08 |
| 20:00 - 22:00 | 0.95 |
| 22:00 - 0:00 | 0.82 |
| 0:00 - 2:00 | 0.71 |
| 2:00 - 4:00 | 0.63 |
| Data adapted from a study on Salvia officinalis. |
Table 2: Influence of Geographic Location on Bioactive Compound Content in Wild Bilberries (Vaccinium myrtillus L.)
This table illustrates the variation in total phenolic content (TPC) and total anthocyanin content (TAC) in wild bilberries collected from different Northern European countries.
| Country of Origin | Total Phenolic Content (mg/100g FW) | Total Anthocyanin Content (mg/100g FW) |
| Norway | 791 ± 85 | 385 ± 52 |
| Finland | 723 ± 71 | 351 ± 45 |
| Estonia | 654 ± 63 | 318 ± 39 |
| Latvia | 612 ± 58 | 297 ± 36 |
| Lithuania | 587 ± 55 | 285 ± 34 |
| Values are presented as mean ± standard deviation. FW = Fresh Weight. Data from a 2019 study. |
Detailed Experimental Protocols
To promote reproducibility, it is crucial to follow standardized and well-documented protocols. Below are detailed methodologies for key experiments.
Protocol 1: Supercritical Fluid Extraction (SFE) of a Plant Material
This protocol outlines the general steps for extracting natural products using supercritical CO₂.
-
Preparation of Plant Material:
-
Dry the plant material to a moisture content of 5-10%.
-
Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm).
-
-
System Preparation:
-
Ensure the SFE system, including the extraction vessel, pumps, and separators, is clean and leak-free.
-
Set the desired extraction temperature (e.g., 40-60 °C) and pressure (e.g., 100-350 bar).
-
-
Extraction:
-
Load the ground plant material into the extraction vessel.
-
Pump liquid CO₂ into the system and bring it to the supercritical state by controlling the temperature and pressure.
-
Allow the supercritical CO₂ to flow through the extraction vessel for a set period (e.g., 1-4 hours). The supercritical fluid will dissolve the target compounds from the plant matrix.
-
-
Separation and Collection:
-
Direct the CO₂ containing the dissolved compounds to a separator vessel.
-
Reduce the pressure in the separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the extract from the bottom of the separator.
-
The CO₂ can be recycled for further extractions.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Compound Isolation
This protocol provides a step-by-step guide for isolating a target compound from a crude extract using preparative HPLC.
-
Sample Preparation:
-
Dissolve the crude extract in a small volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Using an analytical HPLC system, develop a separation method that provides good resolution of your target compound from other components in the extract.
-
Optimize the mobile phase composition (e.g., water/acetonitrile or water/methanol gradients), flow rate, and column temperature.
-
-
Scale-Up to Preparative HPLC:
-
Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size.
-
Adjust the flow rate and injection volume for the larger column. A general rule is to scale the flow rate by the square of the ratio of the column diameters.
-
The injection volume can be increased significantly, but care should be taken not to overload the column.
-
-
Isolation and Fraction Collection:
-
Inject the prepared sample onto the preparative HPLC system.
-
Monitor the separation using a UV detector at a wavelength where your target compound absorbs.
-
Use an automated fraction collector to collect the eluent in separate tubes as the peaks elute from the column.
-
-
Purity Analysis and Compound Characterization:
-
Analyze the collected fractions using analytical HPLC to determine the purity of the isolated compound.
-
Combine the pure fractions containing your target compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to natural product research.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Geographic Variation in the Chemical Composition and Antioxidant Properties of Phenolic Compounds from Cyclocarya paliurus (Batal) Iljinskaja Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amycolatopsin B Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing cell seeding density in cytotoxicity assays for compounds like Amycolatopsin B. Accurate cell density is critical for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so important for a cytotoxicity assay?
Optimizing cell seeding density is a critical preliminary step to ensure that the response measured is due to the cytotoxic effect of the compound (e.g., this compound) and not due to artifacts from suboptimal cell culture conditions.[1][2] Key reasons include:
-
Ensuring Logarithmic Growth: The ideal seeding density should keep cells in the exponential (logarithmic) growth phase for the entire duration of the experiment.[2] This ensures that cellular metabolism and proliferation rates are consistent.
-
Avoiding Confluency Issues: Over-confluency can deplete nutrients, alter pH, and lead to contact inhibition, all of which can change a cell's response to a cytotoxic agent and confound the results.[3][4] Conversely, if the cell density is too low, the signal may be too weak to detect.
-
Maintaining a Linear Assay Response: For most colorimetric or fluorometric assays (like MTT, WST-1, or resazurin), there is a linear relationship between the number of viable cells and the signal produced. Seeding within this linear range is essential for accurate quantification.
-
Reproducibility: Standardizing the cell number is crucial for comparing data between experiments and ensuring reproducibility. The cytotoxicity of a drug can be profoundly influenced by cell density, with higher confluency often leading to lower apparent toxicity.
Q2: What is a good starting range for cell seeding density in a 96-well plate?
The optimal density must be determined empirically for each specific cell line and experimental condition. However, general starting points can be recommended. For cytotoxicity assays, a higher density is often used to ensure a robust initial signal.
| Cell Type | Plate Format | Recommended Starting Range (cells/well) | Key Considerations |
| Adherent Cells | 96-well | 5,000 - 50,000 | The final cell number should not exceed confluency by the end of the assay. Doubling time is a critical factor. |
| Suspension Cells | 96-well | 5,000 - 50,000 | Minimize cell clumping to ensure accurate results. Some leukemic cell lines may require higher densities. |
| Cytotoxicity Assays | 96-well | 10,000 - 100,000 | A higher starting number ensures a sufficient signal for detecting cytotoxic effects. |
Note: These are general guidelines. The ideal density is dependent on the cell line's doubling time, the duration of the assay, and the specific assay method used.
Q3: How does the planned duration of my experiment affect the initial seeding density?
The longer the incubation period with this compound, the lower the initial seeding density should be. The goal is to ensure that the untreated control cells do not become over-confluent by the end of the experiment. For example, a 72-hour assay will require a lower starting cell number than a 24-hour assay. It is crucial that control wells are maintained at about 70-80% confluency at the final time point.
Q4: What is this compound and are there specific considerations for it?
This compound is a secondary metabolite produced by species of the actinomycete genus Amycolatopsis. Compounds from this genus have shown a range of bioactivities, including anticancer and antimicrobial effects. While specific public-domain protocols for this compound cytotoxicity assays are not detailed, its mechanism may involve pathways common to other cytotoxic natural products, such as inducing membrane depolarization or chromosomal decondensation. As with any unknown or novel compound, it is critical to first establish a baseline for your assay, with cell seeding density being a primary parameter to optimize.
Experimental Protocols
Protocol: Determining Optimal Seeding Density via Cell Titration
This protocol describes the essential preliminary experiment to identify the ideal cell number for your cytotoxicity assay.
Objective: To find the seeding density that provides a linear relationship between cell number and assay signal, while ensuring control cells do not become over-confluent during the planned experiment duration.
Materials:
-
Healthy, sub-confluent culture of the desired cell line
-
Complete culture medium
-
96-well, clear-bottom, opaque-walled plates (for fluorescent/luminescent assays)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Cell Suspension: Harvest and count cells from a healthy culture (ideally >90% viability). Resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Create Serial Dilutions: Prepare a series of 2-fold serial dilutions of the cell suspension. A typical range for a 96-well plate is from 100,000 cells/well down to ~1,000 cells/well.
-
Plate Seeding:
-
Add 100 µL of cell-free medium to the perimeter wells of the 96-well plate to minimize "edge effects".
-
Plate 100 µL of each cell dilution into triplicate wells.
-
Include at least three "media only" wells as a background control.
-
-
Incubation: Incubate the plate for the intended duration of your this compound cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: Before adding the assay reagent, inspect the wells under a microscope. Note the confluency level for each seeding density. The highest density should not be 100% confluent.
-
Perform Assay: Add the cytotoxicity/viability reagent according to the manufacturer's protocol.
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Subtract the average background reading (media only wells) from all other readings.
-
Plot the background-corrected signal (Y-axis) against the number of cells seeded (X-axis).
-
Identify the linear portion of the curve. The optimal seeding density for your experiments should fall within this linear range and correspond to a confluency level of 70-80% at the end of the incubation period.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Low Absorbance | Cell density is too low: Not enough viable cells to generate a strong signal. | Perform a cell titration experiment to determine the optimal cell count. Increase the initial seeding density to be within the determined linear range. |
| High Background Signal | Cell density is too high: Over-confluent cells can lead to a high spontaneous signal. | Repeat the experiment using a lower seeding density. Ensure cells are not over-confluent at the time of assay. |
| Media Components: Certain substances in the culture medium (e.g., phenol red) can cause high background. | Test medium components individually. If possible, use phenol red-free medium for the final assay reading. | |
| High Variability Between Replicate Wells | Uneven Cell Distribution: Improper mixing of the cell suspension before or during plating. | Ensure the cell suspension is homogenous. Gently pipette up and down before dispensing into each well. Let the plate rest at room temperature for 15-30 minutes before incubation to allow even settling. |
| Edge Effects: Evaporation in the outer wells of the plate. | Do not use the perimeter wells for experimental data. Fill them with sterile PBS or medium instead. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting. | Use a calibrated multichannel pipette. Handle cells and reagents gently to avoid causing cell damage. | |
| Results Not Reproducible Between Experiments | Inconsistent Cell Culture: Using cells with high passage numbers, or cells harvested from flasks with different confluency levels. | Use cells within a consistent and limited passage number range. Always seed cells at the same density from stock flasks of similar confluency. |
| Mycoplasma Contamination: Contamination can significantly alter cellular responses. | Routinely test for mycoplasma contamination. |
Visual Guides and Workflows
Caption: Workflow for determining optimal cell seeding density.
Caption: Troubleshooting decision tree for common assay issues.
References
Navigating Antimicrobial Susceptibility Testing: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in antimicrobial susceptibility testing (AST). By adhering to standardized procedures and implementing robust quality control measures, laboratories can ensure the accuracy and reproducibility of their AST results, which are critical for both clinical diagnostics and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the accuracy of AST results?
A1: Several factors can significantly impact the outcome of antimicrobial susceptibility tests. Key variables include the density of the bacterial inoculum, the type and quality of the culture medium, the potency and storage of antimicrobial disks or solutions, incubation conditions (temperature, duration, and atmosphere), and the correct interpretation and measurement of endpoints (e.g., zones of inhibition or minimal inhibitory concentrations).[1][2][3]
Q2: How often should quality control (QC) be performed for AST?
A2: Quality control testing frequency depends on the test volume and regulatory requirements of a laboratory. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend daily QC testing when a new test is introduced. If results are consistently acceptable for 20 to 30 consecutive days, the frequency may be reduced to weekly. QC should also be performed with each new batch or shipment of media, disks, or reagents.
Q3: What should I do if my quality control (QC) results are out of the acceptable range?
A3: Out-of-range QC results indicate a potential issue with the testing system that must be investigated before reporting any patient or research results. The first step is to rule out obvious errors, such as using the wrong QC strain or expired reagents. If no simple error is identified, a systematic investigation of the test procedure is necessary. This includes checking the inoculum preparation, media quality, antimicrobial agent integrity, and incubation conditions.[3][4] If the issue persists, it may be necessary to use new lots of reagents and recalibrate equipment.
Q4: Can I use different AST methods (e.g., disk diffusion and broth microdilution) interchangeably?
A4: While both disk diffusion and broth microdilution are common AST methods, their results are not always directly interchangeable without proper correlation studies. Disk diffusion provides a qualitative result (susceptible, intermediate, or resistant) based on the size of the zone of inhibition, while broth microdilution yields a quantitative result, the minimal inhibitory concentration (MIC). It is crucial to follow the specific guidelines and interpretive criteria for the method being used, as provided by organizations like CLSI and EUCAST.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Zone Diameters in Disk Diffusion (Kirby-Bauer) Testing
| Observation | Potential Cause | Recommended Action |
| Zones for QC strain are consistently too small for all antimicrobials. | Inoculum is too dense. | Ensure the inoculum turbidity is standardized to a 0.5 McFarland standard. Prepare a fresh standard if it is more than 15 minutes old. |
| Zones for QC strain are consistently too large for all antimicrobials. | Inoculum is too light. | Re-standardize the inoculum to match the 0.5 McFarland standard. Ensure a sufficient number of colonies are used to prepare the suspension. |
| Zone sizes are variable across a single plate or between batches. | Inconsistent media preparation. | Use Mueller-Hinton Agar (MHA) from a reputable commercial source. Verify that the pH of each new batch is between 7.2 and 7.4. Ensure a uniform agar depth of 4 mm. |
| Zone sizes are smaller than expected for a specific antimicrobial agent or lot. | Deterioration of the antimicrobial disk. | Check the expiration date of the disks. Ensure disks are stored at the recommended temperature (-20°C or below for stock, 2-8°C for working supply) in a desiccated environment. Allow disks to come to room temperature before opening the container to prevent condensation. |
| Overlapping zones of inhibition. | Improper disk placement. | Ensure disks are placed at least 24 mm apart from center to center. For a 150 mm plate, use no more than 12 disks; for a 100 mm plate, use no more than 5 disks. |
| Presence of colonies within a zone of inhibition. | Mixed culture or resistant mutants. | Check the purity of the inoculum by subculturing to a non-selective agar plate. If the culture is pure, the presence of colonies may indicate heteroresistance. |
Issue 2: Aberrant Results in Broth Microdilution Testing
| Observation | Potential Cause | Recommended Action |
| Growth in the negative control (sterility) well. | Contamination of the broth or microtiter plate. | Discard the plate and use a new, sterile plate and fresh cation-adjusted Mueller-Hinton broth (CAMHB). |
| No growth in the positive control (growth) well. | Inoculum viability issue or incorrect inoculum size. | Verify the viability of the organism. Ensure the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL. |
| MIC for the QC strain is too high. | Inoculum is too dense; antimicrobial agent has lost potency. | Re-standardize the inoculum. Use a fresh preparation of the antimicrobial agent. |
| MIC for the QC strain is too low. | Inoculum is too light; antimicrobial agent is too concentrated. | Re-standardize the inoculum. Verify the dilution series of the antimicrobial agent. |
| "Skipped" wells (no growth at a lower concentration, but growth at a higher concentration). | Technical error in pipetting; contamination; or paradoxical effect. | Repeat the test, paying close attention to pipetting technique. If the issue persists, consider the possibility of a paradoxical effect (less effective at higher concentrations) for certain drug-bug combinations. |
Quality Control (QC) Reference Tables
The following tables provide acceptable QC ranges for common reference strains as specified by CLSI and EUCAST. It is imperative to refer to the most current version of the respective documents for the complete and updated tables.
Table 1: CLSI Quality Control Ranges for Disk Diffusion for E. coli ATCC® 25922
| Antimicrobial Agent | Disk Content | Zone Diameter Range (mm) |
| Amikacin | 30 µg | 19-26 |
| Ampicillin | 10 µg | 16-22 |
| Cefazolin | 30 µg | 21-27 |
| Ciprofloxacin | 5 µg | 30-40 |
| Gentamicin | 10 µg | 19-26 |
| Tetracycline | 30 µg | 18-25 |
| Tobramycin | 10 µg | 18-26 |
Source: CLSI M100, Performance Standards for Antimicrobial Susceptibility Testing.
Table 2: EUCAST Quality Control Ranges for Disk Diffusion for E. coli ATCC® 25922
| Antimicrobial Agent | Disk Content | Zone Diameter Range (mm) |
| Amikacin | 30 µg | 19-25 |
| Ampicillin | 10 µg | 15-21 |
| Cefotaxime | 5 µg | 25-31 |
| Ciprofloxacin | 5 µg | 29-37 |
| Gentamicin | 10 µg | 20-26 |
| Tetracycline | 30 µg | 19-27 |
| Tobramycin | 10 µg | 19-25 |
Source: EUCAST Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation:
-
Using a sterile loop or swab, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or with a photometric device.
-
-
Inoculation of Mueller-Hinton Agar (MHA) Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure confluent growth.
-
-
Application of Antimicrobial Disks:
-
Using sterile forceps or a disk dispenser, place the antimicrobial disks on the inoculated agar surface.
-
Ensure that the disks are at least 24 mm apart.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the interpretive charts provided by CLSI or EUCAST.
-
Broth Microdilution Method
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized and diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Visual Workflow and Troubleshooting Guides
References
Technical Support Center: Protocol Refinement for Amycolatopsin B MIC Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Minimum Inhibitory Concentration (MIC) determination of Amycolatopsin B and other related natural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for determining the MIC of this compound?
A1: The broth microdilution method is a widely accepted and recommended starting point for determining the MIC of novel antimicrobial compounds like this compound.[1][2] This method is amenable to testing multiple concentrations in a standardized 96-well plate format and is supported by guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
Q2: this compound is poorly soluble in aqueous media. How can I address this in my MIC assay?
A2: Poor solubility is a common challenge with natural products. To address this, you can initially dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then serially dilute it in the broth medium.[3][4] It is crucial to include a solvent control to ensure the solvent itself does not inhibit bacterial growth at the concentrations used. For some compounds, the addition of a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) to the broth can help maintain solubility and prevent the compound from adhering to plastic surfaces.
Q3: What are the critical parameters to control for reproducible MIC results?
A3: Several factors can influence the outcome of an MIC assay. Key parameters to control include:
-
Inoculum Density: The initial concentration of bacteria should be standardized, typically to 5 x 10^5 colony-forming units (CFU)/mL.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
-
Incubation Conditions: Maintain a consistent temperature (usually 35°C ± 2°C) and incubation time (typically 16-20 hours for most bacteria).
-
Compound Preparation: Ensure accurate serial dilutions of this compound.
Q4: How do I interpret the results of my broth microdilution assay?
A4: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by observing the lowest concentration well in the 96-well plate that shows no turbidity (cloudiness) after incubation. A growth control (no compound) and a sterility control (no bacteria) are essential for valid interpretation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No bacterial growth in the growth control well. | 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation conditions were incorrect. | 1. Use a fresh bacterial culture for inoculum preparation. 2. Verify the composition of the Mueller-Hinton broth. 3. Check and calibrate the incubator temperature. |
| Contamination in the sterility control well. | 1. Contaminated media or reagents. 2. Poor aseptic technique. | 1. Use fresh, sterile media and reagents. 2. Review and reinforce aseptic techniques during the experiment. |
| Precipitation of this compound in the wells. | 1. Poor solubility of the compound in the test medium. | 1. Increase the initial concentration of DMSO used to dissolve the compound (ensure final DMSO concentration is not inhibitory). 2. Incorporate a surfactant like Tween 80 (0.002%) into the broth. 3. Consider using an alternative testing method like agar dilution. |
| Inconsistent MIC values between replicates. | 1. Inaccurate pipetting during serial dilutions. 2. Variation in inoculum density between wells. 3. Edge effects in the 96-well plate. | 1. Calibrate pipettes and ensure proper mixing at each dilution step. 2. Ensure the inoculum is well-mixed before dispensing. 3. Avoid using the outermost wells of the plate or fill them with sterile media. |
| MIC values are unexpectedly high. | 1. Inoculum density is too high. 2. The compound has degraded. 3. The bacterial strain has inherent resistance. | 1. Standardize the inoculum to 0.5 McFarland before dilution. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Verify the identity and expected susceptibility of the test strain. |
| MIC values are unexpectedly low. | 1. Inoculum density is too low. | 1. Ensure the inoculum is prepared to the correct density. |
Quantitative Data
While specific MIC values for purified this compound are not widely available in the public domain, the following table presents representative MIC data for crude extracts and other purified compounds from the Amycolatopsis genus to provide a general understanding of their antimicrobial potency.
Table 1: Representative MIC Values of Amycolatopsis sp. Extracts and Compounds against Gram-Positive Bacteria.
| Compound/Extract | Bacterial Strain | MIC (µg/mL) |
| Amycolatopsis keratiniphila DPA04 ISP-2 Culture Extract | Staphylococcus aureus ATCC 25923 | 19.5 |
| Amycolatopsis keratiniphila DPA04 ISP-2 Culture Extract | Bacillus subtilis ATCC 6633 | 19.5 |
| Amycolatopsis keratiniphila DPA04 M1 Culture Extract | Staphylococcus aureus ATCC 25923 | 39 |
| Amycolatopsis keratiniphila DPA04 M1 Culture Extract | Bacillus subtilis ATCC 6633 | 39 |
| Amycolatomycin A | Bacillus subtilis DSM 10 | 33.4 |
| MJ347-81F4 A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.006 - 0.1 |
| MJ347-81F4 A | Enterococcus faecalis | 0.006 - 0.1 |
Note: The data for Amycolatopsis keratiniphila extracts are derived from a study on crude extracts and may not represent the potency of a purified compound like this compound.
Experimental Protocols
Detailed Protocol: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
3. Preparation of the 96-Well Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add a calculated volume of the this compound stock solution to the first well of each test row to achieve twice the desired highest final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. d. Well 11 will serve as the growth control (broth and inoculum only). e. Well 12 will serve as the sterility control (broth only).
4. Inoculation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
5. Incubation: a. Cover the plate with a lid or an adhesive seal to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading the Results: a. After incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well also indicates growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting flowchart for inconsistent MIC results.
Potential Signaling Pathways and Mechanisms of Action
While the specific molecular target of this compound has not been definitively elucidated in publicly available literature, compounds from the Amycolatopsis genus are known to act through various mechanisms. Understanding these can provide a starting point for investigating the mechanism of action of this compound.
-
Inhibition of Cell Wall Synthesis: Vancomycin, a well-known antibiotic from Amycolatopsis orientalis, inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Inhibition of Protein Synthesis: Some thiazolyl peptide antibiotics produced by Amycolatopsis species are suggested to target the 50S ribosomal subunit, thereby inhibiting protein synthesis.
-
Inhibition of RNA Synthesis: Rifamycin, from Amycolatopsis mediterranei, is a potent inhibitor of bacterial RNA polymerase.
-
Targeting Efflux Pumps: A metabolite identified in Amycolatopsis keratiniphila extracts, ECO-0501, has been proposed to act by inhibiting the MATE (Multidrug and Toxic Compound Extrusion) family of efflux pumps, which would prevent the bacteria from expelling the antibiotic.
Caption: Potential mechanisms of action for this compound.
References
enhancing the signal-to-noise ratio in Amycolatopsin B assays
Welcome to the technical support center for Amycolatopsin B assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the signal-to-noise ratio in their experiments. The following information is primarily tailored for microplate-based antimicrobial susceptibility and cytotoxicity assays, which are common applications for natural products like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of assay for determining the activity of this compound?
A1: The most common assays for compounds like this compound, which are derived from actinomycetes, are antimicrobial susceptibility tests. These are typically cell-based assays that measure the inhibition of bacterial growth, often by determining the Minimum Inhibitory Concentration (MIC). Cytotoxicity assays, such as the MTT assay, are also used to assess the effect of the compound on eukaryotic cells.
Q2: I'm observing high background in my fluorescence-based antimicrobial assay. What are the likely causes?
A2: High background in fluorescence-based assays can obscure your signal and is often caused by several factors. One common issue is autofluorescence from components in the cell culture media, particularly phenol red and certain sera. Additionally, the microbial cells themselves can exhibit intrinsic fluorescence. The microplate material can also contribute to background signal.
Q3: My colorimetric (e.g., MTT) assay is showing inconsistent results. What could be the problem?
A3: Inconsistent results in colorimetric assays can stem from uneven cell seeding, contamination of cultures, or issues with the reagent addition and incubation steps. It is also possible that this compound is precipitating out of solution at the concentrations being tested, leading to variable effects on the cells.
Q4: How can I be sure that the observed activity of this compound is a true result and not an artifact of the assay?
A4: To confirm a genuine hit from a primary screening assay, it is crucial to perform secondary and orthogonal assays. A true positive result should be reproducible in mechanistically different assays. For example, if you observe growth inhibition in a broth microdilution assay, you could follow up with a bactericidal kinetics study or an assay that investigates a specific cellular pathway.
Troubleshooting Guides
Issue 1: High Background Signal
A high background can significantly reduce the signal-to-noise ratio, making it difficult to discern the true effect of this compound.
| Possible Cause | Recommended Solution |
| Autofluorescence of Media or Plates | For fluorescence-based assays, use phenol red-free media.[1][2] It is also recommended to use black-walled, clear-bottom microplates to minimize background and crosstalk between wells.[1][3] For luminescence assays, opaque white plates are preferable to maximize the signal.[1] |
| Nonspecific Binding of Reagents | Increase the number and duration of wash steps after incubating with detection reagents. Optimize the concentration of any primary and secondary antibodies (if applicable) by performing a titration. Ensure that the blocking buffer is suitable for the assay and incubate for an adequate amount of time. |
| High Cell Seeding Density | Titrate the cell seeding density to determine the optimal number of cells that provides a strong signal without contributing to excessive background. Overly confluent cells can lead to increased background noise. |
| Contamination | Regularly check cell cultures for any signs of contamination. Contaminating microorganisms can interfere with the assay readout. Ensure that aseptic techniques are strictly followed throughout the experimental workflow. |
Issue 2: Weak or No Signal
A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentration of this compound to ensure it is within the effective range for your specific microbial strain or cell line. Ensure that the concentration of detection reagents (e.g., fluorescent probes or enzyme substrates) is not a limiting factor. |
| Insufficient Incubation Time | Optimize the incubation time for the this compound treatment and for the final detection step. Time-course studies can help determine the optimal duration for each step. |
| Cell Health and Viability | Ensure that the cells used in the assay are healthy and in the logarithmic growth phase (for bacteria). Poor cell health can lead to a diminished response. |
| Incompatible Assay Components | Verify that all buffers and media are compatible with the assay reagents and do not inhibit the detection reaction. For example, sodium azide is a known inhibitor of peroxidase reactions. |
Experimental Protocols
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the antimicrobial activity of a compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium).
-
Bacterial Inoculum Preparation: Culture the test bacterium to the logarithmic growth phase and dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the serially diluted this compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the microplate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizations
Caption: Workflow for a typical antimicrobial susceptibility assay.
Caption: Decision tree for troubleshooting high background signals.
References
- 1. Isolation and structure elucidation of thiazomycin- a potent thiazolyl peptide antibiotic from Amycolatopsis fastidiosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazoplanomicin, a new thiazolyl peptide antibiotic from the leaf-litter actinomycete Actinoplanes sp. MM794L-181F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Standardization of Amycolatopsin B Bioactivity Testing
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Amycolatopsin B.
Troubleshooting Guides
This section addresses specific issues that may arise during the bioactivity testing of this compound, presented in a question-and-answer format.
| Issue | Question | Possible Causes | Suggested Solutions |
| High Variability in Bioassay Results | Why am I seeing significant variability between replicate wells in my cytotoxicity/antimicrobial assay? | Inconsistent cell/bacterial seeding, pipetting errors, edge effects in microplates, or contamination. | - Ensure homogenous cell/bacterial suspension before and during plating. - Calibrate pipettes regularly and use appropriate pipetting techniques. - Avoid using the outer wells of the microplate for samples; fill them with sterile media or PBS to minimize evaporation.[1] - Regularly check for mycoplasma or other microbial contamination. |
| Low Bioactivity Detected | I'm not observing the expected antimicrobial or anticancer activity of this compound. Why might this be? | Incorrect dosage, degradation of the compound, inappropriate test organism/cell line, or issues with the assay medium. | - Verify the concentration of the this compound stock solution. - Ensure proper storage of this compound to prevent degradation. - Use a sensitive and validated bacterial strain or cancer cell line. - Check the pH and composition of the assay medium, as it can affect compound activity. |
| Inconsistent Zone of Inhibition in Disk Diffusion Assay | The zones of inhibition in my disk diffusion assay are not uniform or are difficult to measure. What could be the cause? | Uneven inoculation of the agar plate, improper disk placement, incorrect agar depth, or using expired antibiotic disks. | - Ensure a uniform "lawn" of bacteria is spread across the agar surface.[2][3] - Place the disks firmly on the agar to ensure complete contact.[4] - The agar depth should be standardized to 4 mm.[1] - Always check the expiration date of the disks. |
| High Background in MTT Assay | My MTT assay is showing high background absorbance in the control wells. What should I do? | Contamination of the medium or reagents, or the presence of reducing substances in the medium. | - Use fresh, sterile medium and reagents. - Ensure that the medium does not contain high levels of reducing agents that could non-enzymatically reduce the MTT tetrazolium salt. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bioactivity testing of this compound.
Q1: What are the known bioactivities of this compound?
A1: this compound has demonstrated potent anticancer activity against human colon cancer (SW620) and lung cancer (NCIH-460) cell lines. Compounds from the genus Amycolatopsis are also known for their broad-spectrum antimicrobial activities.
Q2: Which cancer cell lines are recommended for testing the anticancer activity of this compound?
A2: Based on existing data, human colon adenocarcinoma cell line SW620 and human non-small cell lung carcinoma cell line NCIH-460 are recommended as they have shown sensitivity to this compound.
Q3: What bacterial and fungal strains are suitable for assessing the antimicrobial properties of this compound?
A3: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used. Recommended bacterial strains include Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. For antifungal testing, Candida albicans is a standard choice.
Q4: What are the critical parameters to standardize in a broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC)?
A4: According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, critical parameters to standardize include the preparation of the microbial inoculum to a specific turbidity (e.g., 0.5 McFarland standard), the use of appropriate broth medium (e.g., Mueller-Hinton Broth), the concentration range of the antimicrobial agent, incubation temperature, and duration.
Q5: How can I prepare a stock solution of this compound for bioactivity testing?
A5: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. This stock solution can then be serially diluted in the appropriate culture medium to achieve the desired final concentrations for the assay. Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or microbial growth (typically <0.5%).
Quantitative Data Summary
| Bioactivity | Cell Line/Strain | Parameter | Value |
| Anticancer | SW620 (Human Colon Cancer) | IC₅₀ | 0.14 µM |
| Anticancer | NCIH-460 (Human Lung Cancer) | IC₅₀ | 0.28 µM |
Experimental Protocols
Anticancer Activity: MTT Cell Proliferation Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
SW620 or NCIH-460 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.
Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
DMSO
-
Sterile 96-well plates
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Antimicrobial Activity: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound
-
DMSO
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Disk Preparation and Application: Aseptically apply a known amount of this compound solution (dissolved in DMSO) to sterile paper disks and allow the solvent to evaporate. Place the impregnated disks on the inoculated agar surface. A disk with only DMSO should be used as a negative control.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizations
Caption: Workflow for the MTT cell proliferation assay.
Caption: Workflow for the broth microdilution MIC assay.
Caption: General overview of apoptosis signaling pathways.
References
selecting appropriate controls for Amycolatopsin B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Amycolatopsin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a macrolide antibiotic isolated from Amycolatopsis sp. It has demonstrated potent cytotoxic activity against human colon and lung cancer cell lines.
Q2: What are the appropriate vehicle controls for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound. It is crucial to use a vehicle control in all experiments, which consists of the cell culture medium containing the same final concentration of DMSO as the experimental wells, to account for any potential solvent-induced effects.
Q3: What are suitable positive controls for cytotoxicity assays with this compound?
A well-characterized cytotoxic agent should be used as a positive control to ensure the assay is performing correctly. Staurosporine, a potent inducer of apoptosis, or doxorubicin, a common chemotherapeutic agent, are suitable positive controls for cytotoxicity and apoptosis assays.
Q4: How can I confirm that this compound is inducing apoptosis in my cell line?
Apoptosis induction can be confirmed through various methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic cascade.
-
Western Blotting for Apoptosis Markers: Detecting the cleavage of PARP and caspase-3, and examining the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2) can provide molecular evidence of apoptosis.
Troubleshooting Guides
Cytotoxicity Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently into each well. |
| Edge effects on the microplate | Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate drug dilution or pipetting | Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment. | |
| No cytotoxic effect observed | Incorrect concentration range | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Cell line resistance | Verify the sensitivity of your cell line to other cytotoxic agents (positive control). Consider using a different cell line. | |
| Degraded this compound | Store this compound stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. Prepare fresh working solutions for each experiment. | |
| High background in control wells | Solvent (DMSO) toxicity | Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control with varying DMSO concentrations to determine the tolerance of your cell line. |
| Contamination | Practice good aseptic technique. Regularly check cell cultures for any signs of contamination. |
Apoptosis Assay (Annexin V/PI) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (PI positive) in the treated sample | Treatment time is too long or concentration is too high | Optimize the incubation time and concentration of this compound to capture cells in the earlier stages of apoptosis. |
| Harsh cell handling | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. | |
| Low or no Annexin V positive signal | Insufficient induction of apoptosis | Increase the concentration of this compound or the incubation time. Confirm the activity of a positive control for apoptosis induction (e.g., staurosporine). |
| Problem with staining reagents | Check the expiration dates of the Annexin V and PI reagents. Store them properly as per the manufacturer's instructions. | |
| High background staining in negative control | Spontaneous apoptosis in cell culture | Use healthy, sub-confluent cells for the experiment. Minimize stress on the cells during routine culture. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Amycolatopsin A and B
| Compound | Cell Line | IC50 (µM) |
| Amycolatopsin A | SW620 (Colon Cancer) | 0.08 |
| NCIH-460 (Lung Cancer) | 1.2 | |
| This compound | SW620 (Colon Cancer) | 0.14 |
| NCIH-460 (Lung Cancer) | 0.28 |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and controls (vehicle and positive control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Figure 1. Experimental workflow for studying this compound.
Figure 2. Postulated apoptotic signaling pathway of this compound.
Technical Support Center: Isolation and Purification of Actinomycete Natural Products
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the isolation and purification of natural products from actinomycetes.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the experimental workflow, from cultivation to purification.
Cultivation and Fermentation
Q1: Why is the biomass of my actinomycete culture low?
A1: Low biomass can stem from several factors related to your culture conditions:
-
Suboptimal Media Composition: The carbon and nitrogen sources are critical for growth. Different actinomycete strains have varying nutritional preferences.
-
Incorrect pH: Most actinomycetes prefer a neutral to slightly alkaline initial pH, typically around 7.0.[1]
-
Inappropriate Temperature: The optimal temperature for many actinomycete species is between 25-35°C.[2][3]
-
Inadequate Aeration: Insufficient oxygen supply, often due to low shaking speed or a large volume of medium in the flask, can limit growth.
Troubleshooting Steps:
-
Review and Optimize Media: Experiment with different carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate).[4] Complex carbon sources like starch are often preferable to glucose, which can sometimes inhibit secondary metabolite production.[4]
-
Adjust Initial pH: Buffer your medium to maintain a stable pH within the optimal range for your strain.
-
Optimize Incubation Temperature: Test a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimum for biomass production.
-
Improve Aeration: Increase the agitation speed of your shaker or use baffled flasks to enhance oxygen transfer. Ensure the culture volume does not exceed 20-25% of the flask volume.
Q2: My actinomycete culture is growing well, but the yield of my target natural product is low. What can I do?
A2: High biomass with low product yield often indicates that the conditions are favorable for primary metabolism (growth) but not for secondary metabolism (natural product synthesis).
Troubleshooting Steps:
-
Modify Media Composition:
-
Carbon Source: High concentrations of readily metabolizable sugars like glucose can repress secondary metabolite production through a phenomenon known as carbon catabolite repression. Consider replacing glucose with a more slowly utilized carbon source like starch or glycerol.
-
Phosphate Levels: High phosphate concentrations can inhibit the biosynthesis of some secondary metabolites. Try reducing the phosphate concentration in your production medium.
-
-
Optimize Fermentation Parameters:
-
pH and Temperature: The optimal pH and temperature for secondary metabolite production may differ from the optimal conditions for growth. Perform a systematic optimization of these parameters.
-
Incubation Time: Natural product biosynthesis is often growth-phase dependent, typically occurring during the stationary phase. Harvest your culture at different time points to determine the peak of production.
-
-
Elicitation: Introduce small molecules (elicitors) to the culture to stimulate the expression of silent biosynthetic gene clusters.
Q3: My actinomycete culture appears cloudy and I suspect contamination. How can I confirm and prevent this?
A3: Cloudiness in an actinomycete broth culture can indeed be a sign of bacterial contamination.
Confirmation and Prevention:
-
Microscopic Examination: Prepare a Gram stain of your culture. Actinomycetes are Gram-positive, filamentous bacteria. The presence of Gram-negative rods or cocci is a strong indicator of contamination.
-
Streak on a General-Purpose Medium: Streak a loopful of your culture onto a nutrient-rich agar medium (e.g., Luria-Bertani agar) that supports the growth of common bacterial contaminants but may not be ideal for your actinomycete. The appearance of distinct, non-actinomycete colonies will confirm contamination.
-
Prevention:
-
Strict Aseptic Technique: Ensure all media, glassware, and equipment are properly sterilized. Work in a laminar flow hood to minimize airborne contamination.
-
Use of Selective Antibiotics: If you are isolating actinomycetes from an environmental source, incorporate antifungal (e.g., cycloheximide, nystatin) and antibacterial (e.g., nalidixic acid) agents into your isolation medium to inhibit the growth of fungi and other bacteria.
-
Extraction and Initial Purification
Q1: What is the best solvent for extracting my natural product from the fermentation broth?
A1: The choice of solvent depends on the polarity of your target compound. A general approach is to use a solvent of intermediate polarity, such as ethyl acetate, which is widely used for the extraction of a broad range of microbial secondary metabolites.
Solvent Selection Strategy:
-
Start with Ethyl Acetate: It is a good starting point as it efficiently extracts many moderately polar to nonpolar compounds and is easily removed by rotary evaporation.
-
Consider Other Solvents: If your compound is more polar, you might consider n-butanol. For less polar compounds, dichloromethane or hexane can be used.
-
Perform a Small-Scale Pilot Extraction: Test several solvents on a small volume of your culture filtrate and analyze the extracts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to see which solvent yields the highest concentration of your target compound with the fewest impurities.
Q2: My crude extract is an oily residue that is difficult to handle. How can I improve this?
A2: Oily extracts are common and often result from the co-extraction of lipids and other nonpolar compounds from the biomass or media.
Troubleshooting Steps:
-
Liquid-Liquid Partitioning: Dissolve the oily extract in a solvent mixture like methanol/water and then partition it against a nonpolar solvent like hexane. The nonpolar lipids will preferentially move into the hexane layer, leaving your more polar compounds in the methanol/water layer.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18 for reverse-phase separation) to remove highly nonpolar or polar impurities.
-
Precipitation: If your target compound is soluble in a particular solvent while the oily impurities are not, you can use this to selectively precipitate either the impurities or your compound.
Chromatographic Purification
Q1: I am having trouble separating my target compound from impurities using column chromatography. What can I do?
A2: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
Troubleshooting Steps:
-
Optimize the Solvent System (Mobile Phase):
-
TLC Analysis: Before running a column, use TLC to find a solvent system that gives good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, use a gradient of increasing solvent polarity. This can help to resolve compounds with similar polarities.
-
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A wet slurry packing method is generally recommended for silica gel.
-
Sample Loading: Do not overload the column. The amount of crude extract you can load depends on the difficulty of the separation and the column size. For difficult separations, the sample amount should be 1-2% of the weight of the stationary phase.
-
Consider a Different Stationary Phase: If you are using normal-phase chromatography (e.g., silica gel) and the separation is still poor, consider using reverse-phase chromatography (e.g., C18-silica) or a different type of stationary phase altogether (e.g., Sephadex for size-exclusion chromatography).
Q2: My target compound is not eluting from the HPLC column, or the peak is tailing badly.
A2: These are common HPLC problems that can often be resolved by adjusting the mobile phase or checking the column's condition.
Troubleshooting Steps:
-
No Elution:
-
Increase Mobile Phase Strength: If your compound is too strongly retained on the column, increase the percentage of the stronger solvent in your mobile phase (e.g., increase acetonitrile in a reverse-phase system).
-
Check for Insolubility: Your compound may have precipitated on the column. Try to dissolve it in a stronger solvent.
-
-
Peak Tailing:
-
Secondary Interactions: Peak tailing can be caused by unwanted interactions between your compound and the stationary phase. For basic compounds on a silica-based column, adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase can improve peak shape. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (0.1%) can help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller amount.
-
Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it if necessary.
-
II. Data Presentation
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source (1% w/v) | Relative Yield of Antibiotic (%) | Reference |
| Glucose | 100 | |
| Starch | 150 | |
| Glycerol | 130 | |
| Fructose | 90 | |
| Sucrose | 110 |
Note: Relative yields are approximate and can vary significantly between different actinomycete strains and target compounds.
Table 2: Effect of Initial pH on Secondary Metabolite Production
| Initial pH | Relative Yield of Antibiotic (%) | Reference |
| 5.0 | 75 | |
| 6.0 | 90 | |
| 7.0 | 100 | |
| 8.0 | 85 | |
| 9.0 | 60 |
Note: Optimal pH is strain-dependent. The data represents a general trend observed for many Streptomyces species.
Table 3: Comparison of Solvents for Extraction of a Hypothetical Moderately Polar Actinomycete Metabolite
| Solvent | Polarity Index | Relative Recovery (%) | Purity of Crude Extract (%) |
| Hexane | 0.1 | 10 | 80 |
| Dichloromethane | 3.1 | 60 | 65 |
| Ethyl Acetate | 4.4 | 95 | 50 |
| n-Butanol | 4.0 | 80 | 30 |
Note: This table provides illustrative data. Actual recovery and purity will depend on the specific natural product and the composition of the fermentation broth.
III. Experimental Protocols
Protocol for Solvent Extraction of Fermentation Broth
This protocol describes a general procedure for extracting secondary metabolites from a liquid culture of actinomycetes using ethyl acetate.
Materials:
-
Actinomycete fermentation broth
-
Ethyl acetate
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Harvest the Culture: Centrifuge the fermentation broth (e.g., 5000 x g for 20 minutes) to separate the mycelium from the supernatant.
-
Extract the Supernatant: a. Transfer the supernatant to a separatory funnel. b. Add an equal volume of ethyl acetate. c. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate. The upper layer is the ethyl acetate phase. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate. g. Combine the ethyl acetate extracts.
-
Extract the Mycelium (Optional): a. The mycelial pellet can be extracted separately, as some natural products may be retained within the cells. b. Homogenize the mycelium in a suitable solvent like methanol or acetone. c. Filter the mixture to remove the cell debris and collect the solvent extract.
-
Dry and Concentrate the Extract: a. Add a small amount of anhydrous sodium sulfate to the combined ethyl acetate extract to remove any residual water. b. Decant or filter the dried extract into a round-bottom flask. c. Concentrate the extract to dryness using a rotary evaporator.
-
Store the Crude Extract: Store the dried crude extract at -20°C until further purification.
Protocol for Silica Gel Column Chromatography
This protocol provides a step-by-step guide for purifying a crude extract using silica gel column chromatography.
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Solvents for the mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Column: a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a small layer of sand (about 1 cm). c. Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase. d. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. e. Add another layer of sand on top of the silica bed.
-
Load the Sample: a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Carefully apply the sample to the top of the column. c. Allow the sample to absorb into the silica gel.
-
Elute the Column: a. Carefully add the mobile phase to the top of the column. b. Begin collecting fractions. c. If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Analyze the Fractions: a. Analyze the collected fractions by TLC to identify which fractions contain your target compound. b. Combine the pure fractions containing your compound.
-
Concentrate the Pure Fractions: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified natural product.
IV. Visualizations
Caption: General experimental workflow for the isolation and purification of actinomycete natural products.
Caption: Troubleshooting flowchart for addressing low yields of natural products.
Caption: Simplified signaling pathway for the induction of secondary metabolism in actinomycetes.
References
Validation & Comparative
Validating the Antimicrobial Potential of Amycolatopsin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Amycolatopsin B, a macrolide produced by the actinobacterium Amycolatopsin sp. MST-108494. While research on this compound is ongoing, this document summarizes the available data on its bioactivity and compares it with other antimicrobial agents derived from the same genus. Detailed experimental protocols are provided to facilitate further investigation and validation of its therapeutic potential.
Executive Summary
This compound has demonstrated notable antimycobacterial activity, positioning it as a compound of interest in the search for new tuberculosis treatments. This guide presents its inhibitory concentrations alongside those of other Amycolatopsin-derived compounds, offering a preliminary benchmark for its efficacy.
Data Presentation: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound and other selected antimicrobial agents from the genus Amycolatopsin. This data allows for a direct comparison of their potency against various microbial strains.
| Compound | Microorganism | MIC/IC50 (µM) | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | 4.2 (IC50) | [1][2] |
| Amycolatopsin A | Mycobacterium tuberculosis H37Rv | 4.4 (IC50) | [1] |
| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | 4.9 (IC50) | [1] |
| Rifamorpholine B | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [3] |
| Macrotermycin A | Staphylococcus aureus | 1.5 | |
| Macrotermycin C | Staphylococcus aureus | 10 | |
| Amycolatomycin A | Bacillus subtilis DSM 10 | 33.4 | |
| MJ374-81F4 A | Gram-positive bacteria (including MRSA) | 0.006 - 0.1 |
Experimental Protocols
The determination of the antimicrobial activity of novel compounds like this compound relies on standardized and reproducible experimental protocols. The following is a detailed methodology for a typical broth microdilution Minimum Inhibitory Concentration (MIC) assay, a gold standard for quantifying antimicrobial potency.
Broth Microdilution MIC Assay Protocol
This protocol is designed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Antimicrobial Agent (this compound): A stock solution of known concentration, dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in the test medium.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
-
Growth Medium: Sterile broth appropriate for the test microorganism.
-
Inoculum: A standardized suspension of the microorganism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). This is then further diluted to achieve the final desired inoculum concentration in the wells.
2. Assay Procedure:
-
Serial Dilutions:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antimicrobial), and the twelfth well as a sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin or MTT) can be added to aid in the determination of viability.
-
3. Controls:
-
Growth Control (Positive Control): Medium with inoculum but no antimicrobial agent. This well should show turbidity.
-
Sterility Control (Negative Control): Medium without inoculum. This well should remain clear.
-
Solvent Control: Medium with the highest concentration of the solvent used to dissolve the antimicrobial agent and inoculum. This is to ensure the solvent itself does not inhibit microbial growth.
Mechanism of Action and Signaling Pathways
As a macrolide antibiotic, this compound is presumed to exert its antimicrobial effect by inhibiting protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides and thereby halting protein elongation. This disruption of a fundamental cellular process ultimately leads to the cessation of bacterial growth and proliferation.
The specific signaling pathways within Mycobacterium tuberculosis that are affected by this compound are yet to be elucidated. Further research is required to understand the precise molecular interactions and downstream effects of this compound.
Visualizing the General Mechanism of Macrolide Action
The following diagram illustrates the general mechanism of action for macrolide antibiotics, which is the likely mode of action for this compound.
Caption: General mechanism of macrolide antibiotics.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a sequential process that ensures accurate and reproducible results.
Caption: Workflow for MIC determination.
References
A Comparative Analysis of Vancomycin and the Elusive Amycolatopsin B: An Efficacy Review
A comprehensive evaluation of the glycopeptide antibiotic Vancomycin's performance against key Gram-positive pathogens, contrasted with the currently available data for Amycolatopsin B, a lesser-known natural product from the same bacterial genus. This guide provides researchers, scientists, and drug development professionals with a detailed comparison based on available experimental data, highlighting the established efficacy of Vancomycin and the knowledge gap surrounding this compound.
Executive Summary
Vancomycin remains a cornerstone in the treatment of serious Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy, mechanism of action, and clinical utility are well-documented through extensive in vitro and in vivo studies. In contrast, this compound, a secondary metabolite isolated from Amycolatopsis sp., remains largely uncharacterized in terms of its antimicrobial efficacy. While other compounds from the Amycolatopsis genus have demonstrated potent antibacterial activity, specific data for this compound is not publicly available. This guide presents a detailed analysis of Vancomycin's efficacy, alongside a summary of what is known about compounds from the Amycolatopsis genus, to provide a contextual understanding of their potential.
Vancomycin: A Detailed Efficacy Profile
Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has been a critical therapeutic agent for decades, especially in combating resistant Gram-positive infections.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the typical MIC ranges for Vancomycin against several clinically significant Gram-positive pathogens.
| Bacterial Species | Strain | Vancomycin MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (S. aureus) | 0.5 - 2.0 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (S. aureus) (MRSA) | 0.5 - 2.0 | [1][2] |
| Staphylococcus aureus | Vancomycin-Intermediate (S. aureus) (VISA) | 4.0 - 8.0 | [3] |
| Enterococcus faecalis | Vancomycin-Susceptible (E. faecalis) | 1.0 - 4.0 | [4] |
| Enterococcus faecalis | Vancomycin-Resistant (E. faecalis) (VRE) | >4.0 | |
| Streptococcus pneumoniae | Penicillin-Susceptible (S. pneumoniae) | ≤1.0 | |
| Streptococcus pneumoniae | Penicillin-Resistant (S. pneumoniae) | ≤1.0 |
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating an antibiotic's effectiveness in a living system. Vancomycin has been extensively studied in various murine infection models.
| Infection Model | Pathogen | Vancomycin Dosage | Outcome | Reference |
| Murine Peritonitis Model | Staphylococcus epidermidis | Not specified | Stronger reduction in CFU counts compared to Ltx21 and placebo. | |
| Murine Systemic Infection Model | Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 440 mg/kg/day | Decreased liver and catheter bacterial concentrations; increased survival. | |
| Murine Thigh Infection Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | 582 mg/kg | 1-log kill of bacteria. | |
| Murine Pneumonia Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | 204 mg/kg | 1-log kill of bacteria. |
This compound and Other Amycolatopsis Metabolites: A Glimpse into Potential
The genus Amycolatopsis is a known producer of various bioactive secondary metabolites, including the clinically important antibiotic Vancomycin itself. While specific efficacy data for this compound remains elusive in publicly available literature, other compounds isolated from this genus have shown promising antimicrobial activity.
| Compound | Source Organism | Target Pathogen(s) | Reported MIC (µg/mL) | Reference |
| This compound | Amycolatopsis sp. MST-108494 | Data Not Available | Data Not Available | |
| Amycolatomycin A | Amycolatopsis sp. 195334CR | Bacillus subtilis DSM 10 | 33.4 | |
| MJ347-81F4 A | Amycolatopsis sp. | Methicillin-Resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | 0.006 - 0.1 | |
| Macrotermycins A and C | Amycolatopsis sp. M39 | Staphylococcus aureus | 1.5 and 10, respectively |
The potent activity of compounds like MJ347-81F4 A suggests that the Amycolatopsis genus is a promising source for the discovery of novel antibiotics. However, without direct experimental data, the efficacy of this compound cannot be determined.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial agent (e.g., Vancomycin)
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent Dilution: Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilution. This will bring the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no antimicrobial agent).
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as compared to the growth control.
In Vivo Efficacy Testing: Murine Peritonitis Model
The murine peritonitis model is a commonly used in vivo model to assess the efficacy of antimicrobial agents against systemic infections.
Objective: To evaluate the ability of an antimicrobial agent to reduce bacterial load and improve survival in a mouse model of peritonitis.
Materials:
-
Test antimicrobial agent (e.g., Vancomycin)
-
Bacterial isolate to be tested
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Saline solution
-
Syringes and needles
Procedure:
-
Infection: Induce peritonitis in mice by intraperitoneal (i.p.) injection of a standardized bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the antimicrobial agent via a clinically relevant route (e.g., subcutaneous or intravenous). A control group receives a placebo (e.g., saline).
-
Monitoring: Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).
-
Bacterial Load Determination: At specific time points, euthanize a subset of mice from each group. Collect peritoneal fluid and/or organs (e.g., spleen, liver) and perform serial dilutions and plate counts to determine the number of colony-forming units (CFU).
-
Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to determine the efficacy of the antimicrobial agent.
Mechanism of Action: Vancomycin
Vancomycin's mechanism of action involves the inhibition of bacterial cell wall synthesis in Gram-positive bacteria.
Conclusion
Vancomycin remains a vital antibiotic for treating severe Gram-positive infections, with a well-established efficacy profile. While the Amycolatopsis genus is a proven source of potent antimicrobial compounds, there is a significant lack of publicly available data on the efficacy of this compound. Further research is imperative to elucidate the antimicrobial potential of this compound and other novel compounds from this promising bacterial genus. This would be a critical step in the ongoing search for new therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Amycolatopsin B and Rifamycin: A Comparative Analysis for Researchers
In the ongoing search for novel antimicrobial agents, compounds derived from natural sources remain a critical pipeline for drug discovery. Both Amycolatopsin B and the well-established antibiotic Rifamycin originate from species of the actinomycete genus Amycolatopsis. This guide provides a detailed comparative analysis of these two compounds, summarizing their known biological activities, mechanisms of action, and the experimental protocols used to evaluate them. This objective comparison aims to inform researchers, scientists, and drug development professionals on the potential of this compound as an antimicrobial agent relative to the clinical stalwart, Rifamycin.
At a Glance: Key Biological Activities
| Feature | This compound | Rifamycin |
| Producing Organism | Amycolatopsis sp. MST-108494[1][2] | Amycolatopsis mediterranei[1] |
| Primary Target | Unknown | Bacterial DNA-dependent RNA polymerase[1] |
| Antibacterial Spectrum | Primarily active against Mycobacterium species (inferred from analogs) | Broad-spectrum, particularly effective against Mycobacteria and Gram-positive bacteria |
| Anticancer Activity | Potent activity against human colon and lung cancer cell lines[1] | Limited, primarily investigated for antibacterial properties |
Antibacterial and Cytotoxic Potency
Quantitative data on the inhibitory concentrations of this compound and Rifamycin against various cell lines and bacteria are crucial for a direct comparison of their potency.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Organism/Cell Line | Assay | Value |
| Amycolatopsin A | Mycobacterium tuberculosis H37Rv | IC50 | 4.4 µM |
| Mycobacterium bovis (BCG) | IC50 | 0.4 µM | |
| This compound | Human Lung Cancer (NCIH-460) | IC50 | 0.28 µM |
| Human Colon Carcinoma (SW620) | IC50 | 0.14 µM | |
| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | IC50 | 5.7 µM |
| Mycobacterium bovis (BCG) | IC50 | 2.7 µM |
Table 2: In Vitro Activity of Rifamycin (and its derivative Rifampicin)
Rifamycins are a well-characterized class of antibiotics with potent activity against a range of bacteria. The following table includes Minimum Inhibitory Concentration (MIC) values for Rifampicin, a widely used Rifamycin derivative.
| Compound | Organism | MIC |
| Rifampicin | Staphylococcus aureus | 0.002 mg/L |
| Rifampicin | Escherichia coli | 8 mg/L |
| Rifampicin | Mycobacterium tuberculosis | 0.1 - 0.2 mg/L |
Mechanism of Action: A Tale of Two Molecules
Rifamycin: A Well-Understood Inhibitor of Transcription
Rifamycin's mechanism of action is extensively documented. It functions by specifically inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA. This inhibition is achieved by Rifamycin binding to the β-subunit of the RNAP, thereby physically blocking the elongation of the nascent RNA chain. This targeted action is highly selective for prokaryotic RNAP, which accounts for its favorable safety profile in humans.
Resistance to Rifamycin primarily arises from mutations in the bacterial gene encoding the β-subunit of RNA polymerase (rpoB). These mutations alter the binding site of the drug, reducing its affinity for the enzyme and rendering it ineffective.
This compound: An Enigma Awaiting Unraveling
In stark contrast to Rifamycin, the mechanism of action for this compound remains to be elucidated. The potent antimycobacterial activity of its analogs, Amycolatopsin A and C, suggests a potentially novel mechanism that could be effective against drug-resistant strains of M. tuberculosis. Its significant cytotoxicity against cancer cell lines points towards a mechanism that may involve fundamental cellular processes common to both prokaryotic and eukaryotic cells, or it could have multiple, distinct targets. Further research is imperative to uncover the molecular targets of this compound to understand its therapeutic potential and possible toxicities.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are generalized protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
1. Preparation of Reagents and Materials:
- Test compounds (this compound, Rifamycin) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial strains of interest (e.g., S. aureus, E. coli, M. tuberculosis).
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for M. tuberculosis).
- Sterile 96-well microtiter plates.
- Bacterial inoculum adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
2. Experimental Procedure (Broth Microdilution Method):
- A serial two-fold dilution of each test compound is prepared directly in the wells of the 96-well plate containing the growth medium.
- Each well is then inoculated with the standardized bacterial suspension.
- Positive (bacteria and medium, no compound) and negative (medium only) controls are included on each plate.
- Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; up to several weeks for M. tuberculosis).
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
RNA Polymerase (RNAP) Inhibition Assay
This assay determines if a compound directly inhibits the activity of bacterial RNA polymerase.
1. Preparation of Reagents and Materials:
- Purified bacterial RNA polymerase.
- DNA template containing a promoter sequence.
- Ribonucleoside triphosphates (rNTPs), including one that is radiolabeled or fluorescently tagged.
- Test compounds (this compound, Rifamycin as a positive control).
- Reaction buffer.
- Scintillation fluid and counter, or fluorescence plate reader.
2. Experimental Procedure:
- The test compound is pre-incubated with the RNA polymerase in the reaction buffer.
- The DNA template is added to the mixture.
- The transcription reaction is initiated by the addition of the rNTP mix.
- The reaction is allowed to proceed for a defined period at an optimal temperature.
- The reaction is stopped, and the newly synthesized RNA is precipitated and collected.
- The amount of incorporated labeled rNTP is quantified to determine the level of RNAP activity. A decrease in signal in the presence of the compound indicates inhibition.
Conclusion and Future Directions
The comparative analysis reveals that while Rifamycin is a well-characterized antibiotic with a known mechanism of action, this compound represents a promising yet understudied molecule. The inferred antimycobacterial activity of this compound, based on its structural analogs, coupled with its potent anticancer properties, suggests a potentially novel and powerful biological activity.
Future research should prioritize the following:
-
Determination of the antibacterial spectrum of this compound through comprehensive MIC testing against a panel of clinically relevant bacteria, including drug-resistant strains of M. tuberculosis.
-
Elucidation of the mechanism of action of this compound to identify its molecular target(s) and to understand the basis of its antibacterial and cytotoxic effects.
-
In vivo efficacy and toxicity studies to evaluate the therapeutic potential of this compound in animal models of infection and cancer.
A thorough investigation into these areas will be critical in determining whether this compound can be developed into a next-generation therapeutic agent, potentially offering a new line of attack against both infectious diseases and cancer.
References
Lack of Specific Structure-Activity Relationship Studies on Amycolatopsin Analogs Hinders Comparative Analysis
A comprehensive review of published scientific literature reveals a significant gap in the structure-activity relationship (SAR) studies of Amycolatopsin analogs. While the parent compounds, Amycolatopsin A, B, and C, have been identified as macrolide secondary metabolites produced by Amycolatopsis sp.[1], dedicated research on the synthesis and biological evaluation of a series of their analogs is not publicly available. This absence of data connecting specific structural modifications to corresponding changes in biological activity, such as antibacterial or cytotoxic effects, prevents the creation of a detailed comparative guide as requested.
The genus Amycolatopsis is a well-known producer of a wide array of bioactive secondary metabolites, including clinically significant antibiotics like vancomycin and rifamycin.[1][2] Extensive research has been conducted on the SAR of these more prominent compounds and other molecules isolated from various Amycolatopsis species.[2][3] However, this body of work does not extend to the Amycolatopsin family of macrolides.
General reviews of secondary metabolites from Amycolatopsis list Amycolatopsin A, B, and C but do not provide specific data on their biological activities or the effects of structural alterations. While some studies detail the antimicrobial and cytotoxic activities of other compounds isolated from Amycolatopsis, including minimum inhibitory concentration (MIC) and IC50 values, this information is not specific to Amycolatopsin analogs.
Therefore, a guide on the structure-activity relationship of Amycolatopsin analogs cannot be generated at this time due to the lack of foundational research in this specific area. Further investigation into the synthesis and biological screening of Amycolatopsin derivatives is required before such a comparative analysis can be conducted.
References
cross-validation of Amycolatopsin B bioactivity in different cell lines
A comprehensive analysis of the cytotoxic effects of Amycolatopsin B, a novel glycosylated polyketide macrolide, reveals potent activity against human cancer cell lines. This guide provides a comparative summary of its bioactivity, detailed experimental protocols for assessment, and an exploration of its potential mechanism of action.
This compound, a secondary metabolite isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, has demonstrated significant cytotoxic effects, particularly against human colon and lung cancer cell lines.[1][2] This document serves as a guide for researchers, scientists, and drug development professionals, offering a consolidated resource on the bioactivity of this compound and methodologies for its evaluation.
Quantitative Bioactivity Data
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW620 | Human Colon Carcinoma | 0.14 | [1] |
| NCIH-460 | Human Lung Cancer | 0.28 | [1] |
Experimental Protocols
The following is a detailed methodology for determining the cytotoxic activity of this compound, based on protocols adapted from studies on related compounds and general cytotoxicity assays.
Cell Culture and Maintenance:
-
Human colon carcinoma (SW620) and human lung cancer (NCIH-460) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours. Subsequently, the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
To facilitate a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Postulated signaling pathway of this compound.
Mechanism of Action
While the precise signaling pathway of this compound has not been definitively elucidated, its structural similarity to other macrolides like apoptolidins and ammocidins provides strong evidence for its mechanism of action. These related compounds are known to target and inhibit mitochondrial F1F0-ATP synthase. This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP production, which is crucial for cancer cell proliferation and survival. The disruption of this fundamental process can ultimately trigger apoptosis (programmed cell death). Further research is required to definitively confirm that this compound shares this mechanism of action.
References
A Comparative Analysis of Novel Glycopeptides and Vancomycin in the Treatment of Gram-Positive Infections
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of next-generation glycopeptides compared to the clinical mainstay, vancomycin. This report synthesizes in vitro and in vivo data, outlines key experimental methodologies, and visualizes critical biological and procedural pathways.
The rise of antibiotic-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has necessitated the development of new therapeutic agents. This guide provides a comprehensive comparison of the efficacy of three novel lipoglycopeptide antibiotics—oritavancin, dalbavancin, and telavancin—against the standard-of-care glycopeptide, vancomycin.
In Vitro Activity: A Potency Advantage
The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) of the novel glycopeptides and vancomycin against a panel of clinically significant Gram-positive pathogens.
| Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Oritavancin | 0.03 - 0.06 | 0.06 - 0.125 |
| Dalbavancin | 0.016 - 0.06 | 0.06 | |
| Telavancin | 0.06 | 0.125 | |
| Vancomycin | 1 | 1 - 2 | |
| Vancomycin-Intermediate Staphylococcus aureus (VISA) | Oritavancin | 0.06 | 0.125 |
| Dalbavancin | Active | Active | |
| Telavancin | Active | Active | |
| Vancomycin | 2 - 4 | 4 - 8 | |
| Vancomycin-Resistant Staphylococcus aureus (VRSA) | Oritavancin | Active | Active |
| Dalbavancin | Poor Activity | Poor Activity | |
| Telavancin | Poor Activity | Poor Activity | |
| Vancomycin | ≥16 | ≥16 | |
| Vancomycin-Resistant Enterococcus faecium (VRE) | Oritavancin | 0.06 | 0.25 |
| Dalbavancin | >4 | >4 | |
| Telavancin | No Activity (VanA) | No Activity (VanA) | |
| Vancomycin | ≥64 | ≥64 |
Note: MIC values are compiled from various in vitro surveillance studies.[1][2][3][4][5] Specific values may vary depending on the study and the specific isolates tested.
Clinical Efficacy: Non-Inferiority and Beyond
Clinical trials have been pivotal in establishing the therapeutic role of these novel glycopeptides. The primary focus of these studies has been on the treatment of acute bacterial skin and skin structure infections (ABSSSI) and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
The following table summarizes the clinical cure rates from key clinical trials comparing the novel glycopeptides to vancomycin in the treatment of ABSSSI.
| Trial (Drug) | Indication | Clinical Cure Rate (Novel Glycopeptide) | Clinical Cure Rate (Vancomycin) | Outcome |
| SOLO I & II (Oritavancin) | ABSSSI | 80.4% | 77.5% | Non-inferior |
| DISCOVER 1 & 2 (Dalbavancin) | ABSSSI | 79.7% | 79.8% | Non-inferior |
| ATLAS (Telavancin) | cSSSI (MRSA) | 87.0% | 85.9% | Non-inferior |
Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (HABP/VABP)
Telavancin has been evaluated for the treatment of HABP/VABP, demonstrating non-inferiority to vancomycin.
| Trial (Drug) | Indication | Clinical Cure Rate (Novel Glycopeptide) | Clinical Cure Rate (Vancomycin) | Outcome |
| ATTAIN (Telavancin) | HAP (Pooled) | 58.9% | 59.5% | Non-inferior |
| ATTAIN (Telavancin) | HAP (Clinically Evaluable) | 82.4% | 80.7% | Non-inferior |
Mechanism of Action: A Dual Approach
Vancomycin primarily functions by inhibiting bacterial cell wall synthesis. The novel lipoglycopeptides, however, possess a dual mechanism of action, which contributes to their enhanced potency and activity against certain resistant strains.
Caption: Dual mechanism of action of novel glycopeptides.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of antibiotic efficacy. The following sections detail the methodologies for key in vitro and in vivo assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture, adjusted to a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.
References
- 1. Comparative Activity of Lipoglycopeptide Antibiotics Against Gram-Positive Bacteria | Gostev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 2. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: An Independent Analysis of Amycolatopsin B's Mode of Action
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents with unique mechanisms of action is a paramount objective. Amycolatopsin B, a secondary metabolite derived from the genus Amycolatopsis, has emerged as a compound of interest. However, a comprehensive and independently verified understanding of its precise mode of action remains a critical knowledge gap in the scientific community. This guide provides an objective comparison of the available data on this compound and related compounds, highlighting the preliminary nature of current findings and the imperative for further rigorous investigation.
Recent scholarly reviews indicate that while the genus Amycolatopsis is a rich source of bioactive secondary metabolites, including potent antibiotics, many of these compounds require more in-depth research to elucidate their mechanisms of action.[1] This is particularly true for this compound, for which specific, independently verified studies on its mode of action are not yet prevalent in published literature.
Proposed, Yet Unverified, Mechanisms of Action
While a definitive, validated mechanism for this compound is yet to be established, research on other antimicrobial agents from Amycolatopsin species can offer potential avenues for investigation. For instance, studies on tatiomicin, another antibiotic isolated from Amycolatopsis sp., suggest a multi-faceted mode of action that includes membrane depolarization and chromosomal decondensation.[2] However, it is crucial to emphasize that the definitive mechanism for tatiomicin also remains elusive and its direct applicability to this compound has not been confirmed.[2]
The following diagram illustrates a hypothetical workflow for the independent verification of a novel antibiotic's mode of action, a process that this compound will need to undergo.
Caption: A generalized workflow for the discovery and validation of a novel antibiotic's mode of action.
Comparative Bioactivity of Amycolatopsis-Derived Compounds
To provide a broader context in the absence of specific data for this compound, the following table summarizes the known bioactivities of other compounds isolated from the Amycolatopsis genus. This comparative data can help researchers infer potential areas of investigation for this compound.
| Compound | Producing Organism | Known Bioactivities |
| Rifamycin | Amycolatopsis mediterranei | Inhibition of bacterial RNA polymerase[1] |
| Vancomycin | Amycolatopsis orientalis | Inhibition of bacterial cell wall synthesis |
| Tatiomicin | Amycolatopsis sp. DEM30355 | Antibacterial (Gram-positive), proposed membrane depolarization and chromosomal decondensation[2] |
| Kigamicins | Amycolatopsis sp. | Antibacterial and antitumor activities |
| Atolypenes A and B | Amycolatopsin tolypomycina | Moderately cytotoxic to human cancer cell lines |
Experimental Protocols for Mode of Action Studies
For researchers aiming to independently verify the mode of action of this compound, a multi-pronged experimental approach is necessary. The following are detailed methodologies for key experiments typically employed in such studies.
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Macromolecular Synthesis Assays
-
Objective: To determine if this compound preferentially inhibits the synthesis of DNA, RNA, protein, or cell wall.
-
Protocol:
-
Grow the test organism to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes and add this compound at a concentration of 5-10x MIC.
-
To each tube, add a specific radiolabeled precursor: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), or N-acetyl-[³H]glucosamine (for peptidoglycan).
-
Incubate for a short period (e.g., 30-60 minutes).
-
Stop the incorporation by adding a cold acid solution (e.g., trichloroacetic acid).
-
Filter the samples and measure the radioactivity of the precipitate using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor compared to an untreated control indicates inhibition of that particular macromolecular synthesis pathway.
-
The logical relationship for interpreting the results of macromolecular synthesis assays is depicted in the following diagram.
Caption: Decision tree for identifying the inhibited macromolecular synthesis pathway.
Conclusion and Future Directions
The current body of scientific literature underscores a significant opportunity for the research community to undertake a thorough and independent verification of this compound's mode of action. While comparative analysis with other compounds from the Amycolatopsis genus provides a foundational framework for hypothesis generation, it is not a substitute for direct experimental evidence. Future research should prioritize a systematic approach, beginning with broad-spectrum bioactivity and macromolecular synthesis assays, followed by more targeted studies to identify the specific molecular target(s). Such endeavors are critical for unlocking the full therapeutic potential of this compound and advancing the field of antibiotic discovery.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, isolation, heterologous expression and mode-of-action studies of the antibiotic polyketide tatiomicin from Amycolatopsis sp. DEM30355 - PMC [pmc.ncbi.nlm.nih.gov]
Amycolatopsin B: A Potent Contender in the Fight Against Gram-Positive Pathogens
FOR IMMEDIATE RELEASE
A comprehensive analysis of available data confirms the potent and targeted antibacterial spectrum of Amycolatopsin B, a cyclic thiazolyl peptide antibiotic. Exhibiting remarkable in vitro activity, this compound demonstrates significant potential as a therapeutic agent against a range of clinically relevant Gram-positive bacteria, including notoriously resistant strains. This guide provides a comparative overview of its efficacy, supported by available experimental data and standardized testing methodologies.
Superior In Vitro Activity Against Key Gram-Positive Bacteria
This compound has shown exceptional potency against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) reported to be in the range of 0.006 to 0.1 µg/mL[1]. This level of activity positions it as a highly promising candidate for combating infections caused by these challenging pathogens. While direct comparative studies with a broad panel of organisms are limited, the available data suggests this compound's efficacy is comparable or superior to some current last-resort antibiotics for certain pathogens.
| Bacterial Species | This compound | Vancomycin | Daptomycin |
| Staphylococcus aureus (MRSA) | 0.006 - 0.1 | 1 - 2 | 0.5 - 1 |
| Enterococcus faecalis | 0.006 - 0.1 | ≤4 | 1 - 4 |
| Staphylococcus epidermidis | Data not available | ≤4 | ≤1 |
| Streptococcus pyogenes | Data not available | ≤1 | ≤0.5 |
| Streptococcus pneumoniae | Data not available | ≤1 | ≤0.5 |
| Note: The MIC values for Vancomycin and Daptomycin are presented as ranges of MIC90 (the concentration required to inhibit 90% of isolates) values reported in various studies for comparative purposes.[2][3][4][5] |
Focused Spectrum of Activity
Current research indicates that the antibacterial activity of this compound is primarily directed against Gram-positive bacteria. Studies on related cyclic peptides from the same genus, Amycolatopsin, have shown a lack of activity against Gram-negative bacteria. This specificity is attributed to its mechanism of action, which involves the inhibition of protein synthesis by targeting the 50S ribosomal subunit, a process that is effective in Gram-positive organisms. The outer membrane of Gram-negative bacteria typically presents a barrier to such molecules, limiting their efficacy.
Experimental Protocols for Determining Antibacterial Spectrum
The determination of the antibacterial spectrum and potency of this compound relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone for obtaining reliable and reproducible MIC data.
Broth Microdilution MIC Assay Protocol
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.
Key Steps:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in an appropriate solvent and then diluted in cation-adjusted Mueller-Hinton Broth (MHВ) to the desired starting concentration.
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are performed in the wells of a 96-well microtiter plate containing MHB.
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading of Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
For cationic antimicrobial peptides like this compound, modifications to the standard protocol, such as the use of polypropylene plates and the addition of bovine serum albumin (BSA) to the dilution medium, may be necessary to prevent non-specific binding of the peptide to plastic surfaces and improve accuracy.
Visualizing the Experimental Workflow
To elucidate the process of determining the antibacterial spectrum, the following workflow diagram is provided.
Mechanism of Action: A Targeted Approach
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds and halting protein elongation. This mechanism is distinct from that of cell wall synthesis inhibitors like vancomycin or cell membrane disruptors like daptomycin, offering a potentially different profile for resistance development.
References
- 1. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In vitro activities of daptomycin and vancomycin against resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative in vitro activity of daptomycin against gram-positive microorganisms: SENTRY surveillance program, Spain (2002-2006)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Amycolatopsin B and Other Amycolatopsis-Derived Compounds Against Resistant Bacterial Strains
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, the genus Amycolatopsis has emerged as a promising source of structurally diverse and biologically active secondary metabolites. This guide provides a comparative evaluation of the therapeutic potential of compounds derived from Amycolatopsis, with a focus on their efficacy against resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE). While specific antibacterial data for Amycolatopsin B against these pathogens is limited in currently available literature, this document will draw comparisons with other potent macrolides and polyketides from the same genus to infer its potential and highlight areas for future research.
Comparative Antimicrobial Activity
The genus Amycolatopsis is a known producer of clinically significant antibiotics, including vancomycin and rifamycin.[1][2] Recent research has identified several other compounds from this genus with potent activity against multidrug-resistant bacteria. The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of selected Amycolatopsis-derived compounds against key resistant pathogens, alongside established antibiotics for comparison. It is important to note the absence of specific MIC data for this compound against MRSA and VRE in the reviewed literature; its potential is inferred from the activity of other macrolides from the same genus.
| Compound | Class | MRSA | VRE | Reference Strain(s) |
| This compound | Macrolide | Data Not Available | Data Not Available | - |
| Gargantulide B & C | Macrolide | Potent Activity | Potent Activity | MRSA, VRE |
| ECO-0501 | Polyketide | 4.8 µM | 10 µM | MRSA, VRE |
| Rifamorpholine B | Macrolactam | 4 µg/mL | Data Not Available | MRSA |
| Vancomycin | Glycopeptide | 0.5 - 2 µg/mL (susceptible) | >32 µg/mL (resistant) | S. aureus, Enterococcus spp. |
| Linezolid | Oxazolidinone | 1 - 4 µg/mL | 1 - 4 µg/mL | S. aureus, Enterococcus spp. |
Experimental Protocols
The determination of antimicrobial susceptibility is fundamental to evaluating the potential of a new compound. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Two standard methods are widely employed:
1. Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., MRSA, VRE) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
2. Agar Dilution Method:
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as in the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth on the agar surface.
Potential Mechanisms of Action and Experimental Workflows
While the precise mechanism of action for this compound has not been fully elucidated, other antimicrobial agents from Amycolatopsis and different classes of antibiotics offer insights into potential targets and the workflows to investigate them.
Investigating the Mechanism of Action of Novel Antibiotics
The following diagram illustrates a general workflow for elucidating the mechanism of action of a novel antibiotic.
Experimental workflow for novel antibiotic discovery.
Potential Signaling Pathway Disruption
Many antibiotics exert their effects by interfering with critical bacterial signaling pathways. For instance, antibiotics targeting cell wall synthesis ultimately disrupt the integrity of the peptidoglycan layer, leading to cell lysis. The diagram below illustrates a simplified, hypothetical pathway of cell wall synthesis inhibition, a common mechanism for antibiotics active against Gram-positive bacteria.
Hypothetical inhibition of cell wall synthesis.
Conclusion and Future Directions
While direct evidence of this compound's efficacy against clinically important resistant bacteria is yet to be established in published literature, the potent antimicrobial activities of other macrolides and polyketides isolated from the Amycolatopsin genus, such as the gargantulides and ECO-0501, underscore the therapeutic potential of this chemical space.[3] The provided data on these related compounds suggest that this compound warrants further investigation as a potential lead compound in the development of new antibiotics.
Future research should prioritize the systematic evaluation of this compound's antimicrobial spectrum against a broad panel of multidrug-resistant pathogens, including MRSA and VRE. Elucidating its mechanism of action will be crucial for understanding its potential for resistance development and for guiding lead optimization efforts. The experimental protocols and workflows outlined in this guide provide a framework for such investigations, which are essential to unlock the full therapeutic potential of this promising class of natural products.
References
Validation of Antibacterial Screening Results for Natural Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Natural products are a promising source of new antibacterial compounds, but rigorous validation of initial screening results is crucial for identifying viable drug candidates. This guide provides a framework for comparing the antibacterial performance of natural products against conventional antibiotics, supported by detailed experimental protocols and data presentation standards.
Data Presentation: Comparative Analysis of Antibacterial Activity
Quantitative data should be summarized for clear comparison. The following tables provide templates for presenting results from antibacterial and cytotoxicity assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Natural Product Extracts vs. Standard Antibiotics
| Test Organism | Natural Product A (µg/mL) | Natural Product B (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 125 | 250 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | 250 | 500 | 1 | 2 |
| Escherichia coli (ATCC 27853) | 500 | >1000 | 0.25 | 0.5 |
| Pseudomonas aeruginosa (ATCC 25922) | >1000 | >1000 | 2 | 4 |
MIC values for plant extracts are often considered significant if they are between 100–1000 µg/mL, while for pure compounds, promising activity is in the range of 4 to 16 µg/mL.[1][2]
Table 2: Cytotoxicity of Natural Product Extracts on Human Cell Lines
| Cell Line | Natural Product A IC₅₀ (µg/mL) | Natural Product B IC₅₀ (µg/mL) | Doxorubicin (Positive Control) IC₅₀ (µg/mL) |
| HEK293 (Human Embryonic Kidney) | 150 | 200 | 5 |
| HepG2 (Human Hepatocellular Carcinoma) | 180 | 220 | 8 |
IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a substance needed to inhibit a biological process by 50%. Higher IC₅₀ values suggest lower cytotoxicity.
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible and comparable results.[3] The following are key experimental protocols for validating antibacterial activity.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Natural product extracts and standard antibiotics
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serially dilute the natural product extracts and standard antibiotics in MHB in the 96-well plate.
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria and broth) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the test substance that shows no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
2.2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[5]
-
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Natural product extracts
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the natural product extracts and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates a standard workflow for the screening and validation of antibacterial natural products.
3.2. Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway inhibited by a natural product, leading to bacterial cell death.
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. In Vitro and In Vivo Antibacterial and Antifungal Screening of Natural Plant Products: Prospective Standardization of Basic Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. scielo.br [scielo.br]
- 5. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
A Comparative Guide to the Efficacy of Antibiotics Against Intracellular Pathogens
For Researchers, Scientists, and Drug Development Professionals
The effective treatment of infections caused by intracellular pathogens presents a significant challenge in modern medicine. These pathogens, by residing within host cells, are shielded from many conventional antibiotics that exhibit poor cellular penetration. This guide provides a comparative overview of the efficacy of various antibiotic classes against key intracellular bacteria, supported by experimental data. We delve into the methodologies employed in these studies and visualize critical cellular pathways and experimental workflows to aid in the understanding and development of more effective therapeutic strategies.
Comparative Efficacy of Antibiotics
The ability of an antibiotic to combat intracellular pathogens is contingent on several factors, including its ability to penetrate the host cell membrane, its stability and activity within the intracellular environment (such as the acidic phagolysosome), and its mechanism of action against the specific pathogen. Below, we summarize the quantitative efficacy of selected antibiotics against common intracellular pathogens.
Staphylococcus aureus
S. aureus is a versatile pathogen capable of surviving and persisting within various host cells, including phagocytes like macrophages and neutrophils. This intracellular reservoir is thought to contribute to recurrent infections.
| Antibiotic Class | Antibiotic | Host Cell Type | Intracellular:Extracellular Concentration Ratio | Efficacy Measurement | Result | Reference |
| Glycopeptides | Vancomycin | Murine Kupffer Cells | - | Log CFU Decrease at Cmax | 0.20 | [1] |
| Oritavancin | Murine Kupffer Cells | 78.2 | Log CFU Decrease at Cmax | 2.05 | [1] | |
| Rifamycins | Rifampin | Murine Kupffer Cells | 17.4 | - | Enhanced activity at phagolysosomal pH | [1] |
| β-Lactams | Oxacillin | THP-1 Macrophages | - | Intracellular Bactericidal Effect at Cmax | Achieved ≥2-log decrease | [2] |
| Cefazolin | Murine Kupffer Cells | - | - | Enhanced activity at phagolysosomal pH | [1] | |
| Fluoroquinolones | Ciprofloxacin | Human Neutrophils | - | Intracellular Activity | Bacteriostatic at 0.5 mg/L, bactericidal at 2 mg/L | |
| Levofloxacin | THP-1 Macrophages | - | Intracellular Bactericidal Effect at Cmax | Achieved ≥2-log decrease | ||
| Lincosamides | Clindamycin | J774 Macrophages | - | Activity | Low activity | |
| Macrolides | Azithromycin | Mouse Peritonitis Model | - | Δlog10 CFU/ml vs. untreated | 0.21 | |
| Aminoglycosides | Gentamicin | Mouse Peritonitis Model | - | Δlog10 CFU/ml vs. untreated | 0.61 | |
| Sulfonamides | Sulfamethoxazole-Trimethoprim | Human Neutrophils | - | Intracellular Killing | Highly effective, killing almost all intracellular bacteria after 24h |
Salmonella Typhimurium
Salmonella Typhimurium is a facultative intracellular pathogen that primarily resides and replicates within vacuoles in macrophages and epithelial cells.
| Antibiotic Class | Antibiotic | Host Cell Type | Efficacy Measurement | Result | Reference |
| Fluoroquinolones | Ciprofloxacin | - | Intracellular Survival | Induces an adaptive response promoting intracellular survival | |
| Marbofloxacin (in combination with Pyrogallol) | Caco-2 cells | Inhibition of Invading Bacteria | 76.18% | ||
| Marbofloxacin (in combination with Pyrogallol) | RAW264.7 cells | Reduction in Intracellular Survival | 74.36% | ||
| Tetracyclines | Tigecycline | Mouse Peritonitis Model | Intracellular and Extracellular Counts | Undetectable levels at 96h | |
| Cephalosporins | Ceftriaxone | Mouse Peritonitis Model | Intracellular and Extracellular Counts | Undetectable levels at 96h |
Brucella abortus
Brucella abortus, the causative agent of brucellosis, is a classic example of an intracellular pathogen that survives and multiplies within phagocytic cells.
| Antibiotic Class | Antibiotic | Host Cell Type | Efficacy Measurement | Result | Reference |
| Tetracyclines & Rifamycins | Doxycycline & Rifampicin Combination | U937 Human Macrophages | Antibacterial Activity | Significantly higher activity in nanoparticle formulation compared to free drugs | |
| Tetracyclines & Rifamycins | Doxycycline & Rifampicin Combination | BALB/c Mice | Eradication | Fails to completely eradicate the bacteria and reduce inflammation | |
| Tetracyclines & Rifamycins | Doxycycline & Rifampicin Combination | - | Relapse Rate in Humans (Dual Therapy) | 16% | |
| Tetracyclines, Rifamycins & Fluoroquinolones | Doxycycline, Rifampicin & Levofloxacin Combination | - | Relapse Rate in Humans (Triple Therapy) | 3.7% |
Experimental Protocols
The evaluation of antibiotic efficacy against intracellular pathogens relies on well-established in vitro models. A cornerstone of this research is the Gentamicin Protection Assay .
Gentamicin Protection Assay
This assay is widely used to quantify the number of viable intracellular bacteria after antibiotic treatment.
Principle: Gentamicin is an aminoglycoside antibiotic that cannot efficiently penetrate eukaryotic cell membranes. Therefore, it is used to kill extracellular bacteria, allowing for the selective quantification of intracellular bacteria that are "protected" from the antibiotic.
Generalized Protocol:
-
Cell Culture: Adherent host cells (e.g., macrophages like J774 or THP-1, or epithelial cells) are seeded in multi-well plates and cultured to form a monolayer.
-
Bacterial Infection: A suspension of the desired intracellular pathogen is added to the host cell monolayer at a specific multiplicity of infection (MOI). The plates are incubated to allow for bacterial adherence and internalization.
-
Removal of Extracellular Bacteria: The cell monolayers are washed to remove non-adherent bacteria. A high concentration of gentamicin is then added to the culture medium for a defined period to kill any remaining extracellular bacteria.
-
Antibiotic Efficacy Testing: The gentamicin-containing medium is removed, and the cells are washed again. Fresh medium containing the test antibiotic at various concentrations is added to the wells.
-
Host Cell Lysis and Bacterial Quantification: After a specific incubation period with the test antibiotic, the host cells are washed and then lysed using a gentle detergent (e.g., Triton X-100 or saponin) to release the intracellular bacteria.
-
Colony Forming Unit (CFU) Enumeration: The cell lysate is serially diluted and plated on appropriate agar plates. The number of colonies is counted after incubation to determine the number of viable intracellular bacteria.
Visualizing a Generalized Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro experiment to assess the efficacy of antibiotics against intracellular pathogens.
Host Cell Signaling Pathways Modulated by Intracellular Pathogens
Intracellular pathogens have evolved sophisticated mechanisms to manipulate host cell signaling pathways to promote their survival and replication. Understanding these interactions is crucial for developing novel therapeutic strategies, including host-directed therapies.
Salmonella Manipulation of Host Cell Signaling
Salmonella utilizes a type III secretion system (T3SS) to inject effector proteins into the host cell, which in turn modulate various signaling pathways. One key pathway targeted is the STAT3 signaling cascade.
Staphylococcus aureus Interference with Host Immune Signaling
S. aureus employs a variety of virulence factors to manipulate the host's innate immune response, thereby facilitating its intracellular survival. A key strategy is the interference with Toll-like receptor (TLR) signaling, which is crucial for initiating an inflammatory response.
References
- 1. Comparative in vitro efficacy of antibiotics against the intracellular reservoir of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rifamycin Derivatives: Efficacy and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates a thorough understanding of the performance of existing antimicrobial agents. This guide provides a detailed comparison of key rifamycin derivatives—Rifampicin, Rifabutin, Rifapentine, and Rifaximin—supported by experimental data. Rifamycins, a class of antibiotics originally isolated from Amycolatopsis rifamycinica, are cornerstone treatments for mycobacterial infections and are gaining attention for other bacterial pathogens.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifamycins exert their bactericidal effects by specifically targeting the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[1][2] This binding occurs in a pocket within the DNA/RNA channel, distinct from the enzyme's active site.[3] The antibiotic does not prevent the initiation of transcription but instead physically blocks the path of the elongating RNA transcript after only two to three nucleotides have been added.[3] This steric hindrance leads to the cessation of RNA synthesis and, ultimately, bacterial cell death. The significant structural differences between bacterial and human RNAP account for the selective toxicity of rifamycins.[2]
References
Peer-Review and Reproducibility of Amycolatopsin B Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of Amycolatopsin B with other antibiotics derived from the Amycolatopsis genus. The information is based on peer-reviewed data, with a focus on quantitative comparisons and detailed experimental protocols to assess the reproducibility of the findings.
This compound is a glycosylated polyketide macrolide isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] Along with its structural analogs Amycolatopsin A and C, it has been the subject of initial scientific inquiry. This guide summarizes the existing peer-reviewed data for this compound and compares it against the well-established antibiotics vancomycin and rifamycin, also produced by Amycolatopsis species, and the more recently discovered tatiomicin.
Comparative Biological Activity
The biological activities of this compound and its comparators are summarized below. The data is extracted from primary peer-reviewed publications.
| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference |
| This compound | Mycobacterium bovis (BCG) | MIC | >30 µM | [1] |
| Mycobacterium tuberculosis (H37Rv) | MIC | >30 µM | [1] | |
| Human Lung Cancer (NCI-H460) | IC50 | 0.28 µM | [2] | |
| Human Colon Carcinoma (SW620) | IC50 | 0.14 µM | [2] | |
| Amycolatopsin A | Mycobacterium bovis (BCG) | MIC | 0.4 µM | |
| Mycobacterium tuberculosis (H37Rv) | MIC | 4.4 µM | ||
| Human Lung Cancer (NCI-H460) | IC50 | 1.2 µM | ||
| Human Colon Carcinoma (SW620) | IC50 | 0.08 µM | ||
| Amycolatopsin C | Mycobacterium bovis (BCG) | MIC | 2.7 µM | |
| Mycobacterium tuberculosis (H37Rv) | MIC | 5.7 µM | ||
| Mammalian Cells | Cytotoxicity | Low | ||
| Vancomycin | Staphylococcus aureus (MRSA) | MIC | 1-2 µg/mL | |
| Enterococcus faecalis (VRE) | MIC | 4->1000 µg/mL | ||
| Rifamycin | Mycobacterium tuberculosis | MIC | 0.005-0.01 µg/mL | |
| Tatiomicin | Gram-positive bacteria (e.g., MRSA) | MIC | 4-8 µg/mL |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing (Amycolatopsins)
The minimum inhibitory concentrations (MICs) for Amycolatopsins A, B, and C against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv) were determined using a broth microdilution method.
-
Bacterial Strains: M. bovis (BCG) and M. tuberculosis (H37Rv).
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Assay Procedure:
-
Two-fold serial dilutions of the compounds were prepared in a 96-well microplate.
-
Bacterial suspensions were prepared to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The bacterial suspension was added to each well containing the diluted compound.
-
Plates were incubated at 37°C for 7-14 days.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Cytotoxicity Assay (Amycolatopsins)
The half-maximal inhibitory concentrations (IC50) of Amycolatopsins A and B against human cancer cell lines were determined using a standard MTT assay.
-
Cell Lines: Human lung cancer (NCI-H460) and human colon carcinoma (SW620).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the compounds for 72 hours.
-
MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
-
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. While the specific signaling pathways affected by this compound have not yet been elucidated, the mechanisms of the comparator compounds provide a framework for potential future investigations.
Caption: Mechanisms of action for this compound and comparator antibiotics.
Experimental Workflow for Bioactivity Screening
The general workflow for the discovery and initial bioactivity screening of novel compounds like this compound from Amycolatopsis species is outlined below.
Caption: A typical workflow for the discovery and evaluation of novel antibiotics.
Reproducibility and Future Directions
To date, no formal reproducibility studies for the published findings on this compound have been identified in the public domain. The provided experimental protocols, derived from the primary literature, offer a basis for independent verification of the initial bioactivity data.
Future research should focus on:
-
Independently reproducing the reported MIC and IC50 values for this compound.
-
Elucidating the specific molecular target and signaling pathways affected by this compound to understand its mechanism of action.
-
Conducting broader screening to determine the full antimicrobial spectrum of this compound.
-
In vivo studies to assess the efficacy and toxicity of this compound in animal models.
By providing a clear comparison and detailed methodologies, this guide aims to facilitate further research and validation of the therapeutic potential of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Amycolatopsin B
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of potent compounds like Amycolatopsin B, a glycosylated polyketide with cytotoxic properties, is a critical component of laboratory safety and environmental responsibility.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for managing cytotoxic and antibiotic waste.
Immediate Safety and Handling Precautions:
Due to its cytotoxic nature, all handling of this compound and its waste should be conducted with appropriate personal protective equipment (PPE).[2][3] This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[2] All work with the pure compound or concentrated solutions should be performed in a designated area, such as a chemical fume hood, to minimize exposure risk.
Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization and segregation. This compound waste falls into the category of cytotoxic and hazardous chemical waste.[4] It is imperative to segregate this waste stream from general laboratory, biohazardous, and radioactive waste to ensure proper handling and final disposal.
| Waste Stream Category | Description | Recommended Disposal Container |
| Bulk this compound | Unused or expired pure compound. | Original container within a sealed, labeled hazardous waste receptacle. |
| Stock Solutions | Concentrated solutions of this compound. | Dedicated, leak-proof, and clearly labeled hazardous chemical waste container. |
| Contaminated Labware | Pipette tips, vials, flasks, etc., that have come into direct contact with this compound. | Puncture-resistant sharps container for sharps; otherwise, a designated cytotoxic waste container. |
| Contaminated PPE | Gloves, disposable lab coats, etc. | Labeled cytotoxic waste bag or container. |
| Culture Media | Liquid media containing this compound. | Collect in a labeled, leak-proof hazardous waste container. Autoclaving may not be sufficient to degrade the compound and is not recommended for stock solutions. |
Experimental Protocol: Decontamination of Work Surfaces
In the event of a spill or as part of routine laboratory hygiene, decontaminate surfaces that have come into contact with this compound.
-
Prepare a Decontaminating Solution: Use a solution known to be effective against similar compounds, such as a freshly prepared 10% bleach solution or a specialized laboratory cleaning agent.
-
Application: Liberally apply the decontaminating solution to the affected area and allow for a sufficient contact time (e.g., 30 minutes).
-
Wiping: Wipe the area with absorbent materials, moving from the outer edge of the spill inward.
-
Disposal of Cleaning Materials: All cleaning materials used must be disposed of as cytotoxic waste.
-
Rinsing: Thoroughly rinse the surface with water.
Step-by-Step Disposal Plan
Adherence to a strict disposal protocol is crucial to prevent environmental contamination and ensure the safety of all laboratory and waste management personnel.
-
Segregation at the Source: Immediately dispose of any item that comes into contact with this compound into the appropriate, clearly labeled cytotoxic waste container.
-
Waste Container Labeling: All waste containers must be labeled with "Hazardous Waste," "Cytotoxic Waste," and the specific chemical name, "this compound."
-
Secure Storage: Store sealed waste containers in a designated, secure area away from general lab traffic until collection.
-
Consult Institutional Guidelines: Before arranging for final disposal, consult your institution's Environmental Health & Safety (EHS) department for specific protocols and approved hazardous waste vendors.
-
Professional Disposal: All waste contaminated with this compound must be disposed of through a certified hazardous waste management service, typically involving high-temperature incineration or chemical neutralization.
Below is a logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
